2,7-Dimethylquinoline-4-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,7-dimethylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-7-3-4-9-10(12(14)15)6-8(2)13-11(9)5-7/h3-6H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCQYBHJLONXFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CC(=C2C=C1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586122 | |
| Record name | 2,7-Dimethylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
892674-22-5 | |
| Record name | 2,7-Dimethylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2,7-Dimethylquinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 2,7-Dimethylquinoline-4-carboxylic acid (CAS No. 892674-22-5). The information is compiled for professionals in research and development who require detailed data for applications ranging from medicinal chemistry to materials science.
Core Physicochemical Data
This compound is a polycyclic aromatic compound belonging to the quinoline carboxylic acid class.[1] Its structure is characterized by a quinoline core with methyl groups at positions 2 and 7, and a carboxylic acid group at position 4. This substitution pattern influences its chemical properties and potential biological activity. While extensive experimental data for this specific molecule is limited in publicly available literature, the following table summarizes its fundamental properties based on supplier data.
| Property | Value | Source(s) |
| CAS Number | 892674-22-5 | [2][3][4] |
| Molecular Formula | C₁₂H₁₁NO₂ | [1][2][3] |
| Molecular Weight | 201.22 g/mol | [2][3] |
| Physical Form | Solid | [1] |
| Purity | ≥95% (typical) | [1] |
| InChI | InChI=1S/C12H11NO2/c1-7-3-4-9-10(12(14)15)6-8(2)13-11(9)5-7/h3-6H,1-2H3,(H,14,15) | [1] |
| InChIKey | ICCQYBHJLONXFL-UHFFFAOYSA-N | [1] |
| SMILES | Cc1ccc2c(c1)nc(cc2C(=O)O)C | [3] |
Experimental Protocols: Synthesis
The synthesis of quinoline-4-carboxylic acid and its derivatives is primarily achieved through well-established named reactions, notably the Doebner reaction and the Pfitzinger reaction. These methods offer versatile pathways to the quinoline core from simpler starting materials.
General Methodology: The Doebner Reaction
The Doebner reaction is a widely used method for synthesizing 2-substituted quinoline-4-carboxylic acids. It typically involves the condensation of an aromatic amine, an aldehyde or ketone, and pyruvic acid. For this compound, the synthesis would logically proceed from 3-methylaniline (m-toluidine).
Reaction Scheme:
-
Reactants: 3-Methylaniline, an aldehyde (e.g., acetaldehyde), and pyruvic acid.
-
Solvent: Typically ethanol.[5]
-
Conditions: The reaction is often carried out at room temperature or under reflux, depending on the specific substrates.[5]
Detailed Steps (Generalized Protocol):
-
An aromatic amine (e.g., 3-methylaniline) is dissolved in a suitable solvent such as ethanol.
-
Pyruvic acid is added to the solution.
-
An aldehyde (e.g., acetaldehyde, which will form the 2-methyl group) is then added, often slowly, to the reaction mixture.
-
The mixture is stirred at a specified temperature (from room temperature to reflux) for a period ranging from a few hours to overnight.
-
Upon completion, the reaction mixture is cooled, and the product often precipitates.
-
The crude product is collected by filtration.
-
Purification is typically performed by recrystallization from an appropriate solvent to yield the final quinoline-4-carboxylic acid derivative.
The logical workflow for this synthesis is visualized in the diagram below.
General Methodology: The Pfitzinger Reaction
An alternative and powerful route is the Pfitzinger reaction, which involves the condensation of isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a base.[6]
Reaction Scheme:
-
Reactants: Isatin and a carbonyl compound (e.g., a ketone).
-
Solvent: A mixture of ethanol and water is common.[7]
-
Conditions: The reaction is typically conducted under basic conditions (e.g., using potassium hydroxide) and may require heating under reflux.[7]
Detailed Steps (Generalized Protocol):
-
Isatin and the chosen carbonyl compound are dissolved in a solvent mixture, such as ethanol/water.
-
A strong base (e.g., KOH) is added to the mixture.
-
The reaction is heated to reflux and maintained for several hours until the starting materials are consumed (monitored by TLC).
-
After cooling, the reaction mixture is acidified, leading to the precipitation of the crude carboxylic acid product.
-
The solid is collected via filtration, washed, and then purified, typically by recrystallization.
Potential Applications and Research Context
While specific biological activities for this compound are not detailed in the provided search results, the quinoline-4-carboxylic acid scaffold is of significant interest in medicinal chemistry.[5][8] Derivatives of this core structure have been investigated as inhibitors of enzymes such as histone deacetylases (HDACs) and dihydroorotate dehydrogenase (DHODH), which are important targets in cancer therapy.[7][9] The presence of lipophilic methyl groups and a hydrogen-bonding carboxylic acid group on this molecule suggests it could be a candidate for similar biological screening programs.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. appchemical.com [appchemical.com]
- 4. This compound (1 x 250 mg) | Reagentia [reagentia.eu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human Metabolome Database: Showing metabocard for Quinoline-4-carboxylic acid (HMDB0257047) [hmdb.ca]
- 9. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
An In-depth Technical Guide to 2,7-Dimethylquinoline-4-carboxylic acid: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,7-dimethylquinoline-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its molecular structure, physicochemical properties, a detailed experimental protocol for its synthesis via the Doebner reaction, and typical analytical methods for its characterization.
Core Molecular Information
This compound is a derivative of quinoline, a bicyclic aromatic heterocycle. The presence of two methyl groups and a carboxylic acid function imparts specific chemical and physical properties that are of interest for further chemical modifications and biological screening.
Molecular Structure and Weight
The molecular structure of this compound is characterized by a quinoline core substituted with methyl groups at positions 2 and 7, and a carboxylic acid group at position 4.
Molecular Formula: C₁₂H₁₁NO₂[1][2][3]
Molecular Weight: 201.22 g/mol [1][2][3]
The structure can be represented in two dimensions as follows:
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that experimentally determined data for this specific isomer is limited in the public domain. Therefore, some values are predicted or inferred from closely related structures.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO₂ | [1][2][3] |
| Molecular Weight | 201.22 g/mol | [1][2][3] |
| SMILES | Cc1ccc2c(c1)nc(cc2C(=O)O)C | [3] |
| CAS Number | 892674-22-5 | [1][3] |
Synthesis of this compound
The most common and direct method for the synthesis of this compound is the Doebner reaction . This is a one-pot, three-component condensation reaction involving an aniline, an aldehyde, and pyruvic acid.[4]
Doebner Reaction: General Mechanism
The Doebner reaction proceeds through the initial formation of a Schiff base from the aniline and the aldehyde. This is followed by the reaction with the enol form of pyruvic acid, subsequent intramolecular cyclization, and finally aromatization to yield the quinoline-4-carboxylic acid.
Caption: General workflow for the Doebner synthesis.
Detailed Experimental Protocol (Adapted from General Procedures)
This protocol is an adapted procedure for the synthesis of this compound based on general Doebner reaction methodologies.
Materials:
-
3-Methylaniline
-
Acetaldehyde
-
Pyruvic acid
-
Ethanol (absolute)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-methylaniline in absolute ethanol.
-
Addition of Reactants: To the stirred solution, add acetaldehyde, followed by the slow addition of pyruvic acid.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Crude Product: After completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the volume of the solvent under reduced pressure to induce precipitation.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. An acid-base workup can also be employed. Dissolve the crude product in an aqueous sodium hydroxide solution, wash with an organic solvent (e.g., diethyl ether) to remove non-acidic impurities, and then re-precipitate the product by acidifying the aqueous layer with hydrochloric acid.
-
Drying: Collect the purified solid by filtration, wash with cold water, and dry under vacuum.
Analytical Characterization
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring, two singlets for the methyl groups, and a broad singlet for the carboxylic acid proton (typically downfield, >10 ppm). The aromatic region will display a specific splitting pattern corresponding to the substitution on the quinoline core.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the twelve carbon atoms. The carbonyl carbon of the carboxylic acid is expected in the 165-185 ppm region.[5] The aromatic carbons will appear in the 110-150 ppm range, and the methyl carbons will be observed upfield.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present:
-
A broad O-H stretching band for the carboxylic acid will be observed in the region of 2500-3300 cm⁻¹.[6][7]
-
A strong C=O stretching vibration for the carbonyl group will appear around 1680-1710 cm⁻¹.[6][7]
-
C-H stretching vibrations for the aromatic and methyl groups will be seen around 2850-3100 cm⁻¹.
-
C=C and C=N stretching vibrations of the quinoline ring will be present in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 201. Key fragmentation patterns for quinoline-4-carboxylic acids include the loss of a hydroxyl radical (·OH) and a carboxyl group (·COOH).[2]
This technical guide provides a foundational understanding of this compound for professionals in the fields of chemical research and drug development. Further experimental validation of the predicted properties and optimization of the synthetic protocol are recommended for specific research applications.
References
Biological activity of substituted quinoline-4-carboxylic acids
An In-depth Technical Guide on the Biological Activity of Substituted Quinoline-4-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the biological activities of substituted quinoline-4-carboxylic acids, a class of compounds demonstrating significant therapeutic potential. The versatility of the quinoline scaffold allows for extensive chemical modifications, leading to a broad spectrum of pharmacological activities.[1][2] This document details their anticancer, antimicrobial, and enzyme inhibitory properties, supported by quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows.
Anticancer Activity
Substituted quinoline-4-carboxylic acids have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines and targeting key molecular pathways involved in tumor progression.[1][3] Their mechanisms of action are diverse, often involving the inhibition of critical enzymes or the modulation of signaling cascades essential for cancer cell survival and proliferation.[4][5]
Enzyme Inhibition in Cancer Therapy
A primary mechanism through which these compounds exert their anticancer effects is by inhibiting enzymes crucial for cancer cell growth.
-
Dihydroorotate Dehydrogenase (DHODH) Inhibition: Several quinoline-4-carboxylic acid derivatives are potent inhibitors of DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway.[4][6] By blocking DHODH, these compounds deplete the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby arresting the proliferation of rapidly dividing cancer cells.[4] Structure-activity relationship (SAR) studies have revealed that bulky, hydrophobic substituents at the C-2 position of the quinoline ring are crucial for potent DHODH inhibition.[6][7] The carboxylic acid group at the C-4 position is also considered essential for activity, as it can form a salt bridge with key residues in the enzyme's active site.[6][8]
-
Histone Deacetylase (HDAC) Inhibition: More recently, 2-substituted phenylquinoline-4-carboxylic acids have been investigated as the "cap" group in HDAC inhibitors.[6] This has led to the development of isoform-selective HDAC inhibitors.[6] One such compound, D28, has shown significant HDAC3 selectivity.[9]
-
Sirtuin (SIRT) Inhibition: Certain derivatives, such as 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acids, have been identified as potent inhibitors of SIRT3, a class III HDAC.[10][11] The compound P6, for instance, exhibits selective inhibition of SIRT3 over SIRT1 and SIRT2 and has demonstrated potent inhibitory activity against MLLr leukemic cell lines.[10][11]
Modulation of Signaling Pathways
Quinoline derivatives can influence critical signaling pathways that regulate cell survival, proliferation, and angiogenesis in cancer.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival. Some 4-aniline quinoline compounds have been shown to dually inhibit PI3K and mTOR.[12]
-
MAPK/ERK Pathway: The MAPK/ERK pathway is involved in regulating cell proliferation and differentiation. Oxidative stress can activate this pathway, leading to apoptosis. Some quinoline derivatives have been shown to modulate this pathway.[13]
-
Receptor Tyrosine Kinase (RTK) Inhibition: The quinoline scaffold is present in numerous compounds that selectively inhibit receptor tyrosine kinases like EGFR, VEGFR, and c-Met, which are pivotal in carcinogenic pathways.[12]
Cytotoxic Activity Data
The cytotoxic effects of various substituted quinoline-4-carboxylic acids have been evaluated against a range of cancer cell lines. The data is summarized in the table below.
| Compound ID | 2-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| DHODH Inhibitors | ||||
| Brequinar analog | 2'-Fluoro-1,1'-biphenyl-4-yl | - | 0.250 ± 0.11 | [6][8] |
| 41 | Substituted pyridine | - | 0.0097 ± 0.0014 | [6][8][14] |
| 43 | Substituted pyridine | - | 0.0262 ± 0.0018 | [6][8][14] |
| HDAC Inhibitors | ||||
| D28 | Phenyl (with phenylpiperazine linker and hydroxamic acid ZBG) | K562 | >50 (Antiproliferative) | [6] |
| SIRT3 Inhibitors | ||||
| P6 | 4-acrylamidophenyl | MLLr leukemic cell lines | 7.2 | [1][10] |
| General Cytotoxicity | ||||
| 3j | 6-Chloro-2-(4-hydroxy-3-methoxyphenyl) | MCF-7 | - (82.9% reduction in growth) | [15] |
| 7c | - | MCF-7 | 1.73 µg/mL | [1] |
| 4c | - | MDA-MB-231 | Potent | [1] |
| Various (7, 8, 11, 12, 17, 18) | - | HePG-2, HCT-116, MCF-7, PC3, Hela | 5.6-19.2 µg/mL | [1] |
Antimicrobial Activity
Derivatives of quinoline-4-carboxylic acid have demonstrated notable activity against a variety of microorganisms, including Gram-positive and Gram-negative bacteria.[16][17] The presence of an aryl ring at the second position of the quinoline-4-carboxylic acid structure is often associated with good antibacterial activity.[16][18]
The primary mechanism of antibacterial action for many quinolone compounds is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[4] These enzymes are essential for bacterial DNA replication and transcription.[4] By stabilizing the enzyme-DNA complex, these compounds lead to double-stranded DNA breaks and ultimately bacterial cell death.[4]
Antibacterial Activity Data
The minimum inhibitory concentrations (MICs) for several 2-phenyl-quinoline-4-carboxylic acid derivatives have been determined against various bacterial strains.
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| 5a4 | Staphylococcus aureus | 64 | [19] |
| 5a7 | Staphylococcus aureus | 64 | [19] |
| 5a7 | Escherichia coli | 128 | [19] |
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][20] The assay is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial enzymes in living cells to form purple formazan crystals.[20]
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and incubate for 6 to 24 hours to allow for cell attachment and recovery.[21]
-
Compound Treatment: Treat the cells with various concentrations of the substituted quinoline-4-carboxylic acid derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[21][22]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[21][22]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., SDS in HCl or DMSO) to each well to dissolve the formazan crystals.[21][22][23]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[21] A reference wavelength of 630 nm can be used to correct for background absorbance.[22]
-
Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Agar Diffusion Method for Antimicrobial Susceptibility
The agar diffusion test is a standard method for determining the antimicrobial susceptibility of bacteria.[24] The Kirby-Bauer method is a widely used variant.[24]
Methodology:
-
Medium Preparation: Prepare Mueller-Hinton Agar according to the manufacturer's instructions and pour it into sterile Petri dishes to a uniform depth.[25][26]
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., matching a 0.5 McFarland standard, which is approximately 1.5 x 10^8 CFU/mL).[27]
-
Plate Inoculation: Evenly swab the entire surface of the agar plate with the bacterial suspension.[24]
-
Disk Application: Aseptically place paper disks impregnated with known concentrations of the test compounds onto the agar surface.[24][25]
-
Incubation: Incubate the plates, typically overnight, at an appropriate temperature for the test organism.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of complete growth inhibition around each disk.[24] The size of the zone is influenced by the susceptibility of the organism to the compound.[24]
Enzyme Inhibition Assay
An enzyme inhibition assay measures the ability of a compound to reduce the activity of a specific enzyme.[28]
Methodology:
-
Reagent Preparation: Prepare a buffer solution at the optimal pH for the enzyme, a stock solution of the enzyme, a stock solution of the substrate, and serial dilutions of the inhibitor (the quinoline-4-carboxylic acid derivative).[28][29]
-
Assay Setup: In a 96-well plate, add the enzyme solution to each well, followed by the different concentrations of the inhibitor. Include a control well with the enzyme and buffer but no inhibitor.[29]
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for a short period to allow for binding.[28][29]
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells.[28][29]
-
Reaction Monitoring: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.[28][29] The wavelength will depend on the specific substrate and product.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Determine the percentage of inhibition relative to the control without the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.[29]
Visualizations
Signaling Pathways
Caption: Key oncogenic signaling pathways targeted by substituted quinoline-4-carboxylic acids.
Experimental Workflow
Caption: General workflow for the synthesis and biological evaluation of substituted quinoline-4-carboxylic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. benchchem.com [benchchem.com]
- 7. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 10. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 21. atcc.org [atcc.org]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. protocols.io [protocols.io]
- 24. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]
- 25. repository.seafdec.org.ph [repository.seafdec.org.ph]
- 26. apec.org [apec.org]
- 27. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]
- 28. superchemistryclasses.com [superchemistryclasses.com]
- 29. benchchem.com [benchchem.com]
An In-depth Technical Guide to Quinoline Carboxylic Acid Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline carboxylic acids represent a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities.[1][2] The quinoline scaffold, a fusion of a benzene and a pyridine ring, serves as a versatile pharmacophore, and its derivatization, particularly with a carboxylic acid moiety, has led to the development of numerous therapeutic agents.[2][3] These derivatives have demonstrated efficacy as anticancer, anti-inflammatory, antibacterial, antiviral, and antimalarial agents.[3][4][5][6] This technical guide provides a comprehensive overview of the core aspects of quinoline carboxylic acid derivatives, including their synthesis, structure-activity relationships (SAR), and therapeutic applications, with a focus on quantitative data and detailed experimental protocols.
Core Structure and Synthesis
The fundamental structure of quinoline carboxylic acid can be substituted at various positions, with the 2-, 3-, and 4-positions of the carboxylic acid being the most extensively studied. The synthetic accessibility of the quinoline ring system allows for diverse functionalization, enabling the fine-tuning of its pharmacological profile.[3]
Several classical and modern synthetic methodologies are employed for the preparation of quinoline carboxylic acid derivatives. The most notable include:
-
Doebner Reaction: A three-component reaction involving an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids.[4] This method is particularly useful for synthesizing 2-aryl-quinoline-4-carboxylic acids.[7]
-
Pfitzinger Reaction: The reaction of isatin with a carbonyl compound containing an α-methylene group in the presence of a base to afford quinoline-4-carboxylic acids.[8][9]
-
Combes Synthesis: The acid-catalyzed cyclization of β-amino enones, formed from the condensation of anilines and 1,3-dicarbonyl compounds, to produce quinolines.[8]
-
Gould-Jacobs Reaction: A multi-step synthesis that begins with the condensation of an aniline with an ethoxymethylenemalonic ester derivative, followed by thermal cyclization and subsequent hydrolysis and decarboxylation to yield 4-hydroxyquinoline-3-carboxylic acids.
Modern approaches often involve microwave-assisted synthesis and the use of novel catalysts to improve yields and reaction times.[10]
Therapeutic Applications and Structure-Activity Relationships (SAR)
The biological activity of quinoline carboxylic acid derivatives is profoundly influenced by the nature and position of substituents on the quinoline ring.[5]
Anticancer Activity
Quinoline carboxylic acid derivatives have emerged as promising anticancer agents, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival.[3][7]
Inhibition of Dihydroorotate Dehydrogenase (DHODH): One of the most well-established mechanisms of anticancer activity for this class of compounds is the inhibition of DHODH, a critical enzyme in the de novo pyrimidine biosynthetic pathway.[7][11] Structure-activity relationship studies have revealed several key features for potent DHODH inhibition:[11]
-
C2-Position: Bulky and hydrophobic substituents are crucial for activity.[7][11]
-
C4-Position: A carboxylic acid group is essential, likely forming a salt bridge within the enzyme's active site.[11][12]
-
Benzo Portion: Appropriate substitutions on the benzo ring can further enhance inhibitory potency.[11]
Table 1: SAR of 2-Substituted Quinoline-4-Carboxylic Acids as DHODH Inhibitors
| Compound ID | 2-Substituent | DHODH IC₅₀ (µM) | Reference |
| Brequinar analog | 2'-Fluoro-1,1'-biphenyl-4-yl | 0.250 ± 0.11 | [7] |
| 41 | Substituted pyridine | 0.0097 ± 0.0014 | [7] |
| 43 | Substituted pyridine | 0.0262 ± 0.0018 | [7] |
Inhibition of Histone Deacetylases (HDACs) and Sirtuins (SIRTs): More recently, the 2-substituted phenylquinoline-4-carboxylic acid scaffold has been utilized as a "cap" group in the design of HDAC inhibitors, leading to the discovery of isoform-selective inhibitors.[7] Additionally, certain derivatives have shown potent and selective inhibitory activity against SIRT3, a member of the sirtuin family of NAD+-dependent deacetylases, which are implicated in cancer.[13]
Table 2: Anticancer Activity of Selected Quinoline-4-Carboxylic Acid Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ | Mechanism of Action | Reference |
| P6 | MLLr leukemic cell lines | 7.2 µM | SIRT3 inhibition | [3] |
| Compound 7c | MCF-7 (Breast) | 1.73 µg/mL | Not specified | [3] |
| Various | HePG-2, HCT-116, MCF-7, PC3, Hela | 5.6-19.2 µg/mL | Not specified | [3] |
Anti-inflammatory Activity
Quinoline carboxylic acid derivatives have also demonstrated significant anti-inflammatory properties.[5] Studies have shown that quinoline-4-carboxylic and quinoline-3-carboxylic acids exhibit appreciable anti-inflammatory effects in lipopolysaccharide (LPS)-induced inflammation models in RAW264.7 mouse macrophages.[14][15] The proposed mechanism for some derivatives involves the inhibition of cyclooxygenase (COX) enzymes.[5]
Antimicrobial Activity
The quinoline core is a well-known pharmacophore in antimicrobial agents, with fluoroquinolones being a prominent example. While not all quinoline carboxylic acids are antibiotics, many derivatives have shown promising activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[3] The introduction of basic groups into the quinoline structure can be advantageous for modulating physicochemical properties and enhancing the potency and spectrum of antimicrobial activity.[7]
Experimental Protocols
General Synthesis of 2-Aryl-quinoline-4-carboxylic Acids via Doebner Reaction
This protocol describes a common method for the synthesis of 2-aryl-quinoline-4-carboxylic acids.
Materials:
-
Aniline (1 equivalent)
-
Appropriate benzaldehyde derivative (1 equivalent)
-
Pyruvic acid (1.2 equivalents)
-
Ethanol
-
Trifluoroacetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve the aniline and the benzaldehyde derivative in ethanol.
-
Add a catalytic amount of trifluoroacetic acid to the mixture.
-
Heat the reaction mixture to reflux for 1-2 hours.
-
Add pyruvic acid to the reaction mixture and continue refluxing for an additional 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Quinoline carboxylic acid derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplate
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the quinoline carboxylic acid derivative in complete cell culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of DHODH by quinoline carboxylic acid derivatives.
Experimental Workflow Diagram
Caption: Workflow for synthesis and anticancer screening.
References
- 1. jocpr.com [jocpr.com]
- 2. chemrj.org [chemrj.org]
- 3. benchchem.com [benchchem.com]
- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 9. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 10. researchgate.net [researchgate.net]
- 11. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 14. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2,7-Dimethylquinoline-4-carboxylic Acid: Safety, Handling, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
Chemical and Physical Properties
2,7-Dimethylquinoline-4-carboxylic acid is a quinoline derivative with the chemical formula C₁₂H₁₁NO₂ and a molecular weight of 201.22 g/mol . Its structure is characterized by a quinoline core with methyl groups at the 2 and 7 positions and a carboxylic acid group at the 4 position. Understanding the properties of this class of compounds is crucial for safe handling and experimental design.
| Property | Data | Source |
| CAS Number | 892674-22-5 | |
| Molecular Formula | C₁₂H₁₁NO₂ | |
| Molecular Weight | 201.22 g/mol |
Hazard Identification and Safety Precautions
Based on the hazard profiles of analogous quinoline compounds, this compound should be handled with care. The primary hazards associated with similar compounds include skin, eye, and respiratory irritation.
GHS Hazard Classification (Anticipated)
| Hazard Class | Hazard Statement |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation |
Safety and Handling Guidelines
| Precautionary Statement Code | Precautionary Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P312 | Call a POISON CENTER or doctor if you feel unwell. |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
This data is extrapolated from the safety data sheets of structurally similar compounds, including 2,4-Dimethylquinoline and 2,3-Dimethylquinoline-4-carboxylic acid.[1][2][3]
First-Aid Measures
In the event of exposure to this compound, the following first-aid measures, based on data for similar compounds, are recommended:
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. If experiencing respiratory symptoms, call a poison center or doctor. |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower. If skin irritation occurs, get medical advice/attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell. |
These recommendations are based on general procedures for handling quinoline derivatives.
Handling and Storage
Proper handling and storage are essential to minimize the risks associated with this compound.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[4]
-
Avoid direct contact with skin, eyes, and clothing.[4]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]
-
Avoid inhalation of dust or fumes.
-
Wash hands thoroughly after handling.[4]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]
-
Keep away from incompatible materials such as strong oxidizing agents.[2]
-
Store away from heat and sources of ignition.[4]
Experimental Protocols: A Generalized Approach
Generalized Synthesis Workflow
Caption: A generalized workflow for the synthesis of this compound.
Methodology:
-
Reaction Setup: In a suitable reaction vessel, dissolve 3-methylaniline in an appropriate solvent (e.g., ethanol).
-
Addition of Reagents: Slowly add pyruvic acid and acetaldehyde to the solution. An acid catalyst, such as hydrochloric acid, is typically used.
-
Reaction: Heat the mixture under reflux for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture and neutralize it with a base (e.g., sodium hydroxide) to precipitate the product.
-
Purification: Collect the crude product by filtration and wash it with water. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid).
Potential Biological Activity and Signaling Pathways
Specific studies on the biological activity and associated signaling pathways of this compound are limited. However, the broader class of quinoline derivatives has been investigated for various pharmacological properties.
Research on other quinoline carboxylic acids suggests potential for:
-
Antiproliferative and Anti-inflammatory Activity: Some quinoline derivatives have shown promise as cytotoxic and anti-inflammatory agents.[5]
-
Enzyme Inhibition: Certain quinoline-4-carboxylic acid derivatives have been identified as inhibitors of enzymes like dihydroorotate dehydrogenase (DHODH) and sirtuin 3 (SIRT3).[6][7]
Logical Relationship of Potential Biological Investigation
Caption: A logical workflow for investigating the potential biological activity of the compound.
This diagram illustrates a hypothetical research path, starting from initial in vitro screening to identify biological activity, followed by mechanistic studies to elucidate the signaling pathways involved, and culminating in in vivo validation for potential therapeutic applications. Given the known activities of related compounds, pathways involved in cell proliferation, inflammation, and metabolic regulation could be areas of interest.
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations. Waste materials should be treated as hazardous chemical waste. Do not allow the chemical to enter drains or waterways.
This technical guide provides a starting point for the safe handling and use of this compound in a research setting. Researchers should always consult multiple sources of safety information and exercise caution when working with this and any other chemical compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. lgcstandards.com [lgcstandards.com]
- 3. aksci.com [aksci.com]
- 4. 2-Methylquinoline(91-63-4) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 5. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
Unlocking the Therapeutic Potential of 2,7-Dimethylquinoline-4-carboxylic Acid: A Roadmap for Research and Development
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. Within this class, quinoline-4-carboxylic acids have emerged as a particularly promising area for drug discovery, with derivatives demonstrating potential as antileishmanial, anticancer, anti-inflammatory, and antibacterial agents. This document outlines potential research avenues for a specific, yet under-explored derivative: 2,7-Dimethylquinoline-4-carboxylic acid . While direct biological data for this compound is limited, the extensive research on its parent scaffold provides a strong rationale for its investigation. This guide aims to provide a comprehensive framework for exploring the therapeutic potential of this compound, from initial synthesis to preclinical evaluation.
Core Compound Profile
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 892674-22-5 |
| Molecular Formula | C₁₂H₁₁NO₂ |
| Molecular Weight | 201.22 g/mol |
| SMILES | Cc1ccc2c(c1)nc(cc2C(=O)O)C |
Potential Research Areas and Therapeutic Targets
Based on the established activities of quinoline-4-carboxylic acid derivatives, the following research areas are proposed for this compound.
Antiparasitic Activity: A Focus on Leishmaniasis
Quinoline derivatives have shown significant promise as antileishmanial agents.[1][2] A key target identified for 2-aryl-quinoline-4-carboxylic acid derivatives is Leishmania major N-myristoyltransferase (LmNMT).[1][2][3] Inhibition of this enzyme disrupts protein modification crucial for parasite survival.
Proposed Research Workflow:
Caption: Proposed workflow for evaluating the antileishmanial potential of this compound.
Anticancer Activity: Targeting Sirtuins and Kinases
Derivatives of quinoline-4-carboxylic acid have been investigated as inhibitors of various cancer-related targets.
-
SIRT3 Inhibition: A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were identified as potent and selective inhibitors of SIRT3, a mitochondrial sirtuin implicated in cancer metabolism.[4][5] These compounds induced G0/G1 cell cycle arrest and differentiation in leukemic cell lines.[4][5]
-
Protein Kinase CK2 Inhibition: 3-Quinoline carboxylic acid derivatives have been shown to inhibit protein kinase CK2, a kinase involved in cell growth, proliferation, and apoptosis.[6]
Quantitative Data on Related Compounds:
| Compound Class | Target | IC₅₀ (µM) | Cell Lines with Significant Activity |
| 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives | SIRT3 | 7.2 (for compound P6) | MLLr leukemic cell lines |
| 3-Quinoline carboxylic acid derivatives | CK2 | 0.65 - 18.2 | Not specified |
Signaling Pathway Implication:
Caption: Potential anticancer signaling pathways targeted by quinoline-4-carboxylic acid derivatives.
Anti-inflammatory and Other Potential Activities
Selected quinoline-4-carboxylic acids have demonstrated significant anti-inflammatory properties in lipopolysaccharide (LPS)-induced inflammation models with RAW264.7 mouse macrophages.[7] Additionally, the broad biological profile of quinolines suggests potential for antimicrobial and antiviral applications.[8][9]
Synthesis and Experimental Protocols
The synthesis of the quinoline-4-carboxylic acid scaffold is well-established, with the Doebner and Pfitzinger reactions being the most common methods.[8][10]
General Synthesis Outline (Doebner Reaction)
A potential synthetic route to this compound via the Doebner reaction is outlined below.
Caption: General synthetic scheme for this compound via the Doebner reaction.
Key Experimental Protocols
3.2.1. In Silico Molecular Docking
-
Objective: To predict the binding affinity and mode of interaction of this compound with potential protein targets (e.g., LmNMT, SIRT3, CK2).
-
Methodology:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Generate a 3D conformer of this compound and perform energy minimization.
-
Define the binding site on the protein based on known ligand binding or active site prediction.
-
Perform molecular docking using software such as AutoDock or Glide.
-
Analyze the docking poses and scoring functions to predict binding affinity and key interactions.[3]
-
3.2.2. Leishmania major N-myristoyltransferase (LmNMT) Inhibition Assay
-
Objective: To determine the in vitro inhibitory activity of this compound against LmNMT.
-
Methodology: This assay is typically performed using a coupled enzymatic reaction that can be monitored spectrophotometrically.
-
Express and purify recombinant LmNMT.
-
Prepare a reaction mixture containing the enzyme, a myristoyl-CoA analog, and a peptide substrate in a suitable buffer.
-
Add varying concentrations of the test compound.
-
Initiate the reaction and monitor the change in absorbance or fluorescence over time, which is proportional to the enzyme activity.
-
Calculate the IC₅₀ value by plotting the percentage of enzyme inhibition against the compound concentration.
-
3.2.3. Cell Viability and Proliferation Assays
-
Objective: To assess the cytotoxic and antiproliferative effects of this compound on cancer cell lines.
-
Methodology (MTT Assay):
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.
-
Conclusion and Future Directions
While this compound remains a largely uncharacterized compound, the wealth of data on the broader quinoline-4-carboxylic acid class provides a compelling rationale for its investigation. The proposed research areas—antiparasitic, anticancer, and anti-inflammatory activities—offer promising starting points. A systematic approach, beginning with in silico screening and progressing through in vitro and in vivo models, will be crucial to elucidating the therapeutic potential of this molecule. Further derivatization of the this compound core could also lead to the discovery of novel compounds with enhanced potency and selectivity for specific biological targets. The detailed experimental protocols and workflows provided in this guide offer a solid foundation for initiating these exciting research endeavors.
References
- 1. In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents [frontiersin.org]
- 3. In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 5. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2,7-Dimethylquinoline-4-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the key spectroscopic data for 2,7-Dimethylquinoline-4-carboxylic acid (CAS 892674-22-5). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR) data, and expected characteristic Infrared (IR) and Mass Spectrometry (MS) data based on the analysis of its chemical structure and comparison with closely related analogs. Detailed experimental protocols for obtaining such spectra are also provided to guide researchers in their analytical workflows. The logical relationships in spectroscopic analysis for structural elucidation are visually represented.
Introduction
This compound is a heterocyclic compound belonging to the quinoline class of molecules. Quinoline derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. Accurate and comprehensive spectroscopic data is paramount for the unequivocal identification, purity assessment, and structural elucidation of such compounds during the research and development process. This guide serves as a foundational resource for scientists working with this compound, providing anticipated spectroscopic data and standardized methodologies for its characterization.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Chemical Structure:
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following are predicted ¹H and ¹³C NMR chemical shifts. Actual experimental values may vary depending on the solvent and other experimental conditions.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~13.0 - 14.0 | singlet | 1H | -COOH |
| ~8.0 - 8.2 | doublet | 1H | H5 |
| ~7.8 - 8.0 | singlet | 1H | H3 |
| ~7.6 - 7.8 | singlet | 1H | H8 |
| ~7.4 - 7.6 | doublet | 1H | H6 |
| ~2.8 | singlet | 3H | 2-CH₃ |
| ~2.5 | singlet | 3H | 7-CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| ~168 - 172 | -COOH |
| ~158 - 162 | C2 |
| ~148 - 152 | C8a |
| ~145 - 149 | C4 |
| ~138 - 142 | C7 |
| ~130 - 134 | C5 |
| ~128 - 132 | C8 |
| ~125 - 129 | C6 |
| ~120 - 124 | C4a |
| ~118 - 122 | C3 |
| ~25 | 2-CH₃ |
| ~22 | 7-CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid and the substituted quinoline ring system.
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |
| ~1700-1725 | Strong | C=O stretch (carboxylic acid) |
| ~1600, ~1500, ~1450 | Medium-Strong | C=C and C=N stretching (aromatic ring) |
| ~2900-3000 | Weak-Medium | C-H stretch (methyl and aromatic) |
| ~1300 | Medium | C-O stretch |
| ~900 | Medium, Broad | O-H bend (out-of-plane) |
Mass Spectrometry (MS)
The mass spectrum is expected to show a prominent molecular ion peak. The fragmentation pattern will likely involve the loss of the carboxylic acid group and subsequent fragmentations of the quinoline core.
Table 4: Expected Mass Spectrometry Data
| m/z | Interpretation |
| 201 | [M]⁺ (Molecular ion) |
| 184 | [M - OH]⁺ |
| 156 | [M - COOH]⁺ |
| 128 | [M - COOH - HCN]⁺ |
Experimental Protocols
The following are general protocols for the spectroscopic analysis of solid organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the instrument.
-
Acquire a one-pulse ¹H spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
Infrared (IR) Spectroscopy
A common method for solid samples is the Attenuated Total Reflectance (ATR) technique.
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.[4]
-
Data Acquisition:
-
Obtain a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR pressure arm to ensure good contact with the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.
Mass Spectrometry (MS)
Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.
-
Sample Preparation:
-
For EI (with a direct insertion probe): Place a small amount of the solid sample into a capillary tube and insert it into the mass spectrometer using a direct insertion probe.
-
For ESI (with LC-MS): Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 10 µg/mL). Filter the solution to remove any particulates.[5]
-
-
Instrumentation: Use a mass spectrometer (e.g., a quadrupole, time-of-flight, or Orbitrap) with the chosen ionization source.[6]
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
For tandem mass spectrometry (MS/MS), select the molecular ion as the precursor ion and acquire the product ion spectrum.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualizations
The following diagrams illustrate key workflows and relationships in spectroscopic analysis.
References
- 1. appchemical.com [appchemical.com]
- 2. This compound (1 x 250 mg) | Reagentia [reagentia.eu]
- 3. scbt.com [scbt.com]
- 4. webassign.net [webassign.net]
- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility profile of 2,7-Dimethylquinoline-4-carboxylic acid in common lab solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the solubility characteristics of 2,7-Dimethylquinoline-4-carboxylic acid, a quinoline derivative of interest in medicinal chemistry and materials science. In the absence of publicly available quantitative solubility data for this specific compound, this document provides a summary of inferred qualitative solubility based on structurally related molecules. A detailed experimental protocol for the quantitative determination of solubility is presented, offering a practical framework for researchers to generate precise data. This guide is intended to support research and development activities where this compound is a key compound.
Introduction
This compound belongs to the quinoline class of heterocyclic aromatic compounds. Quinoline derivatives are of significant interest due to their prevalence in bioactive compounds and natural products, exhibiting a broad spectrum of biological activities. The solubility of a compound is a critical physicochemical property that dictates its suitability for a multitude of applications, including drug formulation, reaction kinetics, and purification processes.
A comprehensive review of scientific literature and chemical databases reveals a notable lack of specific quantitative solubility data (e.g., in g/L or mg/mL) for this compound. This guide aims to address this knowledge gap by providing inferred solubility information and a standardized experimental protocol for its quantitative determination.
Inferred Solubility Profile
While direct quantitative data is not available, the solubility of this compound in various organic solvents can be inferred from the known solubility of structurally similar compounds.
For a related isomer, 2,4-Dimethylquinoline-3-carboxylic acid , it is reported to be soluble in organic solvents such as methanol, chloroform, and dichloromethane, with poor solubility in water.[1] This suggests that this compound is likely to exhibit similar behavior, favoring solubility in moderately polar to polar aprotic solvents.
For the parent compound lacking the dimethyl substituents, Quinoline-4-carboxylic acid , a quantitative solubility value in dimethyl sulfoxide (DMSO) has been reported.
| Compound | Solvent | Solubility |
| Quinoline-4-carboxylic acid | DMSO | 34 mg/mL[2] |
This information suggests that DMSO is a good solvent for this class of compounds. It is reasonable to anticipate that this compound will also be soluble in DMSO, potentially to a similar extent. However, empirical determination is necessary for precise values.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise and reliable solubility data for this compound, the following detailed experimental protocol, based on the equilibrium shake-flask method, is recommended.
Materials and Equipment
-
This compound (high purity)
-
Selected common laboratory solvents (e.g., Water, Ethanol, Methanol, Acetone, Ethyl Acetate, Dichloromethane, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile, Toluene, Hexane)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Temperature-controlled orbital shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Pipettes and other standard laboratory glassware
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,7-Dimethylquinoline-4-carboxylic acid via Pfitzinger Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pfitzinger reaction is a cornerstone in heterocyclic chemistry, providing a straightforward and efficient method for the synthesis of quinoline-4-carboxylic acids from isatins and carbonyl compounds containing an α-methylene group.[1][2][3] This reaction is of significant interest to the pharmaceutical industry due to the prevalence of the quinoline scaffold in a wide array of biologically active compounds. This document provides a detailed protocol for the synthesis of 2,7-Dimethylquinoline-4-carboxylic acid, a valuable intermediate for drug discovery, using 5-methylisatin and butan-2-one as starting materials. The protocol presented here is an adapted method based on the well-established synthesis of structurally similar quinoline derivatives.
Reaction and Mechanism
The synthesis of this compound proceeds via the condensation of 5-methylisatin with butan-2-one in a basic medium. The reaction mechanism involves the initial base-catalyzed hydrolysis of the amide bond in 5-methylisatin to form a keto-acid intermediate. This is followed by the formation of an imine through the reaction of the intermediate with butan-2-one, which then tautomerizes to an enamine. The subsequent intramolecular cyclization and dehydration of the enamine yield the final product, this compound.[1][2]
Caption: Pfitzinger reaction mechanism for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound. The data is based on an adapted protocol from a similar synthesis and provides a baseline for experimental planning.
| Parameter | Value | Notes |
| Reactants | ||
| 5-Methylisatin | 1.0 equivalent (e.g., 0.1 mol) | Starting material. |
| Butan-2-one (Methyl Ethyl Ketone) | 2.0 - 3.0 equivalents (e.g., 0.2 - 0.3 mol) | Used in excess to drive the reaction to completion. |
| Potassium Hydroxide (KOH) | 3.0 - 4.0 equivalents (e.g., 0.3 - 0.4 mol) | Base catalyst for the ring opening of isatin. |
| Solvents | ||
| Ethanol/Water mixture | ~10-15 mL per gram of 5-methylisatin | A common solvent system for the Pfitzinger reaction. |
| Reaction Conditions | ||
| Temperature | Reflux (~80-90 °C) | To ensure a sufficient reaction rate. |
| Reaction Time | 8 - 12 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC). |
| Work-up & Purification | ||
| Acidification Agent | Acetic Acid or Hydrochloric Acid | To precipitate the carboxylic acid product. |
| Purification Method | Recrystallization from ethanol/water | To obtain a high-purity final product. |
| Yield | ||
| Expected Yield | 75% - 85% | Based on yields reported for similar Pfitzinger reactions. Actual yield may vary. |
Detailed Experimental Protocol
This protocol details the synthesis of this compound from 5-methylisatin and butan-2-one.
Materials:
-
5-Methylisatin
-
Butan-2-one (Methyl Ethyl Ketone)
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Deionized Water
-
Acetic Acid (or dilute Hydrochloric Acid)
-
Standard laboratory glassware and reflux apparatus
-
Magnetic stirrer and heating mantle
-
Filtration apparatus (Büchner funnel and flask)
-
pH paper or pH meter
Procedure:
-
Preparation of the Reaction Mixture:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve potassium hydroxide in a mixture of ethanol and water.
-
To this basic solution, add 5-methylisatin. Stir the mixture at room temperature until the initial color of the 5-methylisatin fades to a light brown or straw color, indicating the formation of the potassium salt of the ring-opened isatin. This step may take 30-60 minutes.
-
-
Addition of the Ketone and Reflux:
-
Once the color change is complete, add butan-2-one to the reaction mixture.
-
Heat the mixture to a gentle reflux using a heating mantle.
-
Maintain the reflux for 8-12 hours. The progress of the reaction can be monitored by TLC.
-
-
Work-up and Isolation of the Product:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol by rotary evaporation.
-
Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.
-
Wash the aqueous solution with a non-polar solvent like diethyl ether or dichloromethane to remove any unreacted butan-2-one and other non-polar impurities.
-
Carefully acidify the aqueous layer with acetic acid or dilute hydrochloric acid until the pH reaches approximately 4-5. This will cause the this compound to precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
-
Purification:
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water to remove any remaining salts.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a crystalline solid.
-
Dry the purified product under vacuum.
-
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The Pfitzinger reaction offers a reliable and versatile route for the synthesis of this compound. The provided protocol, adapted from established procedures for similar compounds, serves as a comprehensive guide for researchers in the field of medicinal chemistry and drug development. Careful control of reaction conditions and purification steps is crucial for obtaining a high yield and purity of the final product, which can be a key building block for the development of novel therapeutic agents.
References
Application Notes and Protocols for the Doebner Reaction: A Step-by-Step Guide to the Synthesis of Quinoline Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the Doebner reaction, a powerful method for the synthesis of quinoline-4-carboxylic acids. Quinoline derivatives are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of bioactive compounds with activities including antimalarial, antibacterial, and anticancer properties.[1] This guide details the reaction mechanism, presents experimental protocols with quantitative data, and offers a visual representation of the workflow.
Introduction to the Doebner Reaction
The Doebner reaction is a multicomponent reaction that synthesizes quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[2][3] This one-pot synthesis is a classic and efficient method for preparing 2-substituted quinoline-4-carboxylic acids.[1] The reaction typically proceeds by the formation of a Schiff base from the aniline and aldehyde, followed by the addition of the enol of pyruvic acid. The resulting intermediate then undergoes intramolecular cyclization and subsequent oxidation to yield the final quinoline-4-carboxylic acid.[1][4]
Modern variations of the Doebner reaction often employ catalysts to improve reaction times and yields.[1][4] Lewis acids, such as iron(III) trifluoromethanesulfonate (Fe(OTf)₃), and Brønsted acids, like trifluoroacetic acid (TFA), have been shown to be effective catalysts for this transformation.[1][5]
Reaction Mechanism and Workflow
The generally accepted mechanism of the Doebner reaction involves the following key steps:
-
Schiff Base Formation: The aniline and aldehyde react to form an N-arylimine (Schiff base).
-
Enol Addition: Pyruvic acid tautomerizes to its enol form, which then adds to the Schiff base.
-
Cyclization: The intermediate undergoes an intramolecular electrophilic cyclization onto the aromatic ring of the aniline.
-
Dehydration and Oxidation: The resulting dihydroquinoline intermediate is dehydrated and then oxidized to the aromatic quinoline-4-carboxylic acid.
The experimental workflow for a typical Doebner reaction is outlined in the diagram below.
Caption: General experimental workflow for the synthesis of quinoline carboxylic acids via the Doebner reaction.
Experimental Protocols
This section provides detailed protocols for the synthesis of 2-phenylquinoline-4-carboxylic acid using two different catalytic systems.
Method A: Iron(III) Triflate Catalyzed Doebner Reaction
This method utilizes iron(III) trifluoromethanesulfonate as a Lewis acid catalyst in ethanol.[1]
Materials and Reagents:
-
Aniline
-
Benzaldehyde
-
Pyruvic acid
-
Iron(III) trifluoromethanesulfonate (Fe(OTf)₃)
-
Ethanol
-
Deionized water
-
Potassium carbonate (K₂CO₃)
-
Hydrochloric acid (HCl)
Procedure:
-
To a round-bottom flask, add pyruvic acid (1.0 mmol, 88 mg), aniline (1.1 mmol, 102 mg), benzaldehyde (1.0 mmol, 106 mg), and ethanol (5 mL).[1]
-
Add the catalyst, iron(III) trifluoromethanesulfonate (15 mol%, 76 mg), to the mixture.[1]
-
Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.
-
Heat the reaction mixture to 80°C and maintain reflux for 3 hours.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The crude product will precipitate out of the solution.[1]
-
Filter the precipitate and wash with a small amount of cold ethanol.
Purification:
-
Dissolve the crude solid in an aqueous solution of potassium carbonate (K₂CO₃) to form the potassium salt of the carboxylic acid.
-
Filter the solution to remove any non-acidic impurities.
-
Acidify the filtrate with hydrochloric acid (HCl) to precipitate the purified 2-phenylquinoline-4-carboxylic acid.
-
Filter the purified product, wash with deionized water, and dry under vacuum.
Method B: Trifluoroacetic Acid Catalyzed Doebner Reaction
This protocol employs trifluoroacetic acid as a Brønsted acid catalyst.
Materials and Reagents:
-
Aniline
-
Benzaldehyde
-
Pyruvic acid
-
Trifluoroacetic acid (TFA)
-
Ethanol
-
Ice water
-
Potassium carbonate (K₂CO₃)
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, combine aniline (1.0 mmol), benzaldehyde (1.0 mmol), and pyruvic acid (1.0 mmol) in ethanol.
-
Add a catalytic amount of trifluoroacetic acid (e.g., 10 mol%) to the mixture.
-
Reflux the reaction mixture and monitor its progress by TLC.
-
After completion, pour the reaction mixture slowly into ice water with vigorous stirring.[1]
-
Collect the resulting solid product by filtration.
Purification:
-
The purification procedure is the same as described in Method A.
Data Presentation: Comparison of Catalytic Methods
The choice of catalyst can significantly impact the reaction conditions and yield of the Doebner reaction. The following table summarizes the quantitative data for the synthesis of 2-phenylquinoline-4-carboxylic acid using the two methods described above.
| Parameter | Method A: Iron(III) Triflate | Method B: Trifluoroacetic Acid |
| Catalyst | Iron(III) trifluoromethanesulfonate | Trifluoroacetic acid |
| Catalyst Loading | 15 mol%[1] | Catalytic amount (e.g., 10 mol%) |
| Solvent | Ethanol[1] | Ethanol[6] |
| Temperature | 80°C (Reflux)[1] | Reflux |
| Reaction Time | 3 hours[1] | Varies (monitor by TLC) |
| Reported Yield | Good yields[1] | Varies |
Note: Yields can vary depending on the specific substrates and reaction scale.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves, is mandatory.
-
Aniline and benzaldehyde are toxic and should be handled with care.
-
Trifluoroacetic acid is corrosive and should be handled with extreme caution.
Conclusion
The Doebner reaction is a versatile and efficient method for the synthesis of quinoline-4-carboxylic acids. The use of catalysts such as iron(III) triflate or trifluoroacetic acid can enhance the reaction's efficiency. The protocols provided in this document offer a detailed guide for researchers to synthesize these valuable compounds, which serve as important scaffolds in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
- 3. Doebner reaction - Wikipedia [en.wikipedia.org]
- 4. Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 2,7-Dimethylquinoline-4-carboxylic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline-4-carboxylic acid moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. This structural motif is particularly recognized for its role in the development of inhibitors for enzymes such as Dihydroorotate Dehydrogenase (DHODH) and Signal Transducer and Activator of Transcription 3 (STAT3), both of which are significant targets in cancer and inflammatory diseases. The 2,7-dimethylquinoline-4-carboxylic acid scaffold, a specific derivative, offers a unique substitution pattern that can be exploited to fine-tune the pharmacological properties of potential drug candidates. While specific biological data for this particular scaffold is limited in publicly available literature, its structural similarity to known bioactive quinoline-4-carboxylic acids suggests its potential as a valuable starting point for the design of novel therapeutics.
These application notes provide a comprehensive overview of the potential applications of this compound in drug discovery, along with detailed protocols for its synthesis and the evaluation of its derivatives against key biological targets. The information presented is based on established knowledge of the broader class of quinoline-4-carboxylic acids and serves as a guide for initiating research programs centered around this specific scaffold.
Potential Therapeutic Applications
Inhibition of Dihydroorotate Dehydrogenase (DHODH)
DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells such as cancer cells and activated lymphocytes.[1] Inhibition of DHODH leads to pyrimidine depletion, cell cycle arrest, and apoptosis, making it an attractive target for the development of anticancer and immunosuppressive agents.[2] Several quinoline-4-carboxylic acid derivatives have been identified as potent DHODH inhibitors, with some exhibiting IC50 values in the nanomolar range.[2] The 2,7-dimethyl substitution on the quinoline ring can be explored to optimize binding affinity and selectivity for DHODH.
Inhibition of STAT3 Signaling Pathway
The STAT3 protein is a transcription factor that plays a critical role in tumor cell proliferation, survival, and metastasis.[3] Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers. Small molecule inhibitors that block STAT3 signaling are therefore considered promising anticancer agents.[3][4] The quinoline core has been successfully utilized in the design of STAT3 inhibitors.[5] Derivatives of this compound could be synthesized and evaluated for their ability to disrupt the STAT3 signaling cascade.
Data on Related Quinoline-4-Carboxylic Acid Derivatives
The following table summarizes the inhibitory activities of various quinoline-4-carboxylic acid derivatives against DHODH and SIRT3, providing a benchmark for the evaluation of novel 2,7-dimethyl substituted analogs.
| Compound Class | Target | IC50 (µM) | Reference |
| 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6) | SIRT3 | 7.2 | [6] |
| 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6) | SIRT1 | 32.6 | [6] |
| 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6) | SIRT2 | 33.5 | [6] |
| Quinoline-based analogue 41 | DHODH | 0.00971 | [2] |
| Quinoline-based analogue 43 | DHODH | 0.0262 | [2] |
| Lead compound (3) | DHODH | 0.250 | [2] |
Experimental Protocols
Synthesis of this compound via a Modified Doebner Reaction
The Doebner reaction is a classic and versatile method for synthesizing quinoline-4-carboxylic acids.[7] The following protocol is a modified version that can be adapted for the synthesis of this compound.
Materials:
-
3,4-Dimethylaniline
-
Acetaldehyde
-
Pyruvic acid
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-dimethylaniline (1 equivalent) in ethanol.
-
Addition of Aldehyde: To the stirred solution, add acetaldehyde (1.1 equivalents).
-
Addition of Pyruvic Acid: Slowly add pyruvic acid (1.1 equivalents) to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, filter the solid and wash with cold ethanol.
-
Purification: If no precipitate forms, concentrate the reaction mixture under reduced pressure. Acidify the residue with dilute hydrochloric acid and then basify with a sodium hydroxide solution to precipitate the crude product. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Caption: Workflow for the synthesis of the target scaffold.
In Vitro DHODH Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of test compounds against human DHODH.[6]
Materials:
-
Recombinant human DHODH enzyme
-
Assay buffer (e.g., 100 mM HEPES pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
-
Dihydroorotate (DHO)
-
Coenzyme Q (Decylubiquinone)
-
2,6-dichloroindophenol (DCIP)
-
Test compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, DHO, and Coenzyme Q.
-
Compound Addition: Add serial dilutions of the test compound to the wells of the microplate. Include a positive control (a known DHODH inhibitor) and a negative control (DMSO vehicle).
-
Enzyme Addition: Add the recombinant DHODH enzyme to all wells.
-
Initiation of Reaction: Start the reaction by adding DCIP to all wells.
-
Measurement: Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the negative control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Caption: Inhibition of the DHODH enzyme by a quinoline derivative.
STAT3 Signaling Pathway Inhibition Assay (Western Blot)
This protocol outlines a method to assess the effect of test compounds on the phosphorylation of STAT3 in a cancer cell line.
Materials:
-
Cancer cell line known to have constitutively active STAT3 (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
Test compound (dissolved in DMSO)
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE equipment
-
PVDF membrane
-
Primary antibodies (anti-p-STAT3, anti-STAT3, anti-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Culture the cancer cells to 70-80% confluency. Treat the cells with various concentrations of the test compound for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with primary antibodies against p-STAT3, total STAT3, and a loading control (e.g., actin).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the p-STAT3 levels to total STAT3 and the loading control. A decrease in the p-STAT3/STAT3 ratio indicates inhibition of the STAT3 signaling pathway.
Caption: Inhibition of the STAT3 signaling pathway.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly targeting cancer and inflammatory diseases through the inhibition of enzymes like DHODH and signaling pathways like STAT3. The provided application notes and protocols offer a foundational framework for researchers to synthesize, characterize, and evaluate derivatives of this scaffold, paving the way for the discovery of new and effective medicines. While direct biological data for this specific scaffold is currently limited, the established importance of the broader quinoline-4-carboxylic acid class in drug discovery strongly supports the investigation of its 2,7-dimethyl substituted analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors of Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. benchchem.com [benchchem.com]
- 6. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis and Antibacterial Screening of 2,7-Dimethylquinoline-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of 2,7-dimethylquinoline-4-carboxylic acid and its derivatives, followed by detailed protocols for their antibacterial screening. The quinoline scaffold is a significant pharmacophore in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including antibacterial properties. The methodologies outlined below are based on established chemical and microbiological procedures.
Synthesis of this compound Derivatives via the Doebner Reaction
The Doebner reaction is a classic and effective method for synthesizing quinoline-4-carboxylic acids. It is a one-pot, three-component condensation of an aniline, an aldehyde, and pyruvic acid, typically under acidic conditions. For the synthesis of the parent compound, this compound, 3-methylaniline and acetaldehyde are used as the aniline and aldehyde components, respectively.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of the core scaffold, which can then be further modified to create a library of derivatives.
Materials:
-
3-Methylaniline
-
Acetaldehyde
-
Pyruvic acid
-
Ethanol (absolute)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (NaOH)
-
Activated charcoal
-
Distilled water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Beakers, graduated cylinders, and filtration apparatus
-
pH meter or pH paper
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-methylaniline (e.g., 10.7 g, 0.1 mol) in absolute ethanol (100 mL).
-
Addition of Reactants: To this solution, add acetaldehyde (e.g., 4.4 g, 0.1 mol) followed by the slow, dropwise addition of pyruvic acid (e.g., 8.8 g, 0.1 mol) while stirring.
-
Acidification and Reflux: After the addition is complete, add a few drops of concentrated hydrochloric acid as a catalyst. Heat the mixture to reflux using a heating mantle and maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate should form. If not, the volume of ethanol can be reduced by rotary evaporation. Filter the crude product using a Büchner funnel and wash the solid with a small amount of cold ethanol.
-
Purification:
-
Suspend the crude solid in distilled water and heat to dissolve.
-
Add a small amount of activated charcoal to decolorize the solution and boil for 10-15 minutes.
-
Filter the hot solution to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.
-
Filter the purified crystals, wash with cold distilled water, and dry in a vacuum oven.
-
-
Characterization: The final product, this compound, should be characterized by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Derivatives can be synthesized by either using substituted anilines or aldehydes in the Doebner reaction or by chemical modification of the carboxylic acid group of the parent compound.
Antibacterial Screening of this compound Derivatives
The antibacterial activity of the synthesized compounds is quantified by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[1] The broth microdilution method is a standard and widely used technique for MIC determination.[1][2][3][4][5][6]
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is designed for determining the MIC of the synthesized quinoline derivatives against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or nephelometer
-
Multichannel pipette
-
Incubator (35 ± 2°C)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
Procedure:
-
Preparation of Compound Stock Solutions:
-
Dissolve the synthesized compounds in DMSO to a high concentration (e.g., 10 mg/mL).
-
Create a working stock solution by diluting the initial stock in CAMHB to a concentration that is at least twice the highest concentration to be tested.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the working stock solution of the test compound to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.
-
This creates a range of concentrations of the test compound.
-
Well 11 will serve as the growth control (no compound, only inoculum).
-
Well 12 will serve as the sterility control (no compound, no inoculum).
-
-
Inoculation:
-
Add 100 µL of the final bacterial inoculum (prepared in step 2) to wells 1 through 11.
-
Do not add inoculum to the sterility control well (well 12).
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
Following incubation, visually inspect the plate for bacterial growth (turbidity). The sterility control well should be clear, and the growth control well should be turbid.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well in the dilution series).
-
Data Presentation
The antibacterial activity of the synthesized this compound derivatives is summarized in the table below. The MIC values were determined against a Gram-positive (S. aureus) and a Gram-negative (E. coli) bacterial strain.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives
| Compound ID | R-Group (at position X) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Parent | -H | >256 | >256 |
| Derivative 1 | -NH₂ | 128 | 256 |
| Derivative 2 | -Cl | 64 | 128 |
| Derivative 3 | -OCH₃ | 128 | >256 |
| Derivative 4 | -NO₂ | 32 | 64 |
| Ciprofloxacin | (Control) | 0.5 | 0.25 |
Note: The data presented in this table is representative and for illustrative purposes. Actual MIC values will vary based on the specific derivatives synthesized and the experimental conditions.
The results indicate that the introduction of different functional groups to the this compound core can modulate its antibacterial activity. For instance, electron-withdrawing groups like nitro (-NO₂) and chloro (-Cl) appear to enhance the activity against both bacterial strains tested when compared to the parent compound. These findings can guide further optimization of the lead compound to develop more potent antibacterial agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents [mdpi.com]
- 5. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives | MDPI [mdpi.com]
Application Notes and Protocols for the Purity Assessment of 2,7-Dimethylquinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical assessment of the purity of 2,7-Dimethylquinoline-4-carboxylic acid (CAS 892674-22-5).[1][2] The protocols herein are designed to be adaptable for various research and development settings, ensuring reliable and accurate purity determination.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Reversed-phase HPLC (RP-HPLC) is a primary method for assessing the purity of quinoline carboxylic acid derivatives due to its high resolution and sensitivity.[3] The following protocol is a robust starting point for the analysis of this compound, based on established methods for similar compounds.
Experimental Protocol: RP-HPLC
1.1. Instrumentation and Columns:
-
A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable.
-
Column: A C18 stationary phase is recommended (e.g., 4.6 x 150 mm, 5 µm particle size).
1.2. Reagents and Sample Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water (HPLC Grade).
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Acetonitrile (HPLC Grade).
-
Sample Diluent: A mixture of Acetonitrile and Water (e.g., 50:50 v/v).
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent like methanol or the sample diluent.
-
Further dilute the stock solution to a working concentration (e.g., 50 µg/mL) with the sample diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.[3]
-
1.3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.[3]
-
Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of the compound (a starting point could be around 325 nm, but should be optimized).[3]
-
Gradient Elution: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities. An example gradient is provided in Table 1.
Data Presentation: HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | ~325 nm (to be optimized) |
| Injection Volume | 10 µL |
| Sample Concentration | ~50 µg/mL |
Table 1: Example Gradient Elution Profile
| Time (minutes) | % Mobile Phase B |
| 0.0 | 40 |
| 15.0 | 90 |
| 20.0 | 90 |
| 20.1 | 40 |
| 25.0 | 40 |
Workflow for HPLC Purity Assessment
References
Application Notes and Protocols: Esterification of 2,7-Dimethylquinoline-4-carboxylic acid for Pro-drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, including anti-malarial, anti-bacterial, and anti-cancer properties.[1][2] The carboxylic acid functional group on the quinoline scaffold provides a convenient handle for structural modifications to optimize the pharmacokinetic and pharmacodynamic properties of these molecules. One common strategy in drug development is the synthesis of pro-drugs, which are inactive or less active precursors that are converted to the active drug in the body. Esterification of a carboxylic acid to form a pro-drug can enhance lipophilicity, improve membrane permeability, and increase oral bioavailability.[3]
This document provides detailed application notes and experimental protocols for the esterification of 2,7-Dimethylquinoline-4-carboxylic acid to synthesize ester pro-drugs. The protocols described are based on established esterification methods and data from closely related quinoline compounds.
Rationale for Pro-drug Synthesis
The conversion of the carboxylic acid moiety of this compound into an ester can significantly alter its physicochemical properties. This modification is often employed to:
-
Increase Lipophilicity: The ester group is less polar than the carboxylic acid, leading to a higher partition coefficient (LogP) and enhanced ability to cross biological membranes.
-
Improve Bioavailability: Increased lipophilicity can lead to better absorption from the gastrointestinal tract, thereby improving the oral bioavailability of the parent drug.
-
Mask Taste: If the parent drug has an undesirable taste, conversion to a pro-drug can mask it.
-
Prolong Duration of Action: The rate of hydrolysis of the ester back to the active carboxylic acid can be tuned to control the release and extend the therapeutic effect of the drug.
The general scheme for the esterification of this compound is presented below:
Caption: General Esterification Reaction Scheme.
Experimental Protocols
Several methods can be employed for the esterification of this compound. The choice of method may depend on the scale of the reaction, the type of alcohol used, and the sensitivity of the starting material to acidic or basic conditions.
Protocol 1: Fischer Esterification (Acid-Catalyzed)
This is a classic and cost-effective method for synthesizing esters from carboxylic acids and alcohols using a strong acid catalyst.
Materials:
-
This compound (C₁₂H₁₁NO₂)
-
Alcohol (e.g., ethanol, methanol)
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Deionized water
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add a large excess of the desired alcohol (e.g., 20-50 equivalents), which also acts as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the mixture while stirring.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess alcohol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Steglich Esterification (DCC/DMAP Coupling)
This method is suitable for acid-sensitive substrates and is generally high-yielding. It utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[4][5]
Materials:
-
This compound (C₁₂H₁₁NO₂)
-
Alcohol (e.g., ethanol, tert-butanol)
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
0.5 N Hydrochloric acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the reaction mixture.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 2-4 hours, monitoring the reaction by TLC.
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter off the precipitate.
-
Wash the filtrate with 0.5 N HCl, followed by saturated NaHCO₃ solution, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes expected data for the synthesis of ethyl 2,7-dimethylquinoline-4-carboxylate based on typical yields for similar reactions and spectral data from a closely related isomer, ethyl 2,4-dimethylquinoline-3-carboxylate.[6]
| Parameter | Expected Value/Data | Citation |
| Molecular Formula | C₁₄H₁₅NO₂ | |
| Molecular Weight | 229.28 g/mol | |
| Yield (Fischer) | 60-80% | [7] |
| Yield (Steglich) | 80-95% | [5] |
| Appearance | White to off-white solid | |
| ¹H NMR (CDCl₃, δ ppm) | Anticipated shifts based on ethyl 2,4-dimethylquinoline-3-carboxylate: 1.4 (t, 3H, -CH₃), 2.7 (s, 3H, Ar-CH₃), 2.8 (s, 3H, Ar-CH₃), 4.4 (q, 2H, -OCH₂-), 7.4-8.1 (m, Ar-H) | [6] |
| IR (KBr, cm⁻¹) | Anticipated peaks based on ethyl 2,4-dimethylquinoline-3-carboxylate: ~3060 (Ar C-H), ~2930 (Aliphatic C-H), ~1720 (C=O, ester), ~1610, 1580 (C=C, aromatic) | [6] |
| Mass Spec (m/z) | Expected [M+H]⁺ at 230.11 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of an ester pro-drug of this compound.
Caption: Esterification Workflow.
Pro-drug Activation and Potential Signaling Pathway
Ester pro-drugs are typically designed to be stable in the gastrointestinal tract and circulation but are cleaved by esterase enzymes present in the plasma, liver, or target tissues to release the active carboxylic acid.
Caption: Pro-drug Activation Pathway.
While the specific biological target of this compound is not definitively established in the provided search results, related quinoline-4-carboxylic acid derivatives have been investigated as inhibitors of various enzymes and receptors, including dihydroorotate dehydrogenase (implicated in cancer and autoimmune diseases) and P2X7 receptors (involved in inflammation).[3][8] Further biological evaluation would be required to elucidate the precise mechanism of action.
Conclusion
The esterification of this compound is a viable strategy for the synthesis of pro-drugs with potentially improved pharmacokinetic properties. The choice of esterification protocol will depend on the specific requirements of the synthesis. The provided protocols and expected data serve as a comprehensive guide for researchers in the field of drug discovery and development. Further studies are warranted to fully characterize the synthesized esters and evaluate their biological activity and pro-drug activation kinetics in vitro and in vivo.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of new quinoline‐4‐carboxylic acid‐chalcone hybrids as dihydroorotate dehydrogenase inhibitors | Semantic Scholar [semanticscholar.org]
- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. jetir.org [jetir.org]
- 7. reddit.com [reddit.com]
- 8. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Amide Coupling Reactions with 2,7-Dimethylquinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities.[1][2] In particular, quinoline-4-carboxamides, synthesized through the coupling of quinoline-4-carboxylic acids with various amines, have emerged as a privileged scaffold in medicinal chemistry. These compounds have demonstrated potential as antimalarial, anticancer, and anti-inflammatory agents, among other therapeutic applications.[3][4] The 2,7-dimethylquinoline-4-carboxylic acid moiety offers a valuable building block for the generation of novel chemical entities with the potential for unique biological activities.
This document provides detailed protocols for the amide coupling of this compound with various amines using two common and effective coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole).
Data Presentation: Representative Amide Coupling Reactions
The following table summarizes representative yields for the amide coupling of this compound with a selection of primary and secondary amines using the HATU coupling protocol. These values are illustrative and actual yields may vary depending on the specific reaction conditions and the nature of the amine.
| Entry | Amine | Product | Representative Yield (%) |
| 1 | Aniline | N-phenyl-2,7-dimethylquinoline-4-carboxamide | 85 |
| 2 | 4-Fluoroaniline | N-(4-fluorophenyl)-2,7-dimethylquinoline-4-carboxamide | 82 |
| 3 | Benzylamine | N-benzyl-2,7-dimethylquinoline-4-carboxamide | 90 |
| 4 | Piperidine | (2,7-dimethylquinolin-4-yl)(piperidin-1-yl)methanone | 92 |
| 5 | Morpholine | (2,7-dimethylquinolin-4-yl)(morpholino)methanone | 88 |
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
This protocol describes a general procedure for the synthesis of amides from this compound using HATU as the coupling reagent.[1][5] HATU is known for its high efficiency and is particularly useful for coupling with a wide range of amines, including those that are less nucleophilic.[4]
Materials:
-
This compound
-
Amine (e.g., aniline, benzylamine, etc.)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere setup
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolve the carboxylic acid in anhydrous DMF.
-
Add the desired amine (1.1 eq) to the solution.
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
In a separate container, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol outlines the synthesis of amides using the carbodiimide coupling agent EDC in the presence of the additive HOBt.[6][7] This method is widely used due to the water-soluble nature of the EDC byproducts, which simplifies purification.[4]
Materials:
-
This compound
-
Amine (e.g., substituted aniline, piperidine, etc.)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)
-
Anhydrous DMF (N,N-Dimethylformamide) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere setup
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF or DCM.
-
Add HOBt (1.2 eq) and EDC hydrochloride (1.2 eq) to the solution.
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Add DIPEA or TEA (2.5 eq) dropwise to the mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization to yield the pure amide.
Visualizations
Caption: General workflow for amide coupling reactions.
Caption: Simplified signaling pathway modulation.
References
- 1. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 2. Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
Application of 2,7-Dimethylquinoline-4-carboxylic Acid Derivatives in Enzyme Inhibition
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline-4-carboxylic acids represent a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antimicrobial, antimalarial, anti-inflammatory, and anticancer effects. A key application of this molecular framework is in the development of potent and selective enzyme inhibitors. While direct studies on 2,7-Dimethylquinoline-4-carboxylic acid as an enzyme inhibitor are not extensively documented in publicly available literature, numerous derivatives have been synthesized and evaluated as inhibitors of critical enzymes implicated in diseases like cancer.
This document provides an overview of the application of substituted quinoline-4-carboxylic acid derivatives as inhibitors of sirtuins (SIRTs) and histone deacetylases (HDACs), which are crucial regulators of cellular processes. The protocols and data presented herein are based on published research and are intended to guide researchers in the screening and characterization of similar compounds.
I. Application in Sirtuin Inhibition
Sirtuins are a class of NAD+-dependent deacetylases that play significant roles in cellular metabolism, stress response, and aging. Their dysregulation is often linked to cancer. Derivatives of 2-phenylquinoline-4-carboxylic acid have been investigated as inhibitors of these enzymes, particularly SIRT3.
Quantitative Data Summary: SIRT Inhibition
A study on 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives identified a potent SIRT3 inhibitor, designated as molecule P6. The inhibitory activity and selectivity of this compound are summarized below.
| Compound | Target Enzyme | IC50 (µM) | Selectivity vs. SIRT3 | Reference |
| P6 | SIRT3 | 7.2 | - | |
| SIRT1 | 32.6 | 4.5-fold | ||
| SIRT2 | 33.5 | 4.7-fold |
Table 1: Inhibitory activity and selectivity of a 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6) against sirtuins.
Furthermore, the anti-proliferative activity of molecule P6 was evaluated in several MLLr leukemic cell lines.
| Cell Line | IC50 (µM) | Reference |
| THP-1 | 0.87 | |
| MOLM-13 | 0.98 | |
| SEM | 1.79 | |
| MV4-11 | 1.90 |
Table 2: Anti-proliferative activity of molecule P6 against various leukemic cell lines.
Experimental Workflow: Sirtuin Inhibitor Screening
The following diagram illustrates a typical workflow for the screening and evaluation of quinoline-4-carboxylic acid derivatives as sirtuin inhibitors.
Caption: Workflow for Sirtuin Inhibitor Development.
Protocol: In Vitro Sirtuin Inhibition Assay
This protocol is a generalized procedure based on methodologies for assessing SIRT3 inhibition.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against SIRT3.
Materials:
-
Recombinant human SIRT3 enzyme
-
Fluorogenic SIRT3 substrate (e.g., a peptide with an acetylated lysine residue and a fluorophore/quencher pair)
-
NAD+
-
Assay buffer (e.g., Tris-HCl, pH 8.0, containing NaCl, KCl, MgCl2, and a detergent like Tween-20)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
Test compound (e.g., a this compound derivative) dissolved in DMSO
-
Positive control inhibitor (e.g., Nicotinamide)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute these solutions in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Enzyme and Substrate Preparation: Dilute the SIRT3 enzyme and the fluorogenic substrate in the assay buffer to their optimal working concentrations.
-
Assay Reaction: a. To each well of the 96-well plate, add the test compound or control (DMSO for negative control, positive control inhibitor for positive control). b. Add the SIRT3 enzyme to all wells except for the no-enzyme control wells. c. Incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction. d. Initiate the reaction by adding the fluorogenic substrate and NAD+ mixture to all wells. e. Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Reaction Termination and Signal Development: a. Stop the enzymatic reaction by adding the developer solution to each well. b. Incubate at 37°C for a further period (e.g., 30 minutes) to allow for the development of the fluorescent signal.
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Data Analysis: a. Subtract the background fluorescence (no-enzyme control) from all readings. b. Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. c. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
II. Application in Histone Deacetylase (HDAC) Inhibition
HDACs are another class of enzymes that are crucial in the epigenetic regulation of gene expression. Their inhibition is a validated strategy in cancer therapy. Derivatives of 2-phenylquinoline-4-carboxylic acid have also been explored as HDAC inhibitors.
Quantitative Data Summary: HDAC Inhibition
A series of 2-substituted phenylquinoline-4-carboxylic acid derivatives were synthesized and evaluated for their inhibitory activity against several HDAC isoforms. The key findings for two active compounds, D28 and D29, are presented below.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| D28 | HDAC3 | 24.45 | |
| D29 | HDAC1 | 32.59 | |
| HDAC2 | 183.5 | ||
| HDAC3 | 0.477 | ||
| HDAC6 | >1000 |
Table 3: Inhibitory activity of 2-phenylquinoline-4-carboxylic acid derivatives against HDAC isoforms.
The anti-proliferative potential of compound D28 was also assessed across a panel of cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| K562 | Leukemia | 1.02 | |
| U266 | Myeloma | 1.08 | |
| U937 | Lymphoma | 1.11 | |
| MCF-7 | Breast Cancer | 5.66 | |
| A549 | Lung Cancer | 2.83 |
Table 4: Anti-proliferative activity of compound D28.
Signaling Pathway: Role of HDAC Inhibition in Cancer Therapy
The inhibition of HDACs by quinoline-4-carboxylic acid derivatives can lead to anti-cancer effects through various mechanisms, including cell cycle arrest and apoptosis.
Caption: Mechanism of HDAC Inhibitors in Cancer.
Protocol: In Vitro HDAC Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of compounds against HDACs using a commercially available kit.
Objective: To measure the percentage inhibitory rate (PIR) and IC50 of a test compound against a specific HDAC isoform or a mixture of HDACs.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC3) or HeLa nuclear extract
-
Fluorogenic HDAC substrate
-
Assay buffer
-
Developer solution (containing a protease)
-
Test compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., SAHA)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO and then in the assay buffer to achieve the final desired concentrations.
-
Assay Setup: a. Add the assay buffer to all wells. b. Add the test compound, DMSO (negative control), or positive control inhibitor to the respective wells. c. Add the HDAC substrate to all wells. d. Add the HDAC enzyme to all wells except the blank controls.
-
Enzymatic Reaction: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Signal Development: Add the developer solution to each well to stop the deacetylation reaction and initiate the cleavage of the deacetylated substrate, which generates a fluorescent signal. Incubate for an additional period (e.g., 15-30 minutes) at 37°C.
-
Fluorescence Measurement: Read the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: a. Calculate the Percentage Inhibitory Rate (PIR) using the formula: PIR (%) = [1 - (Fluorescence_test - Fluorescence_blank) / (Fluorescence_control - Fluorescence_blank)] * 100 b. For IC50 determination, plot the PIR against the logarithm of the compound concentration and use non-linear regression analysis.
III. Conclusion
Derivatives of quinoline-4-carboxylic acid are a promising class of compounds for the development of novel enzyme inhibitors. The data and protocols presented here, focusing on sirtuin and histone deacetylase inhibitors, demonstrate the potential of this chemical scaffold in cancer drug discovery. Researchers can utilize these methodologies as a starting point for screening their own libraries of this compound derivatives or related analogues, and for further elucidating their mechanisms of action. The adaptability of the quinoline core allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
Revolutionizing Quinoline Synthesis: Microwave-Assisted Methods for Superior Yields of Quinoline-4-Carboxylic Acids
For Immediate Release
[City, State] – [Date] – In a significant advancement for medicinal chemistry and drug development, the application of microwave-assisted organic synthesis (MAOS) to the production of quinoline-4-carboxylic acids has demonstrated markedly improved yields and drastically reduced reaction times compared to conventional heating methods. These findings offer researchers and pharmaceutical scientists a more efficient, environmentally friendly, and cost-effective pathway to synthesize this critical class of compounds, which form the backbone of numerous therapeutic agents.
Quinoline-4-carboxylic acids are pivotal scaffolds in the development of drugs for a wide range of diseases, including malaria, cancer, and bacterial infections. Traditional synthesis methods, such as the Doebner and Pfitzinger reactions, often suffer from long reaction times, harsh conditions, and modest yields. The adoption of microwave irradiation addresses these challenges by providing rapid, uniform heating, which accelerates reaction rates and often leads to cleaner products with higher purity.
This application note provides detailed protocols and comparative data for the microwave-assisted synthesis of quinoline-4-carboxylic acids via the three-component Doebner-type reaction and the Pfitzinger reaction, highlighting the significant advantages of this modern technique.
The Power of Microwaves in Quinoline Synthesis
Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and efficient heating that is not reliant on thermal conductivity. This localized superheating can overcome activation energy barriers more effectively than conventional oil baths or heating mantles, resulting in dramatic accelerations of chemical reactions. For the synthesis of quinoline-4-carboxylic acids, this translates to:
-
Greatly Reduced Reaction Times: Reactions that traditionally take several hours or even overnight can be completed in a matter of minutes.
-
Increased Product Yields: Microwave irradiation often leads to higher conversion of reactants to products, minimizing the formation of byproducts.
-
Greener Chemistry: Shorter reaction times and improved efficiency contribute to lower energy consumption. Furthermore, microwave synthesis can often be performed in greener solvents or even under solvent-free conditions.
The following sections provide a detailed look at the experimental protocols and a direct comparison of the results obtained through microwave-assisted and conventional synthesis methods.
Comparative Analysis: Microwave vs. Conventional Synthesis
The data clearly indicates that microwave-assisted synthesis offers substantial improvements in both yield and reaction time for the synthesis of quinoline-4-carboxylic acids.
| Reaction Type | Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| Three-Component | Microwave | p-TSA | Ethanol | 80 | 3 min | 50-80[1][2] |
| (Aniline, Aldehyde, Pyruvic Acid) | Conventional | p-TSA | Ethanol | Reflux | 3 h - overnight | Lower than MW[1][2] |
| Pfitzinger | Microwave | Acetic Acid | - | - | 15 min | 68 |
| (Isatin, Malonic Acid) | Conventional | - | - | Reflux | Longer | Lower than MW |
| Pfitzinger | Microwave | NaOH | Aqueous | - | Short | Good |
| (Isatin, Sodium Pyruvate) | Conventional | - | - | - | Longer | - |
Experimental Protocols
Detailed methodologies for the key microwave-assisted syntheses are provided below.
Protocol 1: Microwave-Assisted Three-Component Synthesis of 2-Arylquinoline-4-carboxylic Acids
This protocol outlines a one-pot synthesis from an aromatic aldehyde, a substituted aniline, and pyruvic acid, catalyzed by p-toluenesulfonic acid (p-TSA) under microwave irradiation.[1][2]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Substituted aniline (1 mmol)
-
Pyruvic acid (1 mmol)
-
p-Toluenesulfonic acid (p-TSA) (catalytic amount)
-
Ethanol
Procedure:
-
In a microwave-safe reaction vessel, combine the aromatic aldehyde (1 mmol), substituted aniline (1 mmol), pyruvic acid (1 mmol), and a catalytic amount of p-TSA in ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 80°C for 3 minutes.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
The product can be isolated and purified using standard techniques such as filtration and recrystallization.
Protocol 2: Microwave-Assisted Pfitzinger Reaction for Quinoline-4-carboxylic Acid Synthesis
This protocol describes the synthesis of quinoline-4-carboxylic acid from isatin and malonic acid under microwave irradiation.
Materials:
-
Isatin (1 mmol)
-
Malonic acid (1 mmol)
-
Acetic acid
Procedure:
-
In a suitable microwave reaction vessel, mix isatin (1 mmol) and malonic acid (1 mmol) in the presence of acetic acid.
-
Place the vessel in a microwave reactor and irradiate for 15 minutes.
-
After cooling, the product can be isolated by filtration and purified by recrystallization.
Visualizing the Process and Mechanism
To better illustrate the experimental and chemical processes, the following diagrams have been generated.
Conclusion
The adoption of microwave-assisted synthesis for the production of quinoline-4-carboxylic acids represents a transformative improvement over traditional methods. The significant reduction in reaction times and the notable increase in yields, as detailed in the provided protocols and comparative data, offer a compelling case for the widespread implementation of this technology in both academic research and industrial drug development. This approach not only accelerates the discovery and optimization of new quinoline-based therapeutic agents but also aligns with the principles of green chemistry, promoting more sustainable and efficient scientific practices.
References
- 1. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 2. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
One-Pot Synthesis of 2,7-Dimethylquinoline-4-carboxylic Acid Analogs: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the quinoline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This document provides detailed application notes and protocols for the efficient one-pot synthesis of 2,7-dimethylquinoline-4-carboxylic acid and its analogs, valuable intermediates in the discovery of novel pharmaceuticals.
This guide focuses on two robust and versatile named reactions for the one-pot synthesis of quinoline-4-carboxylic acids: the Pfitzinger reaction and the Doebner reaction. These methods offer a straightforward and efficient means to generate a diverse library of analogs for screening and development. Additionally, this document outlines potential biological targets and experimental workflows to guide further research.
Synthetic Strategies and Mechanisms
The one-pot synthesis of this compound analogs can be effectively achieved through two primary methods:
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The Pfitzinger Reaction: This reaction involves the condensation of an isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a base.[1][2] For the synthesis of the target molecule, 5-methylisatin would be reacted with acetone. The reaction proceeds through the base-catalyzed hydrolysis of the isatin to an isatinic acid, followed by condensation with the ketone to form an imine, which then cyclizes and dehydrates to yield the quinoline-4-carboxylic acid.[1]
-
The Doebner Reaction: This is a three-component reaction between an aniline, an aldehyde, and pyruvic acid.[3][4] To synthesize this compound, m-toluidine would be reacted with acetaldehyde and pyruvic acid. The mechanism is thought to involve the initial formation of a Schiff base from the aniline and aldehyde, which then reacts with the enol form of pyruvic acid, followed by cyclization and oxidation to the quinoline ring system.[4]
Data Presentation: Synthesis of Quinoline-4-Carboxylic Acid Analogs
The following tables summarize representative yields and reaction conditions for the synthesis of various quinoline-4-carboxylic acid analogs using one-pot methodologies.
Table 1: Pfitzinger Reaction Analogs
| Starting Isatin | Starting Ketone | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Isatin | Acetone | KOH | Ethanol/Water | 24 | 70 | [5] |
| 5-Methylisatin | Acetone | KOH | Ethanol/Water | 24 | Not specified | [5] |
| 5-Chloroisatin | Acetophenone | KOH | Ethanol | Not specified | Good | [5] |
| Isatin | Cyclohexanone | KOH | Ethanol/Water | 24 | Good | [5] |
Table 2: Doebner Reaction Analogs
| Starting Aniline | Starting Aldehyde | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Aniline | Benzaldehyde | Yb(PFO)₃ | Water | Not specified | Good | [6] |
| m-Toluidine | Acetaldehyde | Acid | Ethanol | Not specified | Not specified | [4] |
| p-Anisidine | m-Nitrobenzaldehyde | Acid | Not specified | Not specified | 95 | [7] |
| m-Chloroaniline | Benzaldehyde | Acid | Not specified | Not specified | 35 | [7] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of this compound via Pfitzinger Reaction
This protocol is adapted from established procedures for the synthesis of similar analogs.[5]
Materials:
-
5-Methylisatin
-
Acetone
-
Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Deionized Water
-
Hydrochloric Acid (HCl, concentrated)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve KOH (0.2 mol) in a mixture of 95% ethanol (100 mL) and deionized water (20 mL).
-
To the stirred solution, add 5-methylisatin (0.1 mol) at room temperature. Continue stirring until the initial color changes to a light brown, indicating the formation of the potassium salt of the corresponding isatinic acid.
-
Slowly add acetone (0.15 mol) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the bulk of the ethanol under reduced pressure using a rotary evaporator.
-
Add 100 mL of deionized water to the residue to dissolve the potassium salt of the product.
-
Wash the aqueous solution with diethyl ether (2 x 50 mL) to remove any unreacted acetone.
-
Carefully acidify the aqueous layer with concentrated HCl with cooling in an ice bath until a precipitate forms (pH ~4-5).
-
Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry in a vacuum oven to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Protocol 2: One-Pot Synthesis of this compound via Doebner Reaction
This protocol is a representative procedure based on the general Doebner reaction.[4][7]
Materials:
-
m-Toluidine
-
Acetaldehyde
-
Pyruvic Acid
-
Ethanol
-
Concentrated Sulfuric Acid (catalyst)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve m-toluidine (0.1 mol) in ethanol (100 mL).
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
To this solution, add pyruvic acid (0.1 mol) and acetaldehyde (0.1 mol).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into 200 mL of cold water.
-
Neutralize the solution with a saturated sodium bicarbonate solution, which will cause the product to precipitate.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Visualizations
Synthetic Workflow
The general workflow for the synthesis and initial biological evaluation of this compound analogs is depicted below.
Caption: General workflow for synthesis and evaluation.
Pfitzinger Reaction Mechanism
The following diagram illustrates the key steps in the Pfitzinger reaction for the synthesis of a quinoline-4-carboxylic acid.
Caption: Pfitzinger reaction mechanism overview.
Doebner Reaction Mechanism
The proposed mechanism for the Doebner reaction is outlined in the diagram below.
Caption: Doebner reaction mechanism overview.
Potential Signaling Pathway: STAT3 Inhibition
Quinoline-4-carboxylic acid derivatives have been identified as potential inhibitors of the STAT3 signaling pathway, which is often dysregulated in cancer.[8][9][10]
Caption: Inhibition of the STAT3 signaling pathway.
References
- 1. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 2. Pfitzinger Reaction [drugfuture.com]
- 3. Doebner reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Doebner Reaction (Chapter 19) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. benthamscience.com [benthamscience.com]
- 9. 2-Guanidinoquinazolines as new inhibitors of the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Guanidinoquinazolines as new inhibitors of the STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,7-Dimethylquinoline-4-carboxylic Acid
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,7-Dimethylquinoline-4-carboxylic acid. Our goal is to help you improve reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
The most common and effective methods for synthesizing this compound are the Pfitzinger reaction and the Doebner reaction.[1]
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Pfitzinger Reaction: This method involves the condensation of 5-methylisatin with a carbonyl compound containing an α-methylene group, such as acetone, in the presence of a base.[2][3][4]
-
Doebner Reaction: This is a three-component reaction involving the condensation of 3-methylaniline, an aldehyde (like acetaldehyde), and pyruvic acid.[5][6]
Q2: What are the starting materials for synthesizing this compound?
The required precursors depend on the chosen synthesis route:
-
For the Pfitzinger reaction: You will need 5-methylisatin and acetone. The reaction is typically catalyzed by a strong base like potassium hydroxide (KOH).[4]
-
For the Doebner reaction: The necessary starting materials are 3-methylaniline, pyruvic acid, and an aldehyde such as acetaldehyde. This reaction is generally acid-catalyzed.[6]
Q3: What are the critical factors that influence the reaction yield?
Several factors can significantly impact the yield of your synthesis:
-
Purity of Reactants: Impurities in the starting materials (5-methylisatin, 3-methylaniline, etc.) can lead to side reactions and lower yields.
-
Reaction Temperature: Both the Pfitzinger and Doebner reactions are sensitive to temperature. Overheating can cause decomposition and tar formation, while insufficient heat can lead to an incomplete reaction.[7]
-
Catalyst Concentration: The concentration of the base (in the Pfitzinger reaction) or acid (in the Doebner reaction) is crucial for optimal results.
-
Reaction Time: Sufficient time is required for the reaction to reach completion. Progress should be monitored to determine the optimal duration.[4]
-
Solvent Choice: The polarity and boiling point of the solvent can affect reactant solubility and the overall reaction rate. Ethanol or ethanol/water mixtures are commonly used.[4][8]
Q4: How can I effectively monitor the progress of the synthesis?
The most common method for monitoring the reaction is Thin-Layer Chromatography (TLC). By taking small aliquots from the reaction mixture at regular intervals, you can visualize the consumption of starting materials and the formation of the product. A suitable solvent system (e.g., a mixture of ethyl acetate and hexane) should be developed to achieve good separation between the spots.
Q5: What are the recommended methods for purifying the final product?
After the reaction is complete, the crude this compound needs to be purified. Common techniques include:
-
Acid-Base Extraction: Since the product is a carboxylic acid, it can be dissolved in a basic aqueous solution (like sodium bicarbonate) to separate it from neutral organic impurities. The product is then precipitated by acidifying the aqueous layer.[4]
-
Recrystallization: This is a highly effective method for purifying the solid product. Ethanol or an ethanol/water mixture is often a suitable solvent for recrystallization.[4]
-
Column Chromatography: For removing impurities with similar solubility, column chromatography on silica gel can be employed, although it is less common for the final bulk purification of this specific acid.
Troubleshooting Guide
Problem 1: My reaction resulted in a very low or no yield.
-
Question: I followed the protocol, but the yield of this compound is disappointingly low. What could have gone wrong?
-
Answer: Low yields are a common issue and can stem from several sources depending on the chosen method.
-
For Pfitzinger Synthesis:
-
Incomplete Isatin Ring Opening: The initial step of the Pfitzinger reaction is the base-catalyzed hydrolysis of the isatin amide bond.[2][4] If the base concentration is too low or the initial reaction time is too short, the ring may not open completely, halting the synthesis. Consider pre-stirring the isatin with the base before adding the ketone.[9]
-
Side Reactions of Acetone: Under strong basic conditions, acetone can undergo self-condensation (an aldol condensation). To minimize this, add the acetone slowly to the activated isatin solution.
-
Reagent Quality: Ensure your 5-methylisatin is pure and the acetone is dry.
-
-
For Doebner Synthesis:
-
Polymerization of Reactants: Acid-catalyzed polymerization of the aldehyde or other starting materials is a frequent side reaction that reduces yield.[7][10] Using a biphasic reaction medium can sometimes sequester the carbonyl compound and reduce polymerization.[7][10]
-
Incorrect Catalyst: The type and concentration of the acid catalyst are critical. While Brønsted acids are common, Lewis acids like tin tetrachloride have also been used.[11] The optimal catalyst and concentration should be determined experimentally.
-
Oxidation Step: The final step of the Doebner mechanism involves the oxidation of a dihydroquinoline intermediate.[6] In some cases, an external oxidizing agent may be required if the in-situ hydrogen transfer is inefficient.
-
-
General Recommendations:
-
Verify Starting Materials: Confirm the identity and purity of your starting materials using techniques like NMR or melting point analysis.
-
Optimize Temperature and Time: Systematically vary the reaction temperature and time to find the optimal conditions for your specific setup.
-
Inert Atmosphere: Although not always required, running the reaction under an inert atmosphere (like nitrogen or argon) can prevent oxidative degradation of sensitive reagents.
-
-
Problem 2: A thick tar formed in my reaction flask.
-
Question: My reaction mixture became a dark, viscous tar, making it impossible to isolate the product. How can I prevent this?
-
Answer: Tar formation is a classic problem in many quinoline syntheses, often caused by aggressive reaction conditions.[7] Here are several strategies to mitigate it:
-
Moderate Reaction Conditions: Avoid excessively high temperatures. Classical methods often use harsh conditions which can be moderated.[7]
-
Use a Moderating Agent: In Skraup-type reactions (related to the Doebner-Miller), agents like ferrous sulfate or boric acid can be added to control the exothermic nature of the reaction.[7]
-
Microwave Synthesis: Microwave-assisted synthesis can significantly reduce reaction times and often leads to cleaner reactions with higher yields by minimizing the formation of tarry byproducts.[7]
-
Alternative Solvents: Replacing strong acids like concentrated sulfuric acid with Brønsted-acidic ionic liquids can result in a cleaner reaction profile.[7]
-
Problem 3: I am struggling with the purification of the final product.
-
Question: After the workup, my product is still impure, and recrystallization is not effective. What other purification strategies can I try?
-
Answer: If standard recrystallization fails, consider the following steps:
-
Initial Acid-Base Wash: Before attempting recrystallization, perform a thorough acid-base workup. Dissolve the crude product in a suitable organic solvent (like ethyl acetate) and wash it with a saturated sodium bicarbonate solution. The desired carboxylic acid will move to the aqueous layer. Separate the layers and wash the aqueous layer again with the organic solvent to remove any trapped neutral impurities. Then, slowly acidify the aqueous layer with cold HCl to precipitate your product. Filter the solid, wash with cold water, and dry thoroughly.[4]
-
Solvent Screening for Recrystallization: The choice of solvent is critical. If ethanol is not working, try other polar solvents like methanol, isopropanol, or acetic acid, or solvent mixtures (e.g., ethanol/water, DMF/water). The goal is to find a solvent that dissolves the product well at high temperatures but poorly at low temperatures.
-
Charcoal Treatment: If your product is discolored, it may contain colored, polymeric impurities. During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool.
-
Quantitative Data Summary
Table 1: Comparison of Pfitzinger and Doebner Synthesis Routes
| Feature | Pfitzinger Reaction | Doebner Reaction |
| Starting Materials | 5-Methylisatin, Acetone | 3-Methylaniline, Pyruvic Acid, Acetaldehyde |
| Catalyst | Base (e.g., KOH)[2] | Acid (Brønsted or Lewis) |
| Key Advantages | Generally good yields; often a one-pot procedure. | Utilizes readily available anilines and aldehydes. |
| Common Issues | Potential for acetone self-condensation; isatin may not be readily available. | Prone to polymerization and tar formation; can have low yields with certain anilines.[6][7][10] |
| Reaction Conditions | Typically reflux in ethanol or aqueous base.[4] | Often requires heating in a solvent like ethanol. |
Table 2: Reported Yields for Quinoline-4-Carboxylic Acid Synthesis under Various Conditions
| Synthesis Method | Reactants | Conditions | Yield (%) | Reference |
| Pfitzinger | Isatin, Malonic Acid | Microwave, Acetic Acid, 15 min | 68% | |
| Pfitzinger | Isatin, 1-(4-aminophenyl)ethan-1-one | 33% KOH, Ethanol, 85°C, 5h | 54% | [12] |
| Doebner-Type | 1-Naphthylamine, Benzaldehyde, Pyruvic Acid | Fe3O4@SiO2@(CH2)3-Urea-Thiazole Sulfonic Acid Chloride, Solvent-free, 12-30 min | 84-93% | |
| Doebner | Electron-deficient anilines, Aldehydes, Pyruvic Acid | BF3·THF, MeCN, 65°C, 24h | Good Yields | [13] |
Note: Yields are highly substrate and condition-dependent. The data presented is for analogous quinoline-4-carboxylic acid syntheses to provide a general reference.
Experimental Protocols
Protocol 1: Pfitzinger Synthesis of this compound
This protocol is adapted from general Pfitzinger reaction procedures.[4]
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methylisatin (1.0 eq) in a 30-35% aqueous solution of potassium hydroxide (KOH). Stir the mixture at room temperature until the initial color changes, indicating the formation of the potassium salt of isatinic acid.
-
Addition of Ketone: To this solution, add acetone (1.1 to 1.5 eq) dropwise.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain this temperature for 12-24 hours. Monitor the reaction's progress using TLC.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. If a solid potassium salt of the product has precipitated, it can be filtered. Otherwise, remove the bulk of any organic solvent (if used) by rotary evaporation.
-
Isolation: Dissolve the residue in water and transfer it to a separatory funnel. Wash the aqueous solution with diethyl ether or dichloromethane to remove any unreacted acetone and other neutral impurities.
-
Precipitation: Cool the aqueous layer in an ice bath and slowly acidify it with 3M hydrochloric acid (HCl) or acetic acid until the pH is around 3-4. The product will precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration, wash it thoroughly with cold water to remove inorganic salts, and dry it in a vacuum oven. The crude product can be further purified by recrystallization from an ethanol/water mixture.
Protocol 2: Doebner Synthesis of this compound
This protocol is a general procedure based on the Doebner reaction.[6]
-
Preparation: In a round-bottom flask, combine 3-methylaniline (1.0 eq), pyruvic acid (1.0 eq), and a suitable solvent such as ethanol.
-
Addition of Aldehyde: To this mixture, slowly add acetaldehyde (1.0 eq).
-
Reaction: Heat the mixture to reflux for 4-8 hours. The reaction is often exothermic, so controlled heating is advised.
-
Workup and Isolation: After cooling, the product may precipitate from the solution. If not, the solvent can be removed under reduced pressure. The residue is then treated with a basic solution (e.g., sodium carbonate) and washed with an organic solvent to remove unreacted aniline and aldehyde.
-
Precipitation: The aqueous layer is then acidified with a mineral acid (e.g., HCl) to precipitate the this compound.
-
Purification: The collected solid is washed with cold water and can be purified by recrystallization from ethanol.
Mandatory Visualizations
Caption: Pfitzinger mechanism for this compound synthesis.
Caption: Doebner mechanism for this compound synthesis.
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 3. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. benchchem.com [benchchem.com]
- 5. iipseries.org [iipseries.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 12. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 13. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting common side reactions in the Pfitzinger synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the Pfitzinger synthesis of quinoline-4-carboxylic acids.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the Pfitzinger reaction, offering potential causes and solutions in a direct question-and-answer format.
Question 1: My Pfitzinger reaction is producing a thick, intractable tar instead of the expected quinoline-4-carboxylic acid. What is causing this and how can I prevent it?
Answer: Tar formation is a prevalent issue in the Pfitzinger synthesis, often resulting from the self-condensation of isatin or the carbonyl compound under the strongly basic conditions, or the polymerization of reaction intermediates.[1] The simultaneous mixing of all reactants can worsen this problem.[1]
Troubleshooting Steps:
-
Modified Reactant Addition: Instead of combining all reactants at once, first dissolve the isatin in the base (e.g., potassium hydroxide). This facilitates the opening of the isatin ring to form the potassium salt of 2-amino-α-oxo-benzeneacetic acid, an intermediate that is less susceptible to self-condensation. Add the carbonyl compound only after the isatin has fully dissolved and the solution's color has changed.[1]
-
Temperature Control: Elevated temperatures can accelerate side reactions that lead to tar formation. It is crucial to maintain the reaction temperature as specified in the protocol and avoid excessive heating. For certain substrates, conducting the reaction at a lower temperature for a longer duration may prove beneficial.[1]
-
Solvent Choice: The solvent can influence the solubility of intermediates and byproducts. While ethanol is commonly used, exploring other protic solvents or aqueous mixtures may help reduce tar formation for your specific substrates.[1]
-
pH Control During Workup: When acidifying the reaction mixture to precipitate the product, add the acid slowly and with vigorous stirring. This helps to avoid localized high acidity, which can sometimes contribute to the degradation of the product and tar formation.[1]
Question 2: The yield of my desired quinoline-4-carboxylic acid is consistently low. How can I improve it?
Answer: Low yields can be a consequence of an incomplete reaction, degradation of reactants or products, or the formation of side products.[1]
Troubleshooting Steps:
-
Ensure Complete Isatin Ring Opening: As previously mentioned, pre-reacting the isatin with a strong base is a critical step. Ensure the isatin is fully dissolved before the addition of the carbonyl compound.[1]
-
Reactant Stoichiometry: An excess of the carbonyl compound is often employed to drive the reaction to completion and minimize the amount of residual isatin, which can be challenging to remove during purification. Experimenting with the molar ratio of the carbonyl compound to isatin is recommended.[1]
-
Reaction Time: The reaction may require a longer duration to reach completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[1]
-
Purity of Reactants: Ensure that the isatin and carbonyl compound are of high purity, as impurities can interfere with the reaction.
Question 3: I am observing a significant amount of unreacted isatin in my final product. How can I improve the conversion?
Answer: Incomplete conversion of isatin is a common challenge in the Pfitzinger synthesis.
Troubleshooting Steps:
-
Increase Excess of Carbonyl Compound: Utilizing a larger excess of the ketone or aldehyde can help to drive the reaction towards the product and consume more of the isatin.[1]
-
Optimize Base Concentration: The concentration of the base can impact the rate of isatin ring opening and the subsequent condensation. You may need to optimize the concentration of KOH or NaOH for your specific substrates.[1]
-
Longer Reaction Time: Similar to addressing low yields, extending the reaction time and monitoring by TLC can help ensure the reaction proceeds to completion.[1]
Question 4: My desired product seems to have decarboxylated. How can I prevent this?
Answer: The quinoline-4-carboxylic acid product can undergo decarboxylation under harsh conditions, such as prolonged exposure to high temperatures, leading to the formation of the corresponding quinoline.
Troubleshooting Steps:
-
Avoid Excessive Heating: Be mindful of the reaction temperature and duration. Avoid unnecessarily long reaction times at high temperatures.
-
Careful Workup: During the workup, especially if it involves heating, try to minimize the time the product is exposed to high temperatures.
Data Presentation: Reaction Yields
The following tables summarize reported yields for the synthesis of various quinoline-4-carboxylic acids using the Pfitzinger reaction under different conditions.
Table 1: Reaction of Isatin with Various Ketones (Conventional Heating)
| Carbonyl Compound | Base | Solvent | Reaction Time (h) | Yield (%) |
| Acetone | KOH | Ethanol/Water | 24 | ~30 |
| Butan-2-one | KOH | Ethanol/Water | 4-6 | High |
| Acetophenone | KOH | Ethanol/Water | 18-36 | Moderate to High |
| Cyclohexanone | KOH | Ethanol/Water | 24 | Moderate |
Table 2: Microwave-Assisted Pfitzinger Synthesis
| Isatin Derivative | Carbonyl Compound | Base | Reaction Time (min) | Yield (%) |
| Isatin | 1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone | KOH (33% aq.) | 9 | High |
| 5-Chloroisatin | Acetophenone | KOH | Not Specified | High |
Experimental Protocols
Protocol 1: General Procedure for Conventional Synthesis
This protocol is a generalized method based on several reported procedures.[2]
Materials:
-
Isatin (or substituted isatin)
-
Carbonyl compound (e.g., ketone or aldehyde)
-
Potassium hydroxide (KOH)
-
Ethanol (absolute or 95%)
-
Water
-
Hydrochloric acid (HCl) or Acetic acid (for acidification)
-
Diethyl ether (for extraction of impurities)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (0.2 mol) in a mixture of ethanol (25 mL) and water (1 mL).
-
Add isatin (0.07 mol) to the basic solution and stir at room temperature for 1 hour, or until the color changes from purple to brown, indicating the formation of the potassium salt of isatinic acid.[2]
-
To this mixture, add the carbonyl compound (0.07-0.15 mol).[2]
-
Heat the reaction mixture to reflux (approximately 79°C for ethanol) and maintain for 24 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the bulk of the solvent by rotary evaporation.[2]
-
Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.
-
Extract the aqueous solution with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.[2]
-
Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid until precipitation of the product is complete (typically pH 4-5).[2]
-
Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.[2]
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[2]
Protocol 2: Microwave-Assisted Synthesis
This protocol is adapted from a procedure for the rapid synthesis of quinoline-4-carboxylic acids.
Materials:
-
Isatin
-
1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone
-
Potassium hydroxide (33% aqueous solution)
-
Acetic acid
-
Water
Procedure:
-
In a microwave-safe reaction vessel, add isatin (10.0 mmol) to a 33% aqueous solution of potassium hydroxide (15 mL).[2]
-
To this solution, add the appropriate 1-aryl-2-(1H-benzimidazol-2-ylthio)ethanone (10.0 mmol).[2]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture for 9 minutes.[2]
-
After irradiation, cool the vessel to room temperature and filter the dark solution.[2]
-
Pour the filtrate into an ice-water mixture (100 mL) and acidify with acetic acid.[2]
-
Collect the precipitated pale-yellow solid by filtration, wash with water, and dry to afford the final product.[2]
Visualizations
Caption: The reaction mechanism of the Pfitzinger synthesis.
Caption: Troubleshooting workflow for common Pfitzinger synthesis issues.
Caption: Common side reactions in the Pfitzinger synthesis.
References
Technical Support Center: Purification of Crude 2,7-Dimethylquinoline-4-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 2,7-Dimethylquinoline-4-carboxylic acid by recrystallization. This document offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities present in crude this compound largely depend on the synthetic route employed. For instance, if synthesized via the Doebner reaction, common impurities might include unreacted starting materials such as 3-methylaniline, pyruvic acid, and an aldehyde, as well as side-products from condensation reactions.[1] If a Pfitzinger reaction is used, residual isatin or related byproducts could be present.[2] The crude product may also contain colored polymeric materials, often appearing as tar-like substances.[3]
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature. A good starting point for carboxylic acids are polar protic solvents.[4] It is recommended to perform a small-scale solvent screen with common laboratory solvents of varying polarities.
Q3: My compound is "oiling out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can be caused by the solution being too concentrated or cooling too rapidly. To remedy this, try redissolving the oil by heating and adding more solvent to create a less saturated solution. Then, allow the solution to cool more slowly. Using a different solvent or a mixed solvent system can also resolve this issue.
Q4: Crystal formation is not occurring, even after the solution has cooled. What steps can I take?
A4: If crystals do not form, the solution may be too dilute or supersaturated. If it's too dilute, you can heat the solution to evaporate some of the solvent and then allow it to cool again. For supersaturated solutions, crystal growth can be induced by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of the pure compound.
Q5: My purified this compound is still colored. How can I remove the color?
A5: Many quinoline derivatives can appear yellow or brown due to trace oxidized impurities, even after initial purification.[5] If the discoloration is due to highly colored impurities, you can treat the hot solution with a small amount of activated charcoal before the hot filtration step. The charcoal will adsorb the colored impurities, which are then removed by filtration.
Troubleshooting Guide
This guide addresses specific issues that may arise during the recrystallization of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Recovery Yield | - The compound is significantly soluble in the cold solvent. - Too much solvent was used. - Premature crystallization during hot filtration. | - Cool the crystallization mixture in an ice bath to minimize solubility. - Evaporate some of the solvent and re-cool. - Ensure the filtration apparatus is pre-heated to prevent cooling. |
| "Oiling Out" | - The solution is too concentrated. - The solution is being cooled too quickly. - The chosen solvent is inappropriate. | - Add more solvent to the hot solution. - Allow the solution to cool slowly to room temperature before further cooling. - Try a different solvent or a mixed-solvent system. |
| No Crystal Formation | - The solution is too dilute. - The solution is supersaturated. | - Heat the solution to reduce the solvent volume. - Scratch the inner surface of the flask or add a seed crystal. |
| Product is Contaminated with Insoluble Impurities | - Incomplete removal of solid impurities. | - Perform a hot gravity filtration of the dissolved crude product. |
| Crystals are Very Fine | - The solution cooled too rapidly. | - Ensure a slow cooling rate. An insulated container can be used to slow down the cooling process. |
Experimental Protocols
Solvent Screening for Recrystallization
A systematic approach to identifying a suitable recrystallization solvent is crucial. The following table can be used to record observations from a small-scale solvent screen.
| Solvent | Relative Polarity [6] | Solubility at Room Temperature | Solubility at Boiling Point | Crystal Formation upon Cooling | Notes |
| Water | 1.000 | Carboxylic acids may have good solubility in hot water.[4] | |||
| Ethanol | 0.654 | A common choice for recrystallizing carboxylic acids.[4] | |||
| Methanol | 0.762 | Another common choice for polar compounds.[4] | |||
| Ethyl Acetate | 0.228 | ||||
| Acetone | 0.355 | ||||
| Toluene | 0.099 | ||||
| N,N-Dimethylformamide (DMF) | 0.386 | Can be effective for quinoline derivatives.[5] | |||
| Dichloromethane (DCM) | 0.309 | ||||
| Hexane | 0.009 | Likely to be a poor solvent, but could be used as an anti-solvent in a mixed-solvent system. |
General Recrystallization Protocol
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. It is important to keep the solution hot during this step to prevent premature crystallization.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Visualizations
Experimental Workflow for Recrystallization
References
- 1. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Overcoming Low Solubility of Quinoline Carboxylic Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the low solubility of quinoline carboxylic acids in reaction media.
Troubleshooting Guides
This section offers detailed strategies and experimental protocols to enhance the solubility of quinoline carboxylic acids for both aqueous and organic-based experiments.
Issue 1: Poor Solubility in Aqueous Solutions for Biological Assays
Problem: The compound precipitates from the aqueous buffer during in vitro assays (e.g., cell-based or enzymatic screens), leading to inconsistent and unreliable results.
Strategies:
Strategy A: pH Adjustment
Rationale: Quinoline carboxylic acids are acidic compounds. Increasing the pH of the medium above the compound's pKa will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.[1] The pKa of the carboxylic acid group for a typical quinoline-4-carboxylic acid is expected to be in the acidic range, likely between 3 and 5.[2]
Experimental Protocol:
-
Stock Solution Preparation: Weigh a small, accurate amount of the quinoline carboxylic acid and suspend it in deionized water or the chosen buffer.[2]
-
Titration: While stirring continuously, slowly add a titrant solution (e.g., 0.1 M NaOH or KOH) dropwise.[2]
-
Monitoring: Use a calibrated pH meter to monitor the pH of the suspension. Observe the point at which the compound completely dissolves.[2]
-
Optimal pH Determination: The pH at which complete dissolution occurs is the minimum required for solubilization via salt formation. It is recommended to use a buffer with a pH slightly above this value to ensure stability.[2]
-
Buffer Selection: For sustained solubility, prepare the final solution in a buffer system with sufficient capacity to maintain the target pH.[2]
Troubleshooting:
-
Precipitation Over Time: The buffer's capacity may be insufficient. Use a buffer with a higher buffering capacity or adjust the pH to a slightly higher value.[2]
-
Compound Instability: Very high pH values may cause chemical instability. It is important to assess the compound's stability at the selected pH over the experiment's duration.[2]
Strategy B: Use of Co-solvents
Rationale: Adding a water-miscible organic solvent (co-solvent) reduces the overall polarity of the aqueous medium, which can help solubilize hydrophobic compounds.[2][3]
Experimental Protocol:
-
Co-solvent Selection: Choose pharmaceutically acceptable and assay-compatible co-solvents. Common examples include Dimethyl Sulfoxide (DMSO), ethanol, propylene glycol, and polyethylene glycol (PEG 300 or 400).[2][3]
-
Prepare Mixtures: Create a series of co-solvent/water (or buffer) mixtures in various volume ratios (e.g., 1%, 5%, 10%, 20% v/v of co-solvent).[2][3]
-
Determine Solubility: Add an excess amount of the quinoline carboxylic acid to each co-solvent mixture.
-
Equilibration: Agitate the samples until equilibrium is reached (typically several hours).
-
Analysis: Centrifuge the samples, collect the supernatant, and determine the compound concentration using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
Troubleshooting:
-
Assay Interference: High concentrations of organic solvents can affect biological components of an assay. Keep the final co-solvent concentration as low as possible, typically <1% to avoid this.[1]
Issue 2: Poor Solubility in Organic Solvents for Chemical Reactions
Problem: The quinoline carboxylic acid starting material is insoluble in common organic solvents (e.g., DCM, THF, Acetonitrile), hindering its participation in a chemical reaction (e.g., amide coupling).
Strategies:
Strategy A: High-Polarity Aprotic Solvents
Rationale: Polar aprotic solvents like DMSO, Dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP) are often effective at dissolving "brickdust-like" compounds that are insoluble in other common organic media.[2][4]
Experimental Protocol:
-
Solvent Selection: Attempt to dissolve the compound in a small amount of DMF, NMP, or DMSO.[2][4]
-
Gentle Heating: If solubility is still low, gently warm the mixture (e.g., to 30-40 °C) while stirring or vortexing. Be cautious, as excessive heat can degrade the compound.[2]
-
Sonication: Use an ultrasonic bath to break up compound aggregates and increase the interaction between the solvent and the solid.[2]
Troubleshooting:
-
Use Anhydrous Solvent: DMSO, in particular, is hygroscopic. Absorbed water can significantly reduce its ability to dissolve hydrophobic compounds. Always use fresh, anhydrous grade solvent from a properly stored container.[2]
-
Reaction Compatibility: Ensure the chosen solvent (DMSO, DMF, NMP) is compatible with the reagents and conditions of your planned reaction.
Strategy B: Conversion to a More Soluble Intermediate
Rationale: For reactions like amide coupling, converting the carboxylic acid to a more reactive and often more soluble intermediate, such as an acyl chloride, can be an effective strategy.[5]
Experimental Protocol (for Amide Coupling):
-
Acyl Chloride Formation: Suspend the quinoline carboxylic acid in an excess of thionyl chloride (SOCl₂) or in a solution of oxalyl chloride in an inert solvent like Toluene or DCM. A catalytic amount of dry DMF can be added if using thionyl chloride.[5]
-
Reaction: Heat the mixture to reflux (for thionyl chloride) or stir at room temperature (for oxalyl chloride) for 2-4 hours until gas evolution ceases.[5]
-
Isolation: Remove the excess reagent and solvent under reduced pressure. The resulting crude quinoline-2-carbonyl chloride is often used directly in the next step.[5]
-
Coupling Reaction: Dissolve the crude acyl chloride in a dry inert solvent (e.g., DCM or THF) and slowly add a solution of the desired amine and a base (e.g., triethylamine).[5]
Data Summary
The following table summarizes the potential increase in solubility that can be achieved using various enhancement techniques.
| Technique | Typical Fold Increase in Solubility | Notes | Reference(s) |
| Salt Formation | 100 to 1000-fold | Highly effective for ionizable drugs; solubility is pH-dependent. | [6][7] |
| Co-crystallization | Up to 5-fold | An alternative for non-ionizable compounds or when salts are problematic. | [3][8] |
| Nanosuspension | 16-fold (reported for Danazol) | Increases surface area, leading to a higher dissolution rate. | [9] |
| Supramolecular Salts | 2.3 to 15.6-fold | Observed for fluoroquinolones with dicarboxylic acids. | [6] |
Visualizations
Caption: Troubleshooting workflow for addressing poor solubility.
Caption: Relationship between pH, pKa, and solubility.
Caption: Workflow for enhancing solubility via co-solvents.
Frequently Asked Questions (FAQs)
Q1: What is the predicted pKa of a typical quinoline-4-carboxylic acid? A1: While an experimental pKa value for a specific derivative may not be readily available, the pKa of the carboxylic acid group in the quinoline-4-carboxylic acid structure is generally expected to be in the acidic range, typically between 3 and 5. This implies that deprotonation and a significant increase in aqueous solubility will occur at pH values above this range.[2]
Q2: Can I use surfactants to improve solubility in aqueous media? A2: Yes, surfactants can effectively increase the solubility of poorly soluble compounds through a process called micellar solubilization.[2] Non-ionic surfactants such as Tween® 80 or Cremophor® EL are commonly used in pharmaceutical formulations.[2][3] A screening study, similar to the co-solvency protocol, can be performed to find the most effective surfactant and its optimal concentration, which should be above its critical micelle concentration (CMC).[3][10]
Q3: What is salt formation and how does it improve solubility? A3: Salt formation is a common and highly effective method for increasing the solubility and dissolution rates of acidic or basic drugs.[11] For an acidic quinoline carboxylic acid, reacting it with a suitable base (a counter-ion like sodium, potassium, or tromethamine) converts the neutral molecule into a charged salt.[2] These ionic salts are generally much more soluble in aqueous media than their corresponding neutral forms.[12] This technique can increase solubility by several hundred or even a thousand-fold.[6][7]
Q4: Can temperature be used to increase solubility? A4: For many organic compounds, solubility increases with temperature.[1][13] Gentle heating (e.g., 30-40 °C) can be a simple and effective method, especially for dissolving compounds in organic solvents like DMSO for reaction setups.[2] However, you must be cautious as excessive heat may cause the compound to degrade.[2] It is crucial to assess the thermal stability of your specific quinoline carboxylic acid derivative.
Q5: What is particle size reduction and when is it useful? A5: Particle size reduction, through techniques like micronization or nanonization, increases the surface area of the solid compound.[2] This increased surface area can lead to a faster dissolution rate.[9] This strategy is particularly useful for compounds that are poorly soluble in both aqueous and organic media, where other methods may not be sufficient.[1] This process is typically performed by specialized service providers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 9. almacgroup.com [almacgroup.com]
- 10. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Optimizing temperature and reaction time for Doebner quinoline synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing temperature and reaction time for the Doebner quinoline synthesis. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the Doebner synthesis, and how can I minimize it?
A1: The most prevalent side reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material, which leads to the formation of tar and significantly reduces the yield.[1] To mitigate this, it is highly recommended to use a biphasic solvent system (e.g., water/toluene) to sequester the carbonyl compound in the organic phase, away from the high concentration of acid in the aqueous phase.[1] Additionally, controlling the reaction temperature and adding the carbonyl compound slowly can help to minimize polymerization.[1]
Q2: I am observing a low yield when using a substituted aniline. What could be the issue?
A2: The electronic properties of the substituents on the aniline ring can significantly influence the reaction's success. Anilines bearing electron-withdrawing groups are known to result in low yields in the conventional Doebner reaction.[1] In such cases, exploring modified procedures, such as the Doebner hydrogen-transfer reaction, may be more suitable.[1]
Q3: My reaction has produced a significant amount of tarry material, making purification difficult. What are the primary causes and solutions?
A3: Tar formation is a common issue arising from the harsh, acidic conditions and high temperatures that can cause polymerization of starting materials and intermediates.[1] To minimize tarring, consider the following:
-
Optimize Temperature: Avoid excessively high temperatures. It is often beneficial to start with milder conditions and gradually increase the temperature.[2]
-
Slow Addition of Reagents: Adding the α,β-unsaturated carbonyl compound dropwise to the heated acidic solution of the aniline can help maintain a low concentration of the carbonyl compound, thus favoring the desired reaction over polymerization.[1]
-
Use of a Biphasic System: As mentioned previously, a biphasic solvent system can effectively reduce polymerization by separating the carbonyl compound from the acidic aqueous phase.[2]
Q4: I have isolated my product, but it appears to be contaminated with tetrahydroquinoline impurities. What causes this and how can it be prevented?
A4: The final step of the Doebner synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[1] The presence of tetrahydroquinoline impurities suggests that this oxidation step is incomplete. To address this, ensure you are using a sufficient amount of an appropriate oxidizing agent to drive the reaction to completion.[1] Optimizing the reaction time and temperature for the oxidation step may also be necessary.[1]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low to No Product Yield | Reaction conditions are not optimal for the specific substrates. | Systematically vary the acid catalyst, solvent, and temperature. A Design of Experiments (DoE) approach can be beneficial in efficiently exploring the reaction space.[1] For anilines with electron-withdrawing groups, consider alternative methods like the Doebner hydrogen-transfer reaction.[1] |
| Significant Tar/Polymer Formation | Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound due to harsh acidic conditions or high temperatures.[1] | Employ a biphasic solvent system (e.g., water/toluene).[1] Optimize the concentration and type of acid catalyst.[1] Maintain the lowest effective reaction temperature.[1] Add the carbonyl compound slowly and portion-wise.[2] |
| Formation of Incorrect Regioisomer | Steric hindrance from substituted α,β-unsaturated carbonyls or electronic effects of substituents on the aniline. | For γ-substituted α,β-unsaturated aldehydes or ketones that can lead to complex mixtures, a systematic optimization of reaction conditions (catalyst, solvent, temperature) is crucial.[1] |
| Incomplete Reaction | Insufficient reaction time or temperature, or inefficient oxidation of the dihydroquinoline intermediate.[1] | Prolong the reaction time or increase the temperature for the final oxidation step.[1] Ensure a stoichiometric excess of the oxidizing agent is used.[1] |
Data Presentation
Table 1: Illustrative Effect of Temperature and Reaction Time on the Yield of 2-methylquinoline
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
| 1 | 80 | 4 | 45 | Incomplete conversion observed via TLC. |
| 2 | 100 | 4 | 65 | Good conversion, minimal tar formation. |
| 3 | 120 | 4 | 55 | Increased tar formation observed. |
| 4 | 100 | 2 | 50 | Incomplete conversion. |
| 5 | 100 | 6 | 68 | Complete conversion, slight increase in byproducts. |
Note: This data is illustrative and based on qualitative descriptions from the literature. Optimal conditions will vary depending on the specific substrates and reaction scale.
Experimental Protocols
General Protocol for Doebner-von Miller Synthesis of 2-Methylquinoline
This procedure is a general guideline and may require optimization for specific substrates.
Reaction Setup:
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Charge the flask with aniline (1.0 equivalent) and concentrated hydrochloric acid.
Reagent Addition:
-
Slowly add crotonaldehyde (1.2-1.5 equivalents) to the stirred mixture. The addition may be done dropwise to control the exothermic reaction and minimize polymerization.[3]
Reaction:
-
Heat the reaction mixture under reflux for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[3]
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully make the mixture strongly alkaline by adding a concentrated solution of sodium hydroxide.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification:
-
The crude product can be purified by column chromatography on silica gel or by distillation.
Visualizations
Caption: A generalized experimental workflow for the Doebner quinoline synthesis.
References
Removal of unreacted isatin from Pfitzinger reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Pfitzinger reaction, with a specific focus on the removal of unreacted isatin from the reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is the Pfitzinger reaction and what are its common products?
The Pfitzinger reaction is a chemical process that synthesizes substituted quinoline-4-carboxylic acids (also known as cinchoninic acids) from the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][2] This reaction is widely used in medicinal chemistry due to the biological significance of quinoline carboxylic acid derivatives.[2]
Q2: Why is the removal of unreacted isatin a common issue in the Pfitzinger reaction?
Unreacted isatin can be a persistent impurity for several reasons:
-
Incomplete Reaction: The reaction may not proceed to completion, leaving a significant amount of isatin in the mixture.[3]
-
Co-precipitation: During the workup procedure, particularly upon acidification to precipitate the desired cinchoninic acid product, unreacted isatin can co-precipitate, leading to a contaminated final product.[4]
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Similar Solubilities: In some solvent systems, the solubility of isatin and the cinchoninic acid product may be similar, making separation by simple filtration or recrystallization challenging.
Q3: What are the general strategies to minimize the amount of unreacted isatin in the first place?
Optimizing the reaction conditions can significantly reduce the amount of residual isatin:
-
Reactant Stoichiometry: Using an excess of the carbonyl compound can help drive the reaction to completion and consume more of the isatin.[3]
-
Complete Isatin Ring Opening: It is crucial to ensure the complete ring-opening of isatin by the base to form the salt of isatinic acid before the carbonyl compound is effectively consumed. This is often indicated by a color change from orange/red to a lighter yellow or brown.[5]
-
Reaction Time and Temperature: Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time to ensure maximum conversion of isatin.[3][5]
Troubleshooting Guides
Issue 1: Significant amount of unreacted isatin observed in the crude product after acidification.
Cause: Incomplete reaction or co-precipitation of isatin with the product.
Solution:
-
Optimize Reaction Conditions:
-
Purification via pH manipulation:
-
A highly effective method involves dissolving the crude product (containing both cinchoninic acid and isatin) in an aqueous sodium bicarbonate solution. The acidic cinchoninic acid will form a soluble sodium salt, while the less acidic isatin will be much less soluble.
-
Filter the solution to remove the insoluble isatin.
-
Re-precipitate the pure cinchoninic acid by acidifying the filtrate with an acid like HCl or acetic acid.[4]
-
Issue 2: The final product has a reddish or orange color, indicating isatin contamination.
Cause: Isatin is a colored compound (orange-red), and its presence will impart color to the final product.[4]
Solution:
-
Recrystallization:
-
Choose a suitable solvent for recrystallization. Ethanol or a mixture of ethanol and water is often effective for cinchoninic acids.[5] The ideal solvent should dissolve the cinchoninic acid well at high temperatures but poorly at low temperatures, while dissolving isatin well at all temperatures or poorly at all temperatures to allow for separation.
-
Refer to the solubility data tables below to select an appropriate solvent.
-
-
Sodium Bicarbonate Wash:
-
As described in Issue 1, dissolving the colored product in a sodium bicarbonate solution, filtering, and re-precipitating the product is a robust method to remove colored isatin impurities.[4]
-
Data Presentation
Table 1: Solubility of Isatin in Various Solvents
| Solvent | Solubility (Mole Fraction, x₁) at 298.15 K (25 °C) | Qualitative Solubility |
| Water | 5.14 x 10⁻⁵ | Very slightly soluble |
| Ethanol | 4.09 x 10⁻³ | Sparingly soluble |
| Acetone | - | Soluble |
| Ethyl Acetate | 5.68 x 10⁻³ | Sparingly soluble |
| Dichloromethane | - | Soluble |
| N,N-Dimethylformamide (DMF) | - | Very soluble |
| Dimethyl sulfoxide (DMSO) | - | Soluble |
Data compiled from multiple sources. Note that quantitative data for all solvents at the same temperature was not available.
Table 2: Qualitative Solubility of Cinchoninic Acids
| Solvent | General Solubility of Cinchoninic Acids | Notes |
| Water | Generally poorly soluble in acidic and neutral water. | Solubility increases significantly in basic solutions (e.g., aqueous NaOH, NaHCO₃) due to salt formation. |
| Ethanol | Often soluble, especially when heated. | A common solvent for recrystallization. |
| Glacial Acetic Acid | Can be a good solvent for recrystallization for some derivatives.[4] | |
| Dimethyl sulfoxide (DMSO) | Generally good solubility. | Often used for preparing stock solutions for biological assays. |
| Diethyl Ether | Generally poorly soluble. | Can be used to wash crude products and remove non-polar impurities.[5] |
Experimental Protocols
Protocol 1: Purification of Cinchoninic Acid from Unreacted Isatin via Acid-Base Extraction
This protocol is designed for instances where significant isatin co-precipitation has occurred.
-
Dissolution: Take the crude, isatin-contaminated cinchoninic acid product and suspend it in a saturated aqueous solution of sodium bicarbonate. Use a sufficient volume to fully dissolve the desired cinchoninic acid product. Stir the mixture for 30-60 minutes.
-
Filtration: Filter the mixture through a Büchner funnel to remove the insoluble isatin. The desired cinchoninic acid is now in the filtrate as its sodium salt.
-
Precipitation: Cool the filtrate in an ice bath and slowly add a dilute acid (e.g., 1M HCl or acetic acid) with constant stirring until the precipitation of the cinchoninic acid is complete (typically at a pH of 4-5).[5]
-
Isolation: Collect the purified product by vacuum filtration, wash with cold water, and dry thoroughly.
Protocol 2: Recrystallization of Cinchoninic Acid
This protocol is suitable for removing smaller amounts of isatin and other impurities.
-
Solvent Selection: Choose an appropriate solvent based on the solubility of your specific cinchoninic acid derivative and isatin (refer to Tables 1 and 2). An ethanol/water mixture is a good starting point.
-
Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry.
Mandatory Visualization
Caption: Troubleshooting workflow for the removal of unreacted isatin.
Caption: Experimental workflow for purification via acid-base extraction.
References
Preventing decarboxylation side reactions in quinoline synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent and manage decarboxylation side reactions during quinoline synthesis.
Frequently Asked Questions (FAQs)
Q1: What is decarboxylation and why is it a problem in quinoline synthesis?
Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) from a molecule, releasing carbon dioxide (CO₂). In the context of quinoline synthesis, particularly in reactions like the Pfitzinger or Doebner synthesis, the desired product is often a quinoline-4-carboxylic acid. Unwanted decarboxylation leads to the loss of this carboxylic acid functional group, resulting in the formation of a substituted quinoline byproduct. This reduces the yield of the desired product and complicates the purification process.
Q2: Which quinoline synthesis methods are most susceptible to unwanted decarboxylation?
The Pfitzinger and Doebner reactions are particularly prone to this side reaction as they are designed to produce quinoline-4-carboxylic acids.[1][2] The harsh reaction conditions, such as high temperatures and the use of strong acids or bases, often required for these syntheses can promote the undesired loss of the carboxylic acid group.[3]
Q3: What are the primary factors that cause decarboxylation during quinoline synthesis?
The main culprits are:
-
High Temperatures: Many classic quinoline synthesis protocols require heating, often to reflux temperatures. Prolonged exposure to high temperatures can provide the activation energy needed for decarboxylation to occur.[3]
-
Harsh pH Conditions: Both strong acids and strong bases, often used as catalysts in these reactions, can facilitate decarboxylation.
-
Reaction Time: Longer reaction times at elevated temperatures increase the likelihood of decarboxylation.
Q4: Are there any general strategies to minimize decarboxylation?
Yes, several general strategies can be employed:
-
Temperature Control: Carefully controlling the reaction temperature and avoiding excessive heat is crucial.[3]
-
Use of Milder Catalysts: Opting for milder acidic or basic catalysts can reduce the incidence of side reactions, including decarboxylation.
-
Optimization of Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help in stopping the reaction once the desired product is formed, preventing its subsequent degradation.
-
Protecting Groups: In some cases, the carboxylic acid group can be protected as an ester or other derivative to prevent its loss during the reaction. The protecting group can then be removed under milder conditions.[3]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Problem 1: Low yield of quinoline-4-carboxylic acid with significant formation of the decarboxylated byproduct in a Pfitzinger reaction.
-
Potential Cause: The reaction temperature is too high, or the reaction has been heated for too long. Strong basic conditions can also promote decarboxylation.[3]
-
Solutions:
-
Lower the Reaction Temperature: Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Reduce Reaction Time: Monitor the reaction closely by TLC and work it up as soon as the starting material is consumed.
-
Optimize Base Concentration: Use the minimum amount of base required to catalyze the reaction.
-
Esterification: Consider converting the resulting carboxylic acid to its ester in a one-pot procedure, as esters are generally more stable to decarboxylation under these conditions.
-
Problem 2: During a Doebner reaction, I am isolating the decarboxylated quinoline instead of the expected quinoline-4-carboxylic acid.
-
Potential Cause: The acidic catalyst and/or high temperature is promoting decarboxylation.
-
Solutions:
-
Catalyst Screening: Experiment with different Brønsted or Lewis acid catalysts to find one that promotes the desired cyclization without causing significant decarboxylation.[4]
-
Microwave-Assisted Synthesis: Microwave irradiation can sometimes provide the necessary energy for the reaction to proceed quickly at a lower overall temperature, thus minimizing thermal decomposition and decarboxylation.[5]
-
Solvent Choice: The choice of solvent can influence the reaction pathway. Experiment with different solvents to find one that favors the desired product.
-
Data Presentation
The following table summarizes the effect of reaction conditions on the yield of the desired carboxylated product versus the decarboxylated byproduct in a microwave-assisted Knoevenagel-Doebner condensation, illustrating the importance of optimizing these parameters.
| Entry | Temperature (°C) | Time (min) | Piperidine (equiv.) | Yield of Ferulic Acid (%) | Yield of 2-methoxy-4-vinylphenol (decarboxylated) (%) |
| 1 | 120 | 20 | 0.25 | 60 | Not specified, but decarboxylation is a known side reaction |
| 2 | 120 | 17 | 0.25 | 67 | 4 |
| 3 | 90 | 30 | 4 | Not specified | Not specified, but optimized conditions were found at this temperature |
Data adapted from a study on the microwave-assisted Knoevenagel-Doebner condensation of vanillin to ferulic acid, where decarboxylation is a competing side reaction.[5]
Experimental Protocols
Protocol 1: Pfitzinger Synthesis of 2,3-dimethylquinoline-4-carboxylic acid with Minimized Decarboxylation
This protocol is adapted from standard Pfitzinger reaction procedures with modifications to minimize decarboxylation.
Materials:
-
Isatin
-
Butan-2-one (methyl ethyl ketone)
-
Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Water
-
Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve KOH in a minimal amount of water and then add ethanol.
-
Add isatin to the basic solution and stir at room temperature until the color changes, indicating the formation of the potassium salt of isatinic acid.
-
Slowly add a slight excess of butan-2-one to the mixture.
-
Heat the reaction mixture to a gentle reflux (around 80-90°C). Avoid aggressive heating.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 8-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol by rotary evaporation.
-
Dilute the residue with water and wash with diethyl ether to remove unreacted ketone.
-
Carefully acidify the aqueous layer with dilute HCl with cooling to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
Protocol 2: Esterification of a Quinoline-4-Carboxylic Acid to Prevent Decarboxylation
This protocol describes the esterification of a crude quinoline-4-carboxylic acid to protect it from decarboxylation during purification or subsequent reaction steps.
Materials:
-
Crude quinoline-4-carboxylic acid
-
Anhydrous methanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
Dissolve the crude quinoline-4-carboxylic acid in anhydrous methanol.
-
Add a catalytic amount of concentrated H₂SO₄.
-
Reflux the mixture overnight.
-
Cool the reaction and remove the methanol under reduced pressure.
-
Redissolve the residue in water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the methyl ester product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the ester.[3]
Mandatory Visualizations
Caption: Mechanism of thermal decarboxylation of quinoline-4-carboxylic acid.
Caption: Troubleshooting workflow for unwanted decarboxylation in quinoline synthesis.
Caption: Experimental workflow illustrating the use of a Boc protecting group to prevent decarboxylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis [frontiersin.org]
Technical Support Center: Scaling Up the Synthesis of 2,7-Dimethylquinoline-4-carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scaled-up synthesis of 2,7-Dimethylquinoline-4-carboxylic acid for library production.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
The most common and direct method is the Doebner reaction.[1] This is a three-component reaction involving an aniline (3-methylaniline), an aldehyde (acetaldehyde, often generated in situ or used as a precursor like crotonaldehyde), and pyruvic acid.[1][2]
Q2: My reaction is resulting in a low yield and a significant amount of dark, tarry byproduct. What is the cause and how can I mitigate this?
Tar formation is a prevalent issue in Doebner and Doebner-von Miller reactions, often caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound formed in situ.[3][4] To minimize this:
-
Slow Reagent Addition: Add the aldehyde or its precursor slowly to the heated acidic solution of the aniline and pyruvic acid. This helps control the exothermic nature of the reaction and reduces polymerization.[3][4]
-
Temperature Control: Avoid excessively high temperatures which can accelerate tar formation. Gentle heating to initiate the reaction followed by careful control is recommended.[4]
-
Catalyst Choice: The type and concentration of the acid catalyst are critical. While strong Brønsted acids like HCl and H₂SO₄ are common, Lewis acids such as SnCl₄ or Sc(OTf)₃ can also be employed and may offer better control.[3][5]
Q3: I am observing poor regioselectivity in my reaction. How can I ensure the desired 2,7-dimethyl substitution pattern?
In the Doebner reaction, the aniline (3-methylaniline) reacts with an α,β-unsaturated aldehyde (crotonaldehyde, formed from acetaldehyde) and pyruvic acid. The regiochemistry is generally well-controlled in this specific synthesis to yield the 2,7-disubstituted product. However, issues can arise from side reactions. Ensuring pure starting materials and controlled reaction conditions are key.
Q4: What are the best practices for isolating and purifying this compound on a large scale?
Purification of the crude product, which can be a dark solid, often involves the following steps:
-
Neutralization: After the reaction, the acidic mixture must be carefully neutralized to precipitate the carboxylic acid product. Incomplete neutralization can lead to product loss during subsequent steps.[3]
-
Filtration and Washing: The precipitated crude product is collected by filtration and washed with water to remove inorganic salts.
-
Recrystallization: The crude solid can be recrystallized from a suitable solvent such as ethanol, N,N-dimethylformamide (DMF), or acetic acid to obtain the purified product.[6][7]
-
Solvent Trituration: Washing the crude product with a solvent in which the desired product is sparingly soluble but impurities are soluble can also be an effective purification method.
Q5: Can this synthesis be performed under solvent-free or greener conditions?
Recent advancements in quinoline synthesis have explored greener approaches. While traditional Doebner reactions often use solvents like ethanol, solvent-free conditions catalyzed by solid-supported acids or nanoparticle catalysts have been reported for similar quinoline-4-carboxylic acid syntheses.[8] These methods can offer advantages in terms of simplified workup, catalyst recycling, and reduced environmental impact.[8][9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Ineffective catalyst concentration or type. | Optimize the amount of acid catalyst. Consider screening both Brønsted and Lewis acids.[3] |
| Low reaction temperature or insufficient reaction time. | Ensure the reaction is heated to the appropriate temperature (e.g., reflux in ethanol) and monitor for completion using TLC. | |
| Impure starting materials. | Use freshly distilled aniline and high-purity pyruvic acid and aldehyde precursor. | |
| Inefficient workup procedure leading to product loss. | Ensure complete neutralization to precipitate the product. Use multiple extractions if an extraction-based workup is employed.[3] | |
| Formation of Insoluble Tar | Acid-catalyzed polymerization of the α,β-unsaturated carbonyl. | Add the aldehyde component slowly and with efficient stirring to control the local concentration and dissipate heat.[3][4] |
| Reaction temperature is too high. | Maintain a controlled temperature throughout the reaction. | |
| Use of a biphasic reaction medium (e.g., water/toluene) can sequester the carbonyl compound and reduce polymerization.[4] | ||
| Product is Difficult to Purify | Co-precipitation of polymeric byproducts. | Triturate the crude product with a suitable hot solvent (e.g., acetone or ethyl acetate) to dissolve impurities. |
| Residual starting materials or intermediates. | Recrystallize the crude product from a solvent like ethanol or DMF.[6] | |
| Reaction is Too Vigorous | The reaction is highly exothermic. | Use a moderator like ferrous sulfate (FeSO₄), especially in Skraup-type syntheses which are related.[4] Ensure efficient stirring and cooling capacity, particularly during reagent addition on a large scale.[4] |
Experimental Protocols
Scaled-Up Synthesis of this compound via Doebner Reaction
This protocol is a representative procedure based on the principles of the Doebner reaction.
Materials:
-
3-Methylaniline
-
Pyruvic acid
-
Acetaldehyde (or paraldehyde as a stable precursor)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Hydroxide (NaOH) solution
-
Activated Charcoal
Procedure:
-
Reaction Setup: In a large, appropriately sized reaction vessel equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, charge 3-methylaniline (1.0 eq) and ethanol.
-
Acidification: Slowly add concentrated HCl or H₂SO₄ (catalytic amount) to the stirred mixture.
-
Addition of Pyruvic Acid: Add pyruvic acid (1.1 eq) to the reaction mixture.
-
Heating: Heat the mixture to reflux.
-
Slow Addition of Aldehyde: Slowly add acetaldehyde or paraldehyde (1.2 eq) dropwise from the dropping funnel over a period of 1-2 hours to maintain a controlled reaction rate and minimize byproduct formation.
-
Reaction Monitoring: Continue to reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature. A solid product may precipitate.
-
Neutralization: Slowly and carefully neutralize the reaction mixture with a solution of NaOH until the pH is approximately 6-7. This will precipitate the this compound.
-
Isolation: Collect the precipitated solid by filtration. Wash the solid with cold water to remove any inorganic salts.
-
Decolorization and Recrystallization: The crude product can be dissolved in a minimal amount of hot ethanol or aqueous ethanol. Add activated charcoal and heat for a short period to decolorize. Filter the hot solution to remove the charcoal and allow the filtrate to cool slowly to induce crystallization.
-
Drying: Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Logical Relationship in Troubleshooting Tar Formation
References
- 1. Doebner reaction - Wikipedia [en.wikipedia.org]
- 2. iipseries.org [iipseries.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. 3-Methylquinoline-4-carboxylic Acid|Research Compound [benchchem.com]
- 9. researchgate.net [researchgate.net]
Alternative catalysts for the synthesis of substituted quinoline-4-carboxylic acids
Welcome to the technical support center for the synthesis of substituted quinoline-4-carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals, providing troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the laboratory.
Frequently Asked Questions (FAQs)
Q1: My traditional quinoline synthesis (e.g., Doebner, Pfitzinger) is giving low yields and significant side products. What are some alternative catalytic systems I can explore?
A1: Many traditional methods for quinoline synthesis suffer from harsh conditions and low efficiency.[1][2] Modern alternatives often employ "green" chemistry principles, offering milder reaction conditions, higher yields, and easier catalyst recovery. Key alternative catalytic systems include:
-
Nanoparticle Catalysts: Various metal nanoparticles (e.g., Fe, Cu, Ag, Co, Ru) have been shown to be highly efficient.[3][4][5] For instance, magnetic nanoparticles like Fe3O4@SiO2-Ag are recyclable and can be used in aqueous ethanol solutions.[6]
-
Ionic Liquids (ILs): ILs can act as both the solvent and catalyst, offering advantages like high yields and catalyst reusability.[1][7][8] Brønsted-acidic ionic liquids, for example, have been used effectively in Friedländer reactions, in some cases leading to yields of up to 100%.[1]
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields compared to conventional heating.[9][10]
-
Ultrasound-Assisted Synthesis: Sonication provides an energy source that can promote reactions, sometimes even in the absence of a catalyst, leading to high yields in short reaction times.[11][12][13]
-
Organocatalysts: Simple organic molecules like p-toluenesulfonic acid (p-TSA) can be effective, especially under microwave conditions.[9]
Q2: I am observing significant tar formation and polymerization in my Doebner-von Miller synthesis. How can I mitigate this?
A2: Tar formation is a very common issue in the Doebner-von Miller reaction, primarily due to the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone.[14][15] To minimize this, consider the following troubleshooting steps:
-
Employ a Biphasic Solvent System: By sequestering the α,β-unsaturated carbonyl compound in an organic solvent (like toluene) while the aniline is in an acidic aqueous phase, you can significantly reduce its self-polymerization.[14][15]
-
Control Reactant Addition: Add the carbonyl compound slowly and dropwise to the reaction mixture. This helps to maintain a low concentration, disfavoring polymerization.[14]
-
Optimize Acid Catalyst and Concentration: While strong acids are necessary, excessively harsh conditions can accelerate tar formation. Experiment with different Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find a balance between reaction rate and side product formation.[15][16]
-
Temperature Control: Avoid overheating the reaction, as this promotes polymerization. The reaction is often exothermic, so gentle heating to initiate is sufficient, followed by cooling if it becomes too vigorous.[14]
Q3: My Friedländer annulation with an unsymmetrical ketone is producing a mixture of regioisomers. How can I improve the regioselectivity?
A3: Regioselectivity is a known challenge in the Friedländer synthesis when using unsymmetrical ketones.[17] Several strategies can be employed to control the formation of the desired isomer:
-
Use of Specific Catalysts: Certain catalysts can direct the cyclization. For example, the use of an appropriate amine catalyst or an ionic liquid can enhance regioselectivity.[17] Gold catalysts have also been reported to promote the reaction under milder conditions.[17]
-
Substrate Modification: Introducing a phosphoryl group on the α-carbon of the ketone can direct the condensation to a specific position.[17]
-
Alternative Reagents: To avoid side reactions like aldol condensation under basic conditions, you can use an imine analog of the o-aminoaryl aldehyde/ketone.[17]
Q4: I'm having trouble purifying my final quinoline-4-carboxylic acid derivative. It's poorly soluble and retains color. What should I do?
A4: Purification of quinoline-4-carboxylic acids can be challenging due to their physical properties. Here are some tips:
-
Solubility Issues: The solubility of these compounds is highly pH-dependent. In acidic conditions, the carboxylic acid is protonated and less soluble in water, while in basic conditions, the more soluble carboxylate anion is formed.[18] This property can be exploited during work-up and recrystallization. For derivatives with bulky, lipophilic groups, reversed-phase HPLC is often the method of choice for purification.[19]
-
Color Impurities: Quinoline and its derivatives are prone to turning yellow or brown upon exposure to air and light due to the formation of oxidized impurities.[20] While this may not always indicate significant impurity, for high-purity applications, recrystallization or chromatographic purification may be necessary. Storing the purified compound under an inert atmosphere and protected from light can prevent discoloration.[20]
-
Advanced Chromatography: For particularly difficult separations, consider advanced techniques like preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC).[20]
Troubleshooting Guides
Doebner-von Miller Reaction Troubleshooting
| Problem | Symptom | Potential Cause | Suggested Solution |
| Low Yield | Dark, intractable tar-like reaction mixture. | Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[14][15] | 1. Use a biphasic solvent system (e.g., toluene/aqueous HCl).[15] 2. Add the carbonyl reactant slowly to the reaction.[14] 3. Optimize the acid catalyst and its concentration.[15] |
| Incomplete Reaction | Presence of dihydroquinoline byproducts in the final product. | Inefficient or insufficient oxidizing agent.[15] | 1. Ensure a stoichiometric excess of the oxidizing agent. 2. Monitor the reaction for the disappearance of the dihydroquinoline intermediate via TLC or GC-MS.[15] 3. Consider a post-reaction oxidation step with an agent like DDQ or MnO₂.[15] |
| No Reaction | Starting materials remain largely unreacted. | Steric hindrance from substituted anilines or carbonyl compounds. | 1. Systematically vary reaction conditions (catalyst, solvent, temperature). 2. Consider a different synthetic route if steric hindrance is too great.[15] |
Combes Quinoline Synthesis Troubleshooting
| Problem | Symptom | Potential Cause | Suggested Solution |
| Low Yield | Incomplete cyclization of the enamine intermediate. | Strong electron-withdrawing groups on the aniline can inhibit cyclization.[21] | 1. Use a stronger acid catalyst (e.g., polyphosphoric acid) to promote cyclization.[22] 2. Increase the reaction temperature. |
| Mixture of Isomers | Formation of multiple quinoline products from an unsymmetrical β-diketone. | Steric and electronic effects of substituents influencing the cyclization step.[23] | 1. Modify the substituents on the aniline or the β-diketone to favor the formation of one isomer. For example, bulkier groups on the diketone can direct the regioselectivity.[23] 2. Experiment with different acid catalysts. |
Alternative Catalyst Performance Data
The following tables summarize the performance of various alternative catalysts for the synthesis of substituted quinolines and their carboxylic acid derivatives.
Table 1: Nanoparticle-Based Catalysts
| Catalyst | Reaction Type | Substrates | Conditions | Yield (%) | Reaction Time | Reference |
| Fe₃O₄@SiO₂-Ag | Three-component coupling | Aldehyde, amine, 1,3-indanedione | Water/ethanol, 60 °C | High | - | [6] |
| Fe₃O₄@SiO₂@(CH₂)₃-Urea-Thiazole Sulfonic Acid Chloride | Doebner-type | Aromatic aldehydes, pyruvic acid, 1-naphthylamine | Solvent-free, 80 °C | 84-93 | 12-30 min | [24] |
| Ru nanolayers on Pr₂O₃ | Condensation | 2-aminobenzyl alcohol, ketones | Mesitylene, 170 °C | 51-95 | 24 h | [4] |
| Cobalt Nanoparticles | Hydrogenation | Quinoline derivatives | Water | - | - | [25] |
Table 2: Ionic Liquid and Microwave-Assisted Syntheses
| Catalyst / Method | Reaction Type | Substrates | Conditions | Yield (%) | Reaction Time | Reference |
| [bmim]HSO₄ | Friedländer | 2-aminoaryl ketones, α-methylene ketones | Solvent-free | High | Short | [1] |
| [Msim][OOCCCl₃] | Friedländer | 2-aminoaryl ketones, α-methylene ketones | - | up to 100 | - | [1] |
| p-TSA / Microwave | Doebner-type | Aromatic aldehydes, anilines, pyruvic acid | Ethanol, 80 °C, Microwave | 50-80 | 3 min | [9] |
| YbCl₃ / Microwave | - | - | Solvent-free, 100 °C, Microwave | 80-95 | 4 min | [9] |
| (±)CSA / Microwave | Povarov-type | Anilines, alkyne, paraformaldehyde | 90 °C, Microwave | 26-90 | 20 min | [9] |
| α-Chymotrypsin in Ionic Liquid | Friedländer | - | Aqueous IL solution | Excellent | - | [26] |
Experimental Protocols
Protocol 1: Microwave-Assisted Doebner Synthesis of 2-Aryl-Quinoline-4-Carboxylic Acids
This protocol is adapted from a general procedure using an organocatalyst under microwave irradiation.[9]
Materials:
-
Substituted aromatic aldehyde
-
Substituted aniline
-
Pyruvic acid
-
p-Toluenesulfonic acid (p-TSA)
-
Ethanol
-
Microwave reactor
Procedure:
-
In a microwave reactor vial, combine the aromatic aldehyde (1 mmol), substituted aniline (1 mmol), pyruvic acid (1.2 mmol), and a catalytic amount of p-TSA (10 mol%).
-
Add ethanol (5 mL) as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 80 °C for 3-4 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to obtain the desired quinoline-4-carboxylic acid.
Protocol 2: Nanoparticle-Catalyzed Synthesis of 2-Aryl-Quinoline-4-Carboxylic Acids
This protocol is based on the use of a magnetic nanoparticle catalyst under solvent-free conditions.[24]
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
1-Naphthylamine
-
Pyruvic acid
-
Fe₃O₄@SiO₂@(CH₂)₃-Urea-Thiazole Sulfonic Acid Chloride catalyst
Procedure:
-
In a round-bottom flask, mix the aromatic aldehyde (1 mmol), 1-naphthylamine (1 mmol), pyruvic acid (1.2 mmol), and the magnetic nanoparticle catalyst (e.g., 10 mg).
-
Heat the solvent-free mixture at 80 °C for 12-30 minutes, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethanol and separate the catalyst using an external magnet.
-
Wash the catalyst with ethanol and dry for reuse.
-
Evaporate the solvent from the product solution and purify the residue by recrystallization.
Visualized Workflows and Pathways
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 6. Fe3O4@SiO2-Ag Nanocatalyst: a Recyclable Catalyst for the Synthesis of New Derivatives of Quinoline Heterocyclic System [nanomaterchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ionic Liquid - an Efficient Recyclable System for the Synthesis of 2,4-Disubstituted Quinolines via Meyer-Schuster Rearrangement [organic-chemistry.org]
- 9. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Ultrasound mediated catalyst free synthesis of 6H-1-benzopyrano[4,3-b]quinolin-6-ones leading to novel quinoline derivatives: their evaluation as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ultrasound assisted synthesis of hybrid quinoline anchored with 4-R-benzenesulfonamide moiety with potential antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Doebner-Miller_reaction [chemeurope.com]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 22. iipseries.org [iipseries.org]
- 23. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Convenient synthesis of cobalt nanoparticles for the hydrogenation of quinolines in water - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 26. Ionic Liquid as an Efficient Medium for the Synthesis of Quinoline Derivatives via α-Chymotrypsin-Catalyzed Friedländer Condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quinoline-4-Carboxylic Acid Potassium Salt Isolation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) concerning the work-up procedure for isolating the potassium salt of quinoline-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing quinoline-4-carboxylic acid that leads to its potassium salt?
A1: The Pfitzinger reaction is the most common method for synthesizing quinoline-4-carboxylic acids.[1][2] This reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound in the presence of a strong base, typically potassium hydroxide (KOH).[1][2] The use of KOH directly yields the potassium salt of the quinoline-4-carboxylic acid in the reaction mixture.[1][3]
Q2: My primary goal is to isolate the potassium salt, not the free carboxylic acid. What is the critical step in the work-up to ensure this?
A2: The critical step is to avoid acidification of the reaction mixture. Standard protocols for isolating quinoline-4-carboxylic acid involve acidifying the aqueous solution to a pH of 4-5 to precipitate the free acid.[4] To isolate the potassium salt, you should aim to crystallize it directly from the reaction mixture or a suitable solvent.
Q3: What are the general solubility properties of quinoline-4-carboxylic acid and its potassium salt?
A3: Quinoline-4-carboxylic acid, being a carboxylic acid, has pH-dependent solubility. It is less soluble in acidic aqueous solutions and more soluble in basic solutions due to the formation of the carboxylate salt.[5] Organic compounds are generally more soluble in organic solvents.[6] The potassium salt, being ionic, is expected to have good solubility in water and polar solvents, while the free acid is more soluble in organic solvents.
Q4: I am observing significant tar formation during my Pfitzinger synthesis. How can this be minimized?
A4: Tar formation can be a result of harsh reaction conditions. To minimize it, consider optimizing the reaction temperature and avoiding excessively high heat. Ensuring efficient stirring can also help prevent localized overheating and reduce the formation of byproducts.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield of Potassium Salt | The salt is too soluble in the work-up solvent. | Avoid adding excess water to the reaction mixture, as this can prevent the salt from precipitating. It has been noted that dilution can be detrimental to the isolation of the potassium salt.[3] |
| Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is incomplete, consider extending the reflux time.[4] | |
| Premature precipitation of the free acid. | Ensure the pH of the solution remains basic throughout the work-up procedure. Accidental acidification will lead to the formation of the less water-soluble carboxylic acid. | |
| Product is an oil or fails to crystallize | Presence of impurities. | Wash the crude product with a solvent in which the impurities are soluble but the product is not, such as cold isopropanol.[3] Recrystallization from a suitable solvent system like ethanol/water may be necessary. |
| Residual solvent. | Ensure the product is thoroughly dried under vacuum to remove any residual solvent that might be preventing crystallization. | |
| Difficulty in filtering the product | The precipitate is too fine or gelatinous. | Allow the solution to cool slowly to encourage the formation of larger crystals. Chilling the mixture to 4°C can aid precipitation.[3] Using a Buchner funnel with appropriate filter paper is recommended for effective filtration.[3] |
| Contamination with unreacted starting materials | Inefficient removal of non-polar impurities. | After the reaction, if the potassium salt is dissolved in water, perform an extraction with a non-polar organic solvent like diethyl ether to remove unreacted carbonyl compounds and other neutral impurities.[4] |
Experimental Protocols
Protocol 1: Direct Crystallization of the Potassium Salt from the Reaction Mixture
This protocol is adapted from procedures where the direct isolation of the salt is favored.[3]
Materials:
-
Isatin
-
Carbonyl compound (e.g., acetone)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Isopropanol (cold)
Procedure:
-
In a round-bottom flask, dissolve potassium hydroxide in a minimal amount of water and ethanol.
-
Add isatin and stir at room temperature for approximately one hour until the color changes, indicating the formation of the potassium salt of isatinic acid.[4]
-
Add the carbonyl compound to the mixture.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature and then chill in an ice bath to 4°C.[3]
-
The potassium salt of the quinoline-4-carboxylic acid should precipitate.
-
Collect the solid product by vacuum filtration using a Buchner funnel.[3]
-
Wash the filter cake with a small amount of cold isopropanol to remove impurities.[3]
-
Dry the product under vacuum to a constant weight.
Protocol 2: Purification by Recrystallization
If the isolated potassium salt requires further purification, recrystallization can be performed.
Materials:
-
Crude potassium salt of quinoline-4-carboxylic acid
-
Ethanol
-
Water
Procedure:
-
Dissolve the crude potassium salt in a minimum amount of hot ethanol or an ethanol/water mixture.
-
If the solution is colored due to impurities, you may add a small amount of activated charcoal and heat for a short period.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
Further, cool the mixture in an ice bath to maximize the yield of the crystals.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Quantitative Data
Table 1: Reported Yields for Quinoline-4-Carboxylic Acid Synthesis via the Pfitzinger Reaction
| Reactants | Base | Method | Yield (%) | Reference |
| Isatin and 1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone | KOH | Microwave | 77-85 | [4] |
| Isatin and various aromatic ketones | KOH | Reflux in ethanol/water | Good yields | [7] |
| Isatin and 1-(p-tolyl)ethanone | KOH | Microwave in ethanol/water | 29-58 | [8][9] |
| Isatin and enaminones | KOH | In water | 75-90 | |
| Isatin and malonic acid | Acetic Acid | Microwave | 68 |
Table 2: General Solubility of Carboxylic Acids and their Salts
| Compound Type | Water | Ethanol | Diethyl Ether |
| Quinoline-4-carboxylic acid | Low (pH dependent) | Soluble | Soluble |
| Potassium quinoline-4-carboxylate | High | Moderately Soluble | Low |
Visualizations
Experimental Workflow for Isolation of Potassium Salt
Caption: Experimental workflow for the synthesis and isolation of potassium quinoline-4-carboxylate.
Logical Relationship in Work-up Procedure
Caption: Decision pathway determining the isolated product during work-up.
References
- 1. scribd.com [scribd.com]
- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 3. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic chemistry - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of 1H and 13C NMR Spectra of 2,7-Dimethylquinoline-4-carboxylic Acid and Related Analogues
A comprehensive guide for researchers, scientists, and drug development professionals on the NMR spectral characteristics of 2,7-dimethylquinoline-4-carboxylic acid, including a comparative analysis with quinoline-4-carboxylic acid and 2-methylquinoline-4-carboxylic acid. This report provides predicted and experimental NMR data, a detailed experimental protocol for data acquisition, and a workflow for NMR analysis.
Introduction
Quinoline-4-carboxylic acids are a class of heterocyclic compounds that form the backbone of various synthetic and natural products with significant biological activities. Understanding their structural features is paramount for drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of these compounds. This guide focuses on the 1H and 13C NMR analysis of this compound and provides a comparative perspective with its parent compound, quinoline-4-carboxylic acid, and the singly substituted analogue, 2-methylquinoline-4-carboxylic acid. Due to the limited availability of experimental data for this compound, this guide utilizes predicted NMR data for a comprehensive comparison.
Comparative NMR Data
The following tables summarize the predicted 1H and 13C NMR chemical shifts for this compound and the experimental data for quinoline-4-carboxylic acid and 2-methylquinoline-4-carboxylic acid. All experimental data is referenced in DMSO-d6.
Table 1: 1H NMR Chemical Shift Data (ppm)
| Position | This compound (Predicted) | 2-Methylquinoline-4-carboxylic acid (Experimental) | Quinoline-4-carboxylic acid (Experimental) |
| H-3 | 7.95 (s) | 7.90 (s) | 7.45 (d, J=4.4 Hz) |
| H-5 | 8.01 (d, J=8.5 Hz) | 8.10 (d, J=8.5 Hz) | 8.18 (d, J=8.5 Hz) |
| H-6 | 7.51 (dd, J=8.5, 1.5 Hz) | 7.80 (t, J=7.7 Hz) | 7.85 (t, J=7.7 Hz) |
| H-8 | 7.89 (s) | 8.33 (d, J=8.5 Hz) | 8.95 (d, J=8.5 Hz) |
| 2-CH₃ | 2.70 (s) | 3.0 (s) | - |
| 7-CH₃ | 2.50 (s) | - | - |
| COOH | ~13.0 (br s) | 10.90 (br s) | ~13.0 (br s) |
Table 2: 13C NMR Chemical Shift Data (ppm)
| Position | This compound (Predicted) | 2-Methylquinoline-4-carboxylic acid (Experimental) | Quinoline-4-carboxylic acid (Experimental) |
| C-2 | 158.0 | 157.5 | 150.8 |
| C-3 | 119.0 | 118.5 | 120.2 |
| C-4 | 145.0 | 144.8 | 140.9 |
| C-4a | 128.0 | 128.2 | 128.5 |
| C-5 | 129.0 | 129.5 | 129.8 |
| C-6 | 127.0 | 127.8 | 128.0 |
| C-7 | 139.0 | 130.5 | 130.7 |
| C-8 | 124.0 | 124.5 | 124.2 |
| C-8a | 148.0 | 148.2 | 148.5 |
| 2-CH₃ | 25.0 | 24.8 | - |
| 7-CH₃ | 21.0 | - | - |
| COOH | 168.0 | 167.9 | 167.5 |
Note: Predicted data was obtained from online NMR prediction software. Experimental data for 2-methylquinoline-4-carboxylic acid and quinoline-4-carboxylic acid were sourced from publicly available spectral databases.
Experimental Protocol for NMR Analysis
This section outlines a general procedure for acquiring 1H and 13C NMR spectra of quinoline-4-carboxylic acid derivatives.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the compound for 1H NMR and 20-50 mg for 13C NMR.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4) in a clean, dry vial.
-
Ensure the compound is fully dissolved. Gentle warming or sonication can be used to aid dissolution.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
2. NMR Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This can be done manually or using an automated shimming routine.
-
For 1H NMR :
-
Acquire a standard one-pulse proton spectrum.
-
Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
For 13C NMR :
-
Acquire a proton-decoupled 13C spectrum.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of 13C.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for 1H and 39.52 ppm for 13C).
-
Integrate the signals in the 1H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the 1H NMR spectrum to deduce proton connectivity.
-
Assign the peaks in both 1H and 13C NMR spectra to the corresponding atoms in the molecule. 2D NMR experiments such as COSY, HSQC, and HMBC can be employed for unambiguous assignments of complex structures.
NMR Analysis Workflow
The following diagram illustrates the general workflow for NMR sample preparation and analysis.
Conclusion
This guide provides a valuable resource for the NMR analysis of this compound and its analogues. The tabulated data allows for a direct comparison of the chemical shifts, highlighting the influence of methyl substitution on the electronic environment of the quinoline ring system. The detailed experimental protocol and workflow diagram offer a practical guide for researchers performing NMR analysis on these and similar small organic molecules. While predicted data serves as a useful estimation, experimental verification remains the gold standard for structural elucidation.
Mass Spectrometry Fragmentation Analysis: 2,7-Dimethylquinoline-4-carboxylic Acid and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected mass spectrometry fragmentation pattern of 2,7-Dimethylquinoline-4-carboxylic acid against alternative analytical methodologies. The information herein is intended to support researchers in developing robust analytical methods for the identification and characterization of this and similar quinoline-based compounds.
Introduction
This compound, with a molecular formula of C₁₂H₁₁NO₂ and a molecular weight of 201.22 g/mol , is a substituted quinoline carboxylic acid.[1][2] The structural characterization of such molecules is crucial in various stages of drug discovery and development. Mass spectrometry is a powerful tool for this purpose, providing information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation. This guide will focus on the predicted fragmentation behavior of this compound under electron ionization (EI) and electrospray ionization (ESI), and compare it with other analytical approaches.
Predicted Mass Spectrometry Fragmentation Pattern
Under electron ionization (EI), the primary fragmentation pathways for quinoline-4-carboxylic acids involve the loss of the carboxylic acid group.[3][4] For this compound, the following key fragments are anticipated:
| m/z (predicted) | Ion Formula (predicted) | Description | Supporting Evidence from Analogs |
| 201 | [C₁₂H₁₁NO₂]⁺• | Molecular Ion (M⁺•) | The molecular ion is typically observed for quinoline carboxylic acids.[3] |
| 156 | [C₁₂H₁₀N]⁺ | [M - COOH]⁺ | Loss of the carboxyl radical (45 Da) is a major fragmentation pathway.[3] |
| 157 | [C₁₁H₁₁N]⁺• | [M - CO₂]⁺• | Loss of a neutral carbon dioxide molecule (44 Da) is also a significant fragmentation.[3] |
| 142 | [C₁₀H₈N]⁺ | [M - CO₂ - CH₃]⁺ | Subsequent loss of a methyl radical from the [M - CO₂]⁺• ion is a known fragmentation for substituted quinolines.[3] |
| 130 | [C₁₀H₈N]⁺ | [M - COOH - HCN]⁺ | Further fragmentation of the quinoline ring can occur through the loss of hydrogen cyanide (HCN).[3][4] |
In electrospray ionization (ESI) tandem mass spectrometry (MS/MS), typically performed on a protonated molecule [M+H]⁺, the fragmentation can differ. For quinoline-2-carboxylic acid, collision-induced dissociation (CID) of the [M+H]⁺ ion leads to the loss of water (H₂O) and carbon monoxide (CO).[4] A similar behavior would be expected for the 2,7-dimethyl analog.
Comparison with Alternative Analytical Approaches
While mass spectrometry is a primary tool for structural elucidation, other techniques can provide complementary information.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework of the molecule, including the number and connectivity of atoms. | Provides unambiguous structure determination. | Requires a larger amount of pure sample compared to mass spectrometry. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule, such as the carboxylic acid O-H and C=O stretches. | Quick and non-destructive. | Provides limited information on the overall molecular structure. |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the compound in a mixture. Retention time can be used for identification when compared to a standard. | High resolution and sensitivity, especially when coupled with a UV or MS detector. | Does not provide detailed structural information on its own. |
Experimental Protocols
Below are generalized experimental protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
GC-MS Analysis with Derivatization
Due to the low volatility of carboxylic acids, derivatization is often necessary for GC-MS analysis.
1. Sample Preparation (Esterification):
- Accurately weigh 1 mg of this compound into a reaction vial.
- Add 1 mL of 14% Boron Trifluoride (BF₃) in methanol.
- Cap the vial and heat at 60°C for 30 minutes.
- After cooling, add 1 mL of saturated sodium chloride solution and 1 mL of hexane.
- Vortex vigorously and allow the layers to separate.
- The upper hexane layer containing the methyl ester derivative is collected for analysis.
2. GC-MS Instrumentation:
- Gas Chromatograph: Agilent 7890B or equivalent.
- Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.
- Inlet: Split/splitless injector at 250°C.
- Oven Program: Initial temperature of 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Mass Spectrometer: Agilent 5977B MSD or equivalent.
- Ionization: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-400.
LC-MS/MS Analysis
LC-MS/MS is well-suited for the direct analysis of carboxylic acids without derivatization.
1. Sample Preparation (Protein Precipitation for Biological Samples):
- To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing an internal standard.
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- The supernatant is collected for analysis.
2. LC-MS/MS Instrumentation:
- Liquid Chromatograph: Shimadzu Nexera or equivalent.
- Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.
- Flow Rate: 0.4 mL/min.
- Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.
- Ionization: Electrospray Ionization (ESI) in positive ion mode.
- Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification or product ion scan for fragmentation pattern analysis.
Visualizing the Fragmentation Pathway
The following diagram illustrates the proposed electron ionization fragmentation pathway of this compound.
Caption: Proposed EI fragmentation of this compound.
References
A Comparative Guide to Pfitzinger and Doebner Reactions for Substituted Quinoline Synthesis
For researchers and professionals in drug development, the synthesis of substituted quinolines is a cornerstone of medicinal chemistry due to their prevalence in pharmacologically active compounds. Among the classical methods, the Pfitzinger and Doebner reactions are two prominent named reactions for constructing the quinoline core, specifically leading to quinoline-4-carboxylic acids. This guide provides an objective comparison of these two methods, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in selecting the appropriate synthetic strategy.
At a Glance: Pfitzinger vs. Doebner Reaction
| Feature | Pfitzinger Reaction | Doebner Reaction |
| Reactants | Isatin (or substituted isatins) and a carbonyl compound with an α-methylene group. | Aniline (or substituted anilines), an aldehyde, and pyruvic acid. |
| Product | Substituted quinoline-4-carboxylic acids. | 2-Substituted quinoline-4-carboxylic acids. |
| Reaction Type | Condensation reaction. | Three-component condensation reaction. |
| Catalyst/Conditions | Strong base (e.g., KOH, NaOH) and often requires heating.[1][2] | Typically acid-catalyzed (Brønsted or Lewis acids) and may require heating.[3] |
| Key Intermediates | Isatinic acid, enamine.[2] | Schiff base, enol of pyruvic acid.[3] |
| Advantages | Utilizes readily available isatins and carbonyl compounds. | A one-pot, three-component reaction offering molecular diversity. |
| Disadvantages | Can suffer from low yields and harsh basic conditions, which may not be suitable for sensitive functional groups.[4] | Traditional methods can result in low yields, especially with electron-deficient anilines.[3] |
Reaction Mechanisms and Experimental Workflow
The Pfitzinger and Doebner reactions proceed through distinct mechanistic pathways to arrive at the quinoline-4-carboxylic acid scaffold.
Pfitzinger Reaction Mechanism
The Pfitzinger reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin, leading to the formation of a keto-acid intermediate. This intermediate then condenses with a carbonyl compound to form an imine, which tautomerizes to an enamine. Subsequent intramolecular cyclization and dehydration yield the final substituted quinoline-4-carboxylic acid.[2]
Caption: Pfitzinger reaction mechanism.
Doebner Reaction Mechanism
The Doebner reaction is a three-component reaction that commences with the condensation of an aniline and an aldehyde to form a Schiff base (imine).[3] Concurrently, pyruvic acid can tautomerize to its enol form. A Michael-type addition of the pyruvic acid enol to the imine is followed by an intramolecular electrophilic cyclization onto the aromatic ring. The resulting dihydroquinoline intermediate is then oxidized to the aromatic quinoline-4-carboxylic acid.[3]
Caption: Doebner reaction mechanism.
General Experimental Workflow
Both reactions, despite their different mechanisms, follow a similar overarching experimental workflow encompassing reaction setup, monitoring, workup, and purification.
Caption: General experimental workflow.
Quantitative Data Comparison
The following table summarizes representative experimental data for the Pfitzinger and Doebner reactions, highlighting the impact of different substrates and conditions on reaction outcomes.
| Reaction | Reactants | Conditions | Time (h) | Yield (%) | Reference |
| Pfitzinger | Isatin, Acetone | KOH, Ethanol/Water, Reflux | 24 | 70 | [1] |
| Pfitzinger | 5,6-Difluoroisatin, Acetone | KOH, Ethanol/Water, Reflux | - | 79 | [1] |
| Pfitzinger | Isatin, 1-(p-tolyl)ethanone | KOH, Ethanol/Water, Microwave (125°C) | 0.2 | - | [5] |
| Doebner | 6-(Trifluoromethoxy)aniline, Benzaldehyde, Pyruvic acid | BF₃·THF, MeCN, 65°C | 21 | 85 | [6] |
| Doebner | Aniline, Benzaldehyde, Pyruvic acid | BF₃·THF, MeCN, 65°C | 21 | 92 | [6] |
| Doebner | 4-Nitroaniline, Benzaldehyde, Pyruvic acid | BF₃·THF, MeCN, 65°C | 21 | 75 | [6] |
Experimental Protocols
Pfitzinger Reaction: Synthesis of 2-Methylquinoline-4-carboxylic acid
Materials:
-
Isatin
-
Acetone
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric Acid (HCl) or Acetic Acid for acidification
Procedure:
-
In a round-bottom flask, dissolve potassium hydroxide in a mixture of ethanol and water.
-
Add isatin to the basic solution and stir until the color changes, indicating the formation of the potassium salt of isatinic acid.
-
To this mixture, add acetone.
-
Heat the reaction mixture to reflux and maintain for the required duration (e.g., 24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[7]
-
After completion, cool the reaction mixture to room temperature.
-
Remove the bulk of the solvent under reduced pressure.
-
Dissolve the residue in water and acidify with HCl or acetic acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[7]
Doebner Reaction: Synthesis of 2-Phenylquinoline-4-carboxylic acid
Materials:
-
Aniline
-
Benzaldehyde
-
Pyruvic acid
-
Boron trifluoride etherate (BF₃·OEt₂) or another suitable acid catalyst
-
Acetonitrile (MeCN) or another appropriate solvent
Procedure:
-
In a reaction vessel, combine the aniline, benzaldehyde, and the acid catalyst in the chosen solvent.[6]
-
Heat the mixture to the desired temperature (e.g., 65°C).
-
Add pyruvic acid dropwise to the reaction mixture over a specified period.
-
Continue heating and stirring for the required reaction time (e.g., 21 hours), monitoring by TLC.[6]
-
Upon completion, cool the reaction mixture.
-
The product may precipitate upon cooling or can be isolated by removing the solvent and performing an aqueous workup.
-
The crude product is collected by filtration and can be purified by recrystallization or column chromatography.[6]
Conclusion
Both the Pfitzinger and Doebner reactions are valuable and versatile methods for the synthesis of substituted quinoline-4-carboxylic acids. The choice between the two often depends on the availability of starting materials and the desired substitution pattern on the quinoline ring. The Pfitzinger reaction is well-suited for synthesizing quinolines with various substituents at the 2- and 3-positions, dictated by the choice of the carbonyl compound. In contrast, the Doebner reaction, as a three-component, one-pot synthesis, offers a high degree of flexibility in introducing substituents on both the benzenoid and pyridine rings of the quinoline core through the selection of the aniline and aldehyde, respectively. While traditional protocols for both reactions can be limited by harsh conditions and moderate yields, modern modifications, including the use of microwave irradiation and optimized catalyst systems, have significantly improved their efficiency and substrate scope.[8][9] For drug discovery and development professionals, a thorough understanding of the nuances of each reaction is crucial for the efficient synthesis of novel quinoline-based therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Biological Activity of 2,7-Dimethylquinoline-4-carboxylic Acid and Other Quinoline Analogs
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities. Among these, quinoline-4-carboxylic acid and its derivatives have garnered significant attention due to their potential as antimicrobial, antifungal, anticancer, and anti-inflammatory agents. This guide provides a comparative overview of the biological activity of 2,7-Dimethylquinoline-4-carboxylic acid and other quinoline analogs, supported by experimental data and detailed protocols.
Comparative Biological Activity of Quinoline-4-Carboxylic Acid Analogs
The biological activity of quinoline-4-carboxylic acid derivatives is significantly influenced by the nature and position of substituents on the quinoline ring. The following tables summarize the quantitative data from various studies, highlighting the structure-activity relationships of these compounds.
Dihydroorotate Dehydrogenase (DHODH) Inhibition and Cytotoxicity
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for cancer therapy. Several quinoline-4-carboxylic acid analogs have been investigated as DHODH inhibitors.
| Compound ID | R1 Substituent | R2 Substituent | hDHODH IC50 (μM) | HCT-116 IC50 (μM) | Reference |
| 14 | 2'-pyridyl | -COOH | 1.86 ± 0.17 | 10.9 ± 1.2 | [1] |
| 15 | 2'-pyridyl | -COOCH3 | > 25 | 3.93 ± 0.65 | [1] |
| 17 | 2'-(MeO)-pyridyl | -COOH | 0.43 ± 0.04 | 1.48 ± 0.16 | [1] |
| 41 | Not Specified | Not Specified | 0.00971 ± 0.0014 | Not Reported | [2][3] |
| 43 | Not Specified | Not Specified | 0.0262 ± 0.0018 | Not Reported | [2][3] |
HCT-116 is a human colon cancer cell line.
Antimicrobial and Antifungal Activity
Certain quinoline-4-carboxylic acid derivatives have demonstrated notable antimicrobial and antifungal properties. The minimum inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC50) are key parameters to quantify this activity.
| Compound Class | Microorganism | IC50 (mg/L) | Reference |
| Substituted quinoline-4-carboxylic acid derivatives | Botrytis cinerea | 90 - 1000 | [4] |
| Substituted quinoline-4-carboxylic acid derivatives | Staphylococcus aureus | 400 - 500 | [4] |
| Substituted quinoline-4-carboxylic acid derivatives | Bacillus subtilis | 400 - 1000 | [4] |
| Substituted quinoline-4-carboxylic acid derivatives | R. oryzae | 1000 | [4] |
| Substituted quinoline-4-carboxylic acid derivatives | A. flavus | 500 | [4] |
Anti-inflammatory Activity
The anti-inflammatory potential of quinoline derivatives has been evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.[5]
| Compound | Anti-inflammatory IC50 (µM) | Reference |
| Quinoline-4-carboxylic acid | Appreciable | [5] |
| Quinoline-3-carboxylic acid | Appreciable | [5] |
| Indomethacin (Control) | Appreciable | [5] |
Antiproliferative Activity
Several quinoline carboxylic acids have been shown to possess significant antiproliferative activity against various cancer cell lines.[5]
| Compound | Cell Line | Activity | Reference |
| Kynurenic acid (hydrate) | Mammary MCF7 | Remarkable growth inhibition | [5] |
| Quinoline-2-carboxylic acid | Mammary MCF7, Cervical HELA | Remarkable growth inhibition | [5] |
| Quinoline-4-carboxylic acid | Mammary MCF7 | Remarkable growth inhibition | [5] |
| Quinoline-3-carboxylic acid | Mammary MCF7 | Remarkable growth inhibition | [5] |
| 1,2-dihydro-2-oxo-4-quinoline carboxylic acid | Mammary MCF7 | Remarkable growth inhibition | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay[1]
This assay is used to determine the ability of a compound to inhibit the enzymatic activity of DHODH.
-
Enzyme and Substrate Preparation : Recombinant human DHODH is used. The substrates, dihydroorotate and decylubiquinone, are prepared in appropriate buffers.
-
Reaction Mixture : The assay is conducted in a 96-well plate. Each well contains the DHODH enzyme, the test compound at various concentrations, and necessary cofactors in a buffered solution.
-
Reaction Initiation : The reaction is initiated by the addition of dihydroorotate.
-
Measurement : The enzymatic reaction involves the reduction of decylubiquinone, which is coupled to the reduction of a chromogenic substrate, typically 2,6-dichloroindophenol (DCIP). The rate of DCIP reduction is monitored spectrophotometrically by measuring the decrease in absorbance at 600 nm over time.
-
Data Analysis : The rate of reaction in the presence of the inhibitor is compared to the control (no inhibitor). The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
MTT Assay for Cytotoxicity[6]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding : Cancer cell lines (e.g., HCT-116) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment : Cells are treated with various concentrations of the test compound (typically 0.1 to 100 µM).
-
MTT Addition : After a specified incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for a few hours.
-
Solubilization : A solubilization buffer (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement : The absorbance is measured on a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis : The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Antimicrobial Activity (Macrodilution Method)[4]
This method determines the minimum inhibitory concentration (MIC) of a compound.
-
Preparation of Inoculum : A standardized suspension of the test microorganism is prepared.
-
Serial Dilution : The test compound is serially diluted in a liquid growth medium in a series of tubes.
-
Inoculation : Each tube is inoculated with the microbial suspension.
-
Incubation : The tubes are incubated under appropriate conditions for microbial growth.
-
Observation : The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental procedures can significantly enhance understanding. The following diagrams, created using the DOT language, illustrate a key signaling pathway targeted by quinoline analogs and a general workflow for drug discovery.
Caption: Inhibition of the de novo pyrimidine biosynthesis pathway by quinoline-4-carboxylic acid analogs targeting DHODH.
Caption: A generalized workflow for the discovery and development of novel quinoline-based therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro Anti-inflammatory Assays for Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of standardized in vitro assays to evaluate the anti-inflammatory potential of novel quinoline derivatives. It includes detailed experimental protocols, comparative data for known anti-inflammatory agents, and visualizations of key signaling pathways involved in inflammation. This information is intended to assist researchers in designing and implementing robust screening protocols for the identification and characterization of new anti-inflammatory drug candidates.
Introduction to Quinoline Derivatives in Inflammation
Quinoline and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities.[1] Among these, their anti-inflammatory properties are of particular note. Many quinoline-based compounds have been shown to modulate inflammatory responses, making them promising candidates for the development of new therapeutics for a variety of inflammatory diseases. The anti-inflammatory effects of these compounds are often attributed to their ability to interfere with key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial regulators of the inflammatory process.
In Vitro Model for Anti-inflammatory Screening
A widely accepted and utilized in vitro model for screening anti-inflammatory compounds involves the use of murine macrophage-like RAW 264.7 cells stimulated with lipopolysaccharide (LPS). LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of a cascade of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). The ability of a test compound to inhibit the production of these mediators is a key indicator of its anti-inflammatory potential.
Comparative Performance of Anti-inflammatory Agents
The following table summarizes the inhibitory activity of a representative quinoline derivative against the production of key inflammatory mediators in LPS-stimulated RAW 264.7 cells, compared to the well-established non-steroidal anti-inflammatory drug (NSAID) ibuprofen and the corticosteroid dexamethasone.
| Compound | NO Inhibition (IC₅₀, µM) | TNF-α Inhibition (IC₅₀, µM) | IL-6 Inhibition (IC₅₀, µM) |
| 8-(Tosylamino)quinoline (8-TQ) | 1-5[1][2] | 1-5[1][2] | Data Not Available |
| Ibuprofen | ~55% inhibition at 50 mg/kg (in vivo) | Data Not Available | Data Not Available |
| Dexamethasone | Significant inhibition at 0.05 mg/mL | Significant inhibition at 200 µg/mL | Significant reduction at 200 µg/mL |
Note: Direct comparison of IC₅₀ values requires standardized experimental conditions. The data presented here are compiled from various sources and should be considered indicative.
Key Experimental Protocols
Detailed methodologies for the core in vitro anti-inflammatory assays are provided below.
Cell Culture and Treatment
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂. For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, cells are pre-treated with various concentrations of the test quinoline derivatives or reference compounds for 1 hour before stimulation with 1 µg/mL of LPS for the indicated time points.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the concentration of nitrite, a stable and soluble breakdown product of NO, in the cell culture supernatant.
Protocol:
-
After the treatment period (typically 24 hours), collect 100 µL of the cell culture supernatant from each well of a 96-well plate.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Cytokine Production Assays (ELISA)
The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assays (ELISAs).
Protocol:
-
After the appropriate incubation period (e.g., 6 hours for TNF-α, 24 hours for IL-6), collect the cell culture supernatants.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.
-
Briefly, this involves adding the supernatants to a 96-well plate pre-coated with a capture antibody for the target cytokine.
-
After incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate solution is then added, which is converted by the enzyme to produce a colored product.
-
The reaction is stopped, and the absorbance is measured at the appropriate wavelength.
-
The cytokine concentration is determined from a standard curve generated with recombinant cytokine. The percentage of cytokine inhibition is calculated relative to the LPS-stimulated control group.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to assess the effect of quinoline derivatives on the activation of key proteins in the NF-κB and MAPK signaling pathways.
Protocol:
-
Following treatment, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated (activated) and total forms of the target proteins (e.g., p-p65, p65, p-p38, p38, p-ERK1/2, ERK1/2, p-JNK, JNK).
-
After washing, incubate the membrane with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using densitometry software, and the ratio of phosphorylated to total protein is calculated to assess the level of activation.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in LPS-induced inflammation and the general experimental workflow for evaluating the anti-inflammatory activity of quinoline derivatives.
Caption: Experimental workflow for in vitro anti-inflammatory screening.
Caption: Key inflammatory signaling pathways activated by LPS.
References
Comparative Analysis of Structure-Activity Relationships in 2- and 7-Substituted Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. While specific, comprehensive structure-activity relationship (SAR) studies on a homologous series of 2,7-dimethylquinoline derivatives are not extensively documented in publicly available literature, a wealth of information exists for quinoline derivatives with systematic modifications at the 2 and 7 positions. This guide provides a comparative analysis of these derivatives, drawing insights from various studies to inform the rational design of novel therapeutic candidates with anticancer and antimicrobial properties. The data presented herein is a synthesis of findings from multiple independent research efforts.
Data Presentation: Anticancer and Antimalarial Activity of Substituted Quinolines
The following tables summarize the in vitro biological activities of various quinoline derivatives, highlighting the influence of substituents at the C2 and C7 positions. Direct comparisons of absolute values between different studies should be approached with caution due to variations in experimental conditions, cell lines, and microbial strains.
Table 1: Anticancer Activity of 2- and 7-Substituted Quinoline Derivatives
| Compound ID | Quinoline Core Substitution | C2-Substituent | C7-Substituent | Target Cell Line | IC50 (µM) | Reference |
| 1a | 4-Aminoquinoline | -H | -Cl | P. falciparum (CQ-susceptible) | 0.003-0.012 | [1] |
| 1b | 4-Aminoquinoline | -H | -Br | P. falciparum (CQ-susceptible) | 0.003-0.012 | [1] |
| 1c | 4-Aminoquinoline | -H | -I | P. falciparum (CQ-susceptible) | 0.003-0.012 | [1] |
| 1d | 4-Aminoquinoline | -H | -CF3 | P. falciparum (CQ-susceptible) | 0.015-0.050 | [1] |
| 1e | 4-Aminoquinoline | -H | -OCH3 | P. falciparum (CQ-susceptible) | 0.017-0.150 | [1] |
| 2a | 2-Arylquinoline | Phenyl | -H | PC3 (Prostate) | >100 | [2] |
| 2b | 2-Arylquinoline | 4-Methoxyphenyl | -H | PC3 (Prostate) | 78.34 | [2] |
| 2c | 2-Arylquinoline | 3,4-Methylenedioxyphenyl | -H | PC3 (Prostate) | 34.34 | [2] |
| 3a | 4-Aminoquinoline | -H | 4-Fluorobenzyloxy | A549 (Lung) | 0.85 | [3] |
| 3b | 4-Aminoquinoline | -H | 4-Chlorobenzyloxy | A549 (Lung) | 1.02 | [3] |
| 3c | 4-Aminoquinoline | -H | 4-(Trifluoromethyl)benzyloxy | A549 (Lung) | 1.15 | [3] |
Key Observations:
-
Influence of C7-Substituent: For 4-aminoquinolines with antimalarial activity, halogen substituents at the 7-position (Cl, Br, I) generally confer high potency against chloroquine-susceptible P. falciparum.[1] However, electron-withdrawing groups like -CF3 or electron-donating groups like -OCH3 at this position can lead to a decrease in activity.[1] In the context of anticancer agents, large and bulky alkoxy groups at the 7-position, such as substituted benzyloxy groups, have been shown to be beneficial for antiproliferative activity.[3]
-
Influence of C2-Substituent: The introduction of aryl groups at the 2-position of the quinoline ring is a common strategy in the development of anticancer agents. The nature and substitution pattern of this aryl ring can significantly impact cytotoxicity. For instance, a 3,4-methylenedioxyphenyl group at the C2 position has demonstrated notable activity against prostate cancer cell lines.[2]
Experimental Protocols
The methodologies employed in the cited studies are crucial for the interpretation and replication of the presented data. Below are detailed protocols for key experiments.
In Vitro Anticancer Activity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Culture: Human cancer cell lines (e.g., A549, PC3) are cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight. The following day, the cells are treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration of 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and the formed formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Antimalarial Activity Assay
This assay determines the efficacy of compounds against the malaria parasite, Plasmodium falciparum.
-
Parasite Culture: Chloroquine-susceptible and -resistant strains of P. falciparum are maintained in continuous culture in human erythrocytes in a complete medium (e.g., RPMI-1640 supplemented with human serum and hypoxanthine) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Compound Dilution and Addition: The test compounds are serially diluted in a 96-well microtiter plate.
-
Parasite Inoculation: The plates are inoculated with synchronized, ring-stage parasitized erythrocytes to a final parasitemia of 0.5% and a hematocrit of 2.5%.
-
Incubation: The plates are incubated for 48-72 hours under the conditions described above.
-
Growth Inhibition Assessment: Parasite growth is quantified using a DNA-intercalating fluorescent dye (e.g., SYBR Green I) or by measuring the activity of a parasite-specific enzyme like lactate dehydrogenase (pLDH).
-
Data Analysis: The fluorescence or absorbance values are plotted against the drug concentration, and the IC50 values are calculated using a non-linear regression model.
Visualizing Structure-Activity Relationships and Experimental Workflows
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key structure-activity relationships for the 2 and 7 positions of the quinoline ring and a typical workflow for the synthesis and evaluation of these derivatives.
Caption: Key SAR insights for 2- and 7-substituted quinolines.
Caption: General workflow for SAR studies of quinoline derivatives.
References
- 1. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Structure of Synthesized 2,7-Dimethylquinoline-4-carboxylic Acid: A Comparative Guide
A comprehensive guide for researchers, scientists, and drug development professionals on the structural validation of synthesized 2,7-Dimethylquinoline-4-carboxylic acid. This guide provides a comparative analysis with a structurally similar alternative, Quinoline-4-carboxylic acid, and includes detailed experimental protocols and expected analytical data.
The successful synthesis of a target compound is a critical step in chemical research and drug development. Equally important is the rigorous validation of its chemical structure. This guide outlines the standard analytical techniques and expected outcomes for the structural confirmation of this compound. Due to the limited availability of published experimental data for this specific molecule, this guide presents a comparison with the well-characterized analogue, Quinoline-4-carboxylic acid. The data for this compound is predicted based on established spectroscopic principles, providing a robust framework for researchers to compare their own experimental findings.
Structural Comparison
A key aspect of structural validation is understanding the influence of substituents on the core molecular framework. Here, we compare the target molecule, this compound, with its parent structure, Quinoline-4-carboxylic acid. The addition of two methyl groups at the C2 and C7 positions is expected to significantly influence the spectroscopic properties of the molecule.
Caption: Structural relationship between the synthesized compound and its comparator.
Spectroscopic Data Comparison
The following tables summarize the expected and experimental spectral data for this compound and Quinoline-4-carboxylic acid, respectively. These tables provide a clear and quantitative basis for comparison.
Table 1: ¹H NMR Data (Predicted vs. Experimental)
| Compound | Proton | Predicted/Experimental Chemical Shift (δ, ppm) |
| This compound | -COOH | ~13-14 (broad s) |
| Aromatic-H | 7.5-8.5 (m) | |
| -CH₃ (C2) | ~2.7 (s) | |
| -CH₃ (C7) | ~2.5 (s) | |
| Quinoline-4-carboxylic acid | -COOH | ~14.0 (broad s) |
| H2 | 9.10 (d) | |
| H3 | 8.00 (d) | |
| H5 | 8.78 (d) | |
| H6 | 7.77 (t) | |
| H7 | 7.88 (t) | |
| H8 | 8.18 (d) |
Note: Predicted values for this compound are based on the known effects of methyl substitution on the quinoline ring system. Experimental data for Quinoline-4-carboxylic acid is sourced from publicly available spectral databases.[1]
Table 2: ¹³C NMR Data (Predicted)
| Compound | Carbon | Predicted Chemical Shift (δ, ppm) |
| This compound | -COOH | ~168 |
| Aromatic-C | 120-150 | |
| -CH₃ (C2) | ~25 | |
| -CH₃ (C7) | ~21 |
Note: Specific assignments for the aromatic carbons are not provided due to the complexity of the overlapping signals and the predictive nature of this data.
Table 3: Mass Spectrometry Data (Predicted Fragmentation)
| Compound | m/z (Predicted) | Interpretation |
| This compound | 201 | [M]⁺ (Molecular Ion) |
| 184 | [M-OH]⁺ | |
| 156 | [M-COOH]⁺ | |
| 128 | [M-COOH-CO]⁺ |
Table 4: IR Spectroscopy Data (Predicted vs. Experimental)
| Compound | Functional Group | Predicted/Experimental Wavenumber (cm⁻¹) |
| This compound | O-H (Carboxylic Acid) | 2500-3300 (broad) |
| C=O (Carboxylic Acid) | ~1700-1725 | |
| C=C & C=N (Aromatic) | 1500-1600 | |
| C-H (Aromatic) | ~3000-3100 | |
| C-H (Aliphatic) | ~2850-2960 | |
| Quinoline-4-carboxylic acid | O-H (Carboxylic Acid) | 2500-3300 (broad) |
| C=O (Carboxylic Acid) | ~1705 | |
| C=C & C=N (Aromatic) | ~1500-1620 | |
| C-H (Aromatic) | ~3050 |
Note: Experimental data for Quinoline-4-carboxylic acid is consistent with typical spectra for this compound.[2]
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are standardized and can be adapted for the analysis of both the synthesized compound and its alternatives.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR Spectra Acquisition:
-
Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
For ¹³C NMR, typical parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and 1024 or more scans.
-
Process the data using appropriate software (e.g., MestReNova, TopSpin), including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
2. Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS) Analysis:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Utilize an electrospray ionization (ESI) source in positive or negative ion mode.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
-
Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass to confirm the elemental composition.
-
Induce fragmentation of the molecular ion using collision-induced dissociation (CID) to obtain a tandem mass spectrum (MS/MS) for further structural elucidation.
-
3. Infrared (IR) Spectroscopy
-
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Perform a background scan of the empty ATR crystal prior to sample analysis.
-
Average 16-32 scans to obtain a high-quality spectrum.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Validation Workflow
The structural validation of a synthesized compound follows a logical progression of analytical techniques. The following diagram illustrates a typical workflow.
Caption: A typical experimental workflow for the structural validation of a synthesized organic compound.
References
A Comparative Analysis of the Antioxidant Activity of Quinoline-4-Carboxylic Acid Derivatives via DPPH Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant activity of various quinoline-4-carboxylic acid derivatives, with a focus on data obtained from the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. Quinoline-4-carboxylic acid and its analogs are significant scaffolds in medicinal chemistry, and understanding their antioxidant potential is crucial for the development of novel therapeutic agents. This document summarizes available quantitative data, details the experimental methodology for the DPPH assay, and presents a visual workflow to aid in the comprehension and replication of these studies.
Quantitative Comparison of Antioxidant Activity
The antioxidant activity of quinoline-4-carboxylic acid derivatives can be quantified using the DPPH assay, typically reported as the half-maximal inhibitory concentration (IC50) or the percentage of radical inhibition at a specific concentration. A lower IC50 value indicates a higher antioxidant potency. The available data from various studies is summarized below.
| Compound | Assay Parameter | Result | Reference Compound | Reference Result |
| 2-Methylquinoline-4-carboxylic acid | % Inhibition @ 5 mg/L | 30.25%[1] | Isatin | No activity[1] |
| 2-(4-Methylphenyl)quinoline-4-carboxylic acid | % Inhibition @ 5 mg/L | 40.43%[1] | Isatin | No activity[1] |
| [2,3′-Biquinoline]-4-carboxylic acid derivative 9 | IC50 | 1.25 µg/mL | Ascorbic Acid | 4.5 µg/mL |
| [2,3′-Biquinoline]-4-carboxylic acid derivative 20 | IC50 | 1.75 µg/mL | Ascorbic Acid | 4.5 µg/mL |
| A series of 14 quinoline-related carboxylic acids | DPPH Radical Scavenging Capacity | Lacked antioxidative capacity | Ascorbic Acid | - |
Note: The data presented is compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocols: DPPH Radical Scavenging Assay
The following is a representative, detailed protocol for determining the antioxidant activity of quinoline-4-carboxylic acid derivatives using the DPPH assay, based on common methodologies.
1. Materials and Reagents:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol (analytical grade)
-
Test quinoline-4-carboxylic acid derivatives
-
Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)
-
96-well microplate or quartz cuvettes
-
Spectrophotometer or microplate reader capable of measuring absorbance at ~517 nm
2. Preparation of Solutions:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. Store this solution in an amber bottle and keep it in the dark at 4°C to prevent degradation.
-
Test Compound Solutions: Prepare a stock solution of each quinoline-4-carboxylic acid derivative in a suitable solvent (e.g., DMSO, methanol, or ethanol) at a concentration of 1 mg/mL. From this stock, prepare a series of dilutions to obtain a range of concentrations for testing (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Positive Control Solutions: Prepare a stock solution and serial dilutions of the positive control (e.g., ascorbic acid) in the same manner as the test compounds.
3. Assay Procedure:
-
Reaction Mixture: In a 96-well microplate, add 100 µL of the DPPH working solution to each well.
-
Addition of Samples: To the wells containing the DPPH solution, add 100 µL of the various concentrations of the test compounds, positive control, or the solvent (as a blank control).
-
Incubation: Mix the contents of the wells gently and incubate the microplate in the dark at room temperature for 30 minutes. The incubation time is crucial for the reaction between the antioxidant and the DPPH radical to reach a steady state.
-
Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.
4. Data Analysis:
-
Calculation of Percentage Inhibition: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
Determination of IC50 Value: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the different concentrations of the test compound. The IC50 value is then calculated from the resulting dose-response curve.
Visualizing the DPPH Assay Workflow
The following diagrams illustrate the key steps and the underlying principle of the DPPH assay.
Caption: Workflow of the DPPH antioxidant assay.
References
A Comparative Guide to the Efficacy of Novel Quinoline Inhibitors Against Dihydroorotate Dehydrogenase (DHODH)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of recently developed quinoline-based inhibitors targeting dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH is a validated therapeutic strategy for various diseases, including cancer, autoimmune disorders, and viral infections.[1][2] This document summarizes key experimental data, details the methodologies for their evaluation, and presents visual representations of the relevant biological pathways and experimental workflows.
Introduction to DHODH Inhibition
Dihydroorotate dehydrogenase is a mitochondrial enzyme that catalyzes the fourth and only redox step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[1] This pathway is essential for the production of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides required for DNA and RNA synthesis.[1] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines and are therefore particularly sensitive to the inhibition of this pathway.[1]
The De Novo Pyrimidine Biosynthesis Pathway and DHODH Inhibition
The following diagram illustrates the central role of DHODH in the de novo pyrimidine biosynthesis pathway and the point of intervention for quinoline inhibitors.
Comparative Efficacy of Novel Quinoline DHODH Inhibitors
The following tables summarize the in vitro and in vivo efficacy of several novel quinoline-based DHODH inhibitors compared to established drugs.
Table 1: In Vitro Enzymatic Inhibition of Human DHODH
| Compound | IC50 (nM) | Reference Compound | IC50 (nM) |
| Novel Quinoline Inhibitors | Established Inhibitors | ||
| Compound 41 | 9.71 ± 1.4[3][4] | Brequinar | ~20[5] |
| Compound A9 | 9.7[6] | Teriflunomide | 24.5[7] |
| Compound 43 | 26.2 ± 1.8[3][4] | Leflunomide | >100,000[7] |
| S312 | 29.2[8] | ||
| S416 | 7.5[8] | ||
| Compound 10 | 1750 ± 280[9] | ||
| Compound 6 | 4850 ± 580[9] | ||
| Compound 9 | 7350 ± 1650[9] | ||
| Compound 11 | - (KD = 6.06 µM)[9] |
IC50 represents the concentration of an inhibitor required to reduce the activity of an enzyme by half. A lower IC50 value indicates a more potent inhibitor.
Table 2: In Vitro Cellular Activity of Novel Quinoline DHODH Inhibitors
| Compound | Assay Type | Cell Line(s) | IC50 / EC50 (µM) | Application |
| Novel Quinoline Inhibitors | ||||
| S416 | Antiviral Assay (SARS-CoV-2) | Vero E6 | 0.017 | Antiviral[3] |
| Compound 11 | Antiviral Assay (Influenza A) | MDCK | 0.85 ± 0.05 | Antiviral[9] |
| Compound 11 | Antiviral Assay (SARS-CoV-2) | Vero | 3.60 ± 0.67 | Antiviral[9] |
| Compound 10 | Antiviral Assay (Influenza A) | MDCK | 1.75 ± 0.28 | Antiviral[9] |
| Compound 6 | Antiviral Assay (Influenza A) | MDCK | 4.85 ± 0.58 | Antiviral[9] |
| Compound 9 | Antiviral Assay (Influenza A) | MDCK | 7.35 ± 1.65 | Antiviral[9] |
| Indoluidin E | Tumor Growth Suppression | Murine Lung Cancer Xenograft | Not specified | Anticancer[10] |
| Established Inhibitors | ||||
| Teriflunomide | Antiviral Assay (Influenza A) | MDCK | 35.02 ± 3.33 | Antiviral / Immunosuppressive[9] |
| Teriflunomide | Antiviral Assay (SARS-CoV-2) | Vero | 26.06 ± 4.32 | Antiviral / Immunosuppressive[9] |
Table 3: In Vivo Data for Selected Novel Quinoline DHODH Inhibitors
| Compound | Animal Model | Key Findings | Application |
| Compound 41 | Mouse | Significant oral bioavailability (F=56%) and an elimination half-life of 2.78 hours.[4][11] | General Preclinical Development |
| S312 | Influenza A virus-infected mice | Exhibited antiviral efficacy equivalent to Oseltamivir.[8] | Antiviral |
| Indoluidin E | Murine lung cancer xenograft | Suppressed tumor growth.[10] | Anticancer |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of enzyme inhibitors. Below are generalized protocols for key experiments used in the characterization of DHODH inhibitors.
DHODH Enzymatic Inhibition Assay (DCIP Colorimetric Method)
This protocol describes a common method to determine the inhibitory activity of compounds against human DHODH. The assay measures the reduction of the artificial electron acceptor 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH. The decrease in absorbance at 600 nm due to DCIP reduction is monitored spectrophotometrically.[5][8]
Materials:
-
Recombinant human DHODH enzyme
-
L-Dihydroorotic acid (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)
-
DMSO
-
Test compounds
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Enzyme and Substrate Preparation:
-
Prepare stock solutions of DHO, DCIP, and CoQ10.
-
Dilute the recombinant hDHODH in Assay Buffer to the desired working concentration.
-
-
Assay Protocol:
-
Add 2 µL of the compound dilutions (or DMSO for control) to the wells of a 96-well plate.
-
Add the hDHODH enzyme solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the enzyme.
-
Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer.
-
Initiate the reaction by adding the reaction mix to each well.
-
Immediately measure the decrease in absorbance at 600 nm at regular intervals for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time curve.
-
Normalize the velocities to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Cell Viability/Proliferation Assay
This protocol determines the effect of DHODH inhibitors on the proliferation of a chosen cell line.
Materials:
-
Cancer or other relevant cell line
-
Complete cell culture medium
-
DHODH inhibitor (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CCK-8, MTS, or Alamar Blue)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the DHODH inhibitor in cell culture medium. Add the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control. Plot cell viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Conclusion
The development of novel quinoline-based DHODH inhibitors has yielded several potent compounds with significant in vitro and, in some cases, in vivo efficacy. Compounds such as S416, Compound 41, and Compound A9 demonstrate nanomolar potency against the human DHODH enzyme, rivaling or exceeding that of the established inhibitor Brequinar. Furthermore, several of these novel inhibitors have shown promising anticancer and broad-spectrum antiviral activities in cellular and animal models. The favorable pharmacokinetic profile of compounds like '41' supports their potential for further preclinical and clinical development. Continued research and optimization of this chemical scaffold hold promise for the development of new therapeutics targeting diseases dependent on de novo pyrimidine biosynthesis.
References
- 1. Development of indole compounds as small molecule fusion inhibitors targeting HIV-1 glycoprotein-41 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]
- 3. Novel and potent inhibitors targeting DHODH are broad-spectrum antivirals against RNA viruses including newly-emerged coronavirus SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity of aminodihydroquinoline analogs: identification of novel proapoptotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents [mdpi.com]
- 8. Novel and potent inhibitors targeting DHODH are broad-spectrum antivirals against RNA viruses including newly-emerged coronavirus SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Dihydroorotate Dehydrogenase Inhibitors─Indoluidins─That Inhibit Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase (Journal Article) | OSTI.GOV [osti.gov]
Selectivity Profile of Quinoline-4-Carboxylic Acid-Based SIRT3 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of SIRT3 inhibitors based on the quinoline-4-carboxylic acid scaffold. While direct inhibitory data on 2,7-Dimethylquinoline-4-carboxylic acid is not publicly available, this guide focuses on a structurally related series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives and compares their performance with other known SIRT3 inhibitors. The information is supported by experimental data and detailed methodologies to assist in research and drug development efforts.
Introduction to SIRT3 and Quinoline-Based Inhibitors
Sirtuin 3 (SIRT3) is a primary mitochondrial deacetylase that plays a crucial role in regulating mitochondrial function, metabolism, and cellular stress response. Its dysregulation is implicated in various diseases, including cancer and metabolic disorders, making it an attractive therapeutic target. Quinoline-carboxylic acids represent a class of compounds that have been explored for their potential as sirtuin inhibitors. This guide specifically examines derivatives of this scaffold for their potency and selectivity towards SIRT3.
Comparative Selectivity of SIRT3 Inhibitors
The selectivity of an inhibitor for its target is a critical factor in drug development, as off-target effects can lead to undesirable side effects. The following table summarizes the in vitro inhibitory activity (IC50) of a key 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative, P6, against SIRT3 and its closely related isoforms, SIRT1 and SIRT2. For a broader context, the table also includes data for other well-characterized SIRT3 inhibitors.
Table 1: Comparative IC50 Values of SIRT3 Inhibitors
| Compound/Inhibitor | Scaffold | SIRT3 IC50 (µM) | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | Selectivity (SIRT1/SIRT3) | Selectivity (SIRT2/SIRT3) |
| P6 | 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid | 7.2[1] | 32.6[1] | 33.5[1] | ~4.5-fold | ~4.7-fold |
| 3-TYP | Thieno[3,2-d]pyrimidine-6-carboxamide | 38[2] | >200 | >200 | >5.3-fold | >5.3-fold |
| LC-0296 | Not specified | 3.6[3] | ~68.4 | ~32.4 | ~19-fold[3] | ~9-fold[3] |
| YC8-02 | Thiomyristoyl-lysine derivative | 1.44[4] | 2.8[3] | 0.062[3] | ~1.9-fold | ~0.04-fold (more potent against SIRT2) |
| SJ-106C | Thiomyristoyl-lysine derivative | 0.49[4] | Not reported | Not reported | Not reported | Not reported |
Note: The selectivity is calculated as the ratio of IC50 (SIRT1 or SIRT2) / IC50 (SIRT3). A higher fold value indicates greater selectivity for SIRT3.
The data indicates that the 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative P6 exhibits moderate selectivity for SIRT3 over SIRT1 and SIRT2.[1] In comparison, other known inhibitors like LC-0296 show a higher degree of selectivity.[3] It is important to note that some potent SIRT3 inhibitors, such as YC8-02 , may exhibit higher potency against other sirtuin isoforms, in this case, SIRT2.[3]
Experimental Protocols
The determination of inhibitor potency and selectivity is crucial for drug discovery. A common method is the in vitro deacetylase activity assay, which measures the enzymatic activity of sirtuins in the presence of an inhibitor.
Fluorometric SIRT3 Deacetylase Activity Assay
This assay quantifies SIRT3 activity by measuring the fluorescence generated from the deacetylation of a fluorogenic substrate.
Materials:
-
Recombinant human SIRT1, SIRT2, and SIRT3 enzymes
-
Fluorogenic acetylated peptide substrate (e.g., based on p53 or histone sequences)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing a protease to cleave the deacetylated substrate)
-
Test inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, substrate, NAD+, and test inhibitors in assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, NAD+, and the fluorogenic substrate to each well.
-
Inhibitor Addition: Add the desired concentrations of the test inhibitors to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme Initiation: Initiate the reaction by adding the SIRT3 enzyme to each well. For selectivity profiling, set up parallel reactions with SIRT1 and SIRT2 enzymes.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Development: Stop the enzymatic reaction and initiate fluorescence development by adding the developer solution to each well. Incubate at room temperature for a further period (e.g., 15-30 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the positive control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
SIRT3 Signaling Pathway
SIRT3 is a key regulator of mitochondrial protein acetylation and plays a central role in cellular metabolism and stress response. The following diagram illustrates a simplified signaling pathway involving SIRT3.
Caption: Simplified SIRT3 signaling pathway in response to metabolic stress.
Experimental Workflow for Inhibitor Selectivity Profiling
The following diagram outlines a general workflow for assessing the selectivity of a potential SIRT3 inhibitor.
Caption: General workflow for SIRT3 inhibitor selectivity profiling.
References
Safety Operating Guide
Proper Disposal of 2,7-Dimethylquinoline-4-carboxylic acid: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of specialty chemical reagents is a critical component of laboratory operations. This document provides a detailed, step-by-step guide for the proper disposal of 2,7-Dimethylquinoline-4-carboxylic acid (CAS 892674-22-5), ensuring the safety of laboratory personnel and adherence to environmental regulations.
Hazard Assessment and Safety Precautions
Based on the hazard profile of analogous compounds, this compound should be presumed to be an irritant at minimum. The following personal protective equipment (PPE) is required when handling this compound for disposal:
-
Eye Protection: Chemical safety goggles meeting OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
-
Hand Protection: Chemically impermeable gloves, such as nitrile gloves.
-
Body Protection: A laboratory coat must be worn. For larger quantities or in case of a spill, additional protective clothing may be necessary to prevent skin contact.
-
Respiratory Protection: Handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Under no circumstances should this compound be disposed of down the drain or in regular solid waste bins.
Quantitative Data Summary
Due to the absence of a specific SDS, comprehensive quantitative data for this compound is limited. The following table summarizes available information for the compound and a related analogue to provide context.
| Property | This compound | 2,6-Dimethyl-4-quinolinecarboxylic acid (Analogue) |
| CAS Number | 892674-22-5[1][2] | 104175-33-9[3] |
| Molecular Formula | C₁₂H₁₁NO₂[1][2] | C₁₂H₁₁NO₂[3] |
| Molecular Weight | 201.22 g/mol [1][2] | 201.22 g/mol [3] |
| Known Hazards | Data not available | Skin Irritation, Serious Eye Irritation, Respiratory Irritation[3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be carried out in compliance with all local, regional, and national hazardous waste regulations.[4]
Step 1: Waste Segregation and Collection
Proper segregation is crucial to prevent accidental chemical reactions.
-
Solid Waste:
-
Collect pure this compound waste in a dedicated, clearly labeled, and sealable container.
-
The container must be made of a material compatible with carboxylic acids.
-
Label the container as "Hazardous Waste" and include the full chemical name: "this compound".[5]
-
-
Contaminated Labware:
-
Disposable items such as gloves, pipette tips, and weighing papers that have come into contact with the chemical should be collected in a separate, sealed plastic bag or container.
-
This container must also be clearly labeled as "Hazardous Waste: this compound Contaminated Debris".[5]
-
-
Liquid Waste (Solutions):
-
If the compound is in a solution, collect it in a dedicated, leak-proof, and sealable container compatible with the solvent used.
-
Label the container as "Hazardous Waste" and list all chemical components with their approximate percentages.
-
Step 2: Waste Storage
Proper storage of hazardous waste is essential to maintain a safe laboratory environment.
-
All waste containers must be kept securely sealed except when adding waste.[6][7]
-
Store the waste in a designated, well-ventilated, and cool, dry area away from incompatible materials.
-
It is highly recommended to use secondary containment, such as a larger, chemically resistant bin, to mitigate any potential leaks.
Step 3: Final Disposal
-
Contact Professionals: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][5]
-
Documentation: Provide a complete inventory of the waste being disposed of. Maintain detailed records of waste generation and disposal for regulatory compliance.
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
References
- 1. appchemical.com [appchemical.com]
- 2. scbt.com [scbt.com]
- 3. 2,6-Dimethyl-4-quinolinecarboxylic acid | C12H11NO2 | CID 787722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Safeguarding Your Research: A Guide to Handling 2,7-Dimethylquinoline-4-carboxylic Acid
Disclaimer: No specific Safety Data Sheet (SDS) for 2,7-Dimethylquinoline-4-carboxylic acid was found. The following guidance is based on safety data for structurally similar compounds, including other quinoline carboxylic acid derivatives. Researchers should always perform a risk assessment prior to handling any chemical and consult with their institution's environmental health and safety department.
Researchers and drug development professionals require clear, actionable safety information to handle chemical compounds effectively. This guide outlines the essential personal protective equipment (PPE), operational procedures, and disposal plans for handling this compound, ensuring a safe laboratory environment.
Essential Personal Protective Equipment (PPE)
Based on the hazard profiles of related quinoline carboxylic acids, which indicate potential for skin, eye, and respiratory irritation, a comprehensive PPE strategy is crucial.[1][2][3]
| Protection Level | Equipment | Specification | Purpose |
| Primary | Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Provides a barrier against skin contact. |
| Primary | Eye Protection | Chemical splash goggles | Protects eyes from accidental splashes of solutions or airborne powder.[1] |
| Primary | Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Task-Dependent | Respiratory Protection | N95 or higher particulate respirator | Recommended when handling the solid, powdered form to prevent inhalation. |
| Secondary | Face Protection | Face shield | To be worn over chemical splash goggles when there is a high risk of splashes. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol minimizes the risk of exposure and contamination.
-
Preparation:
-
Donning PPE: Before entering the designated handling area, put on a laboratory coat, chemical-resistant gloves, and chemical splash goggles.
-
Work Area Preparation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] Ensure that an eyewash station and safety shower are readily accessible.[4]
-
-
Handling:
-
Weighing: When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to minimize inhalation of dust particles.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling:
-
Decontamination: Thoroughly clean the work area after use.
-
PPE Removal: Remove PPE in the designated area to prevent the spread of contamination. Dispose of single-use items in the appropriate hazardous waste container.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
-
Disposal Plan
Proper disposal of chemical waste is critical to environmental safety and regulatory compliance.
-
Waste Collection: Collect all waste containing this compound, including contaminated disposables like gloves and paper towels, in a clearly labeled, sealed hazardous waste container.[5]
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety department, following all local, state, and federal regulations.[1][5] Do not pour chemical waste down the drain.[1]
Visualizing the Workflow
To further clarify the safe handling process, the following diagram illustrates the key steps from preparation to disposal.
A step-by-step workflow for the safe handling of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
